Momordicine I
Description
Momordicine I has been reported in Momordica and Momordica charantia with data available.
Properties
IUPAC Name |
3,7-dihydroxy-17-(4-hydroxy-6-methylhept-5-en-2-yl)-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19-22,24-26,32-34H,8-13,15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXNBPFTVLJTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Momordicin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
91590-76-0 | |
| Record name | Momordicin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 - 128 °C | |
| Record name | Momordicin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Momordicine I: A Technical Deep-Dive into its Antidiabetic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has emerged as a promising natural compound for the management of diabetes mellitus.[1] Preclinical studies have demonstrated its potent antihyperglycemic, anti-inflammatory, and antioxidant properties. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the antidiabetic effects of this compound, with a focus on its modulation of key signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development.
Core Antihyperglycemic Mechanisms of Action
This compound exerts its antidiabetic effects through a multi-pronged approach that includes enhancing insulin secretion, improving glucose uptake in peripheral tissues, and inhibiting hepatic gluconeogenesis.[1] These effects are primarily mediated by the modulation of critical intracellular signaling pathways.
Activation of the AMPK Pathway
A central mechanism of this compound is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1] Activation of AMPK by this compound leads to a cascade of downstream events that collectively improve glucose metabolism:
-
Stimulation of GLUT4 Translocation: Activated AMPK promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and adipose tissues, thereby enhancing glucose uptake from the bloodstream.[1]
-
Inhibition of Hepatic Gluconeogenesis: By activating AMPK, this compound suppresses the expression of key gluconeogenic enzymes in the liver, leading to reduced glucose production.[1]
-
Promotion of Fatty Acid Oxidation: AMPK activation also stimulates the oxidation of fatty acids, which can help to alleviate the lipid-induced insulin resistance often observed in type 2 diabetes.[1]
References
Biological Activity of Momordicine I: A Technical Guide for Researchers
Abstract
Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has emerged as a significant bioactive compound with a diverse range of pharmacological activities.[1] Preclinical studies have extensively documented its potent anticancer, anti-inflammatory, and metabolic regulatory properties.[1][2] Mechanistically, this compound exerts its effects by modulating critical cellular signaling pathways, including the c-Met/STAT3, NF-κB, and AMPK/mTOR pathways, thereby influencing processes such as cell proliferation, inflammation, and energy metabolism.[1][3][4] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development initiatives.
Anticancer Activity
This compound has demonstrated significant anticancer effects, particularly in head and neck cancer (HNC) models.[3][5] Its activity stems from its ability to induce apoptosis, inhibit cancer cell proliferation, and suppress tumor growth by targeting key oncogenic signaling pathways.[1][6]
In Vitro Cytotoxicity in Head and Neck Cancer
This compound inhibits the viability of human HNC cells in a dose-dependent manner while showing no apparent toxic effects on normal oral keratinocytes.[3][7] The half-maximal inhibitory concentration (IC50) values highlight its potency against various HNC cell lines.
Table 1: IC50 Values of this compound in HNC Cell Lines
| Cell Line | IC50 (48 hr) | Reference |
|---|---|---|
| Cal27 | 7 µg/mL | [6] |
| JHU029 | 6.5 µg/mL | [6] |
| JHU022 | 17 µg/mL |[6] |
Mechanism: Inhibition of c-Met/STAT3 Signaling
A primary mechanism for the anticancer activity of this compound is the inhibition of the c-mesenchymal–epithelial transition factor (c-Met) and its downstream signaling cascade.[1][3] By targeting c-Met, this compound prevents the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] This inactivation leads to the downregulation of critical proteins involved in cell survival and proliferation, such as c-Myc, survivin, and cyclin D1.[6]
Caption: this compound inhibits the c-Met/STAT3 signaling pathway.
In Vivo Efficacy
In preclinical animal models, this compound has been shown to effectively reduce HNC xenograft tumor growth.[3] Treatment with this compound in nude mice resulted in smaller tumor volumes and confirmed the inhibition of c-Met and its downstream signaling molecules within the tumor tissue.[3][7]
Metabolic Regulation
This compound plays a crucial role in reprogramming cellular metabolism, a hallmark of cancer, and exhibits potent antidiabetic properties.[4][8] Its activity includes the inhibition of glycolysis and lipid synthesis in cancer cells and the modulation of insulin signaling pathways.[1][4]
Inhibition of Glycolysis and De Novo Lipogenesis
In HNC cells, this compound significantly reduces the expression of key molecules involved in glycolysis and de novo lipogenesis.[4][8] This metabolic reprogramming starves cancer cells of the energy and biosynthetic precursors required for rapid proliferation.[4]
Table 2: Modulation of Metabolic Genes and Proteins by this compound in HNC Cells
| Metabolic Pathway | Target Molecule | Effect | Reference |
|---|---|---|---|
| Glycolysis | GLUT-1 (SLC2A1) | Downregulated | [8] |
| Hexokinase 1 (HK1) | Downregulated | [8] | |
| Pyruvate Dehydrogenase Kinase 3 (PDK3) | Downregulated | [8] | |
| Lactate Dehydrogenase A (LDHA) | Downregulated | [8] | |
| De Novo Lipogenesis | ATP Citrate Lyase (ACLY) | Downregulated | [8] |
| Acetyl-CoA Carboxylase 1 (ACC1) | Downregulated | [8] | |
| Fatty Acid Synthase (FASN) | Downregulated | [8] |
| | Sterol regulatory element-binding protein 1 (SREBP1) | Downregulated |[8] |
Mechanism: Activation of AMPK and Inhibition of mTOR
This compound's metabolic effects are mediated through the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[2][4] It activates AMPK, a central energy sensor, which in turn inhibits the mTOR pathway.[2][4] This inhibition suppresses glycolysis and lipogenesis and can induce autophagy, a cellular degradation process that contributes to apoptosis in cancer cells.[4][8]
Caption: this compound modulates the AMPK/mTOR metabolic pathway.
Anti-inflammatory and Antioxidant Activity
This compound exhibits potent anti-inflammatory and antioxidant properties, which are crucial for its therapeutic potential in cardiovascular and metabolic diseases.[1][9]
Mechanism: Inhibition of NF-κB Signaling
This compound inhibits the activation of the nuclear factor kappa-light-chain enhancer of activated B-cells (NF-κB) pathway, a primary regulator of inflammation.[1][2] This inhibition leads to a decreased expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, as well as reduced expression of adhesion molecules, thereby mitigating the inflammatory response.[1]
Caption: this compound exerts anti-inflammatory effects via NF-κB inhibition.
Antioxidant Effects and Cardioprotection
In models of diabetic cardiac fibrosis, this compound has been shown to protect cardiac fibroblasts from high-glucose-induced proliferation and collagen synthesis.[10] This protective effect is partly mediated by its antioxidant activity. This compound activates the Nrf2/HO-1 pathway, which reduces reactive oxygen species (ROS).[10] This reduction in oxidative stress inhibits the profibrogenic Transforming Growth Factor-β1 (TGF-β1) and its downstream Smad2/3 signaling, thereby preventing cardiac fibrosis.[10]
Caption: this compound antioxidant and antifibrotic mechanism.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature concerning this compound.
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.
-
Protocol:
-
Seed HNC cells (e.g., Cal27, JHU029, JHU022) and normal oral keratinocytes in 96-well plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound (>98% pure) by dissolving it in DMSO.[4]
-
Treat cells with increasing concentrations of this compound for a specified period (e.g., 48 hours). A vehicle control (DMSO diluted in media) is run in parallel.[4][7]
-
After incubation, perform a cytotoxicity assay (e.g., MTT, WST-1, or CellTiter-Glo) according to the manufacturer's instructions to measure cell viability.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
-
Objective: To analyze the expression levels of specific proteins in key signaling pathways.
-
Protocol:
-
Treat cells with this compound (e.g., 10-20 µg/mL) or vehicle control for the desired time (e.g., 48 hours).[11]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to prepare total cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-Met, p-STAT3, STAT3, c-Myc, survivin, actin) overnight at 4°C.[7][11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots. Use a loading control like actin to normalize protein levels.[7]
-
In Vivo Tumorigenicity Assay
-
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 MOC2 cells) mixed with Matrigel into the flank of immunocompromised or syngeneic mice (e.g., C57BL/6).[4]
-
Allow tumors to grow to a palpable size (e.g., 80–100 mm³).[4]
-
Randomly divide mice into a control group and a treatment group (n=5 per group).[4]
-
Administer this compound (e.g., 30 mg/kg/mouse) dissolved in a suitable vehicle (e.g., 5% DMSO/95% Captisol solution) to the treatment group via intraperitoneal injection daily. The control group receives an equal volume of the vehicle.[4]
-
Monitor body weight and measure tumor dimensions with a caliper regularly. Calculate tumor volume using the formula: Volume = ½ (Length × Width²).[4]
-
At the end of the study, humanely euthanize the mice and collect tumors for further analysis (e.g., Western blot, qRT-PCR).[4][11]
-
All animal experiments must be performed in accordance with NIH guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[4]
-
Caption: Experimental workflow for an in vivo tumorigenicity assay.
Conclusion
This compound is a promising phytochemical with well-documented anticancer, anti-inflammatory, and metabolic regulatory activities.[1] Its ability to modulate multiple, critical signaling pathways such as c-Met/STAT3, NF-κB, and AMPK/mTOR underscores its potential as a lead compound for the development of novel therapeutics.[1][2] Future research should focus on validating its efficacy and safety in more complex preclinical models and human clinical trials to fully realize its therapeutic potential in managing cancer, diabetes, and inflammatory diseases.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Momordicine-I, a bitter melon bioactive metabolite, displays anti-tumo" by Subhayan Sur, Robert Steele et al. [collections.uhsp.edu]
- 4. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Momordicine I: Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicine I, a cucurbitane-type triterpenoid first identified in 1984, is a prominent bioactive compound isolated from the traditional medicinal plant, Momordica charantia, commonly known as bitter melon.[1] This technical guide provides a comprehensive overview of the discovery, origin, and chemical properties of this compound. It further delves into its diverse pharmacological activities, including anticancer, anti-inflammatory, and antihyperglycemic effects, supported by quantitative data and detailed experimental methodologies. The guide also elucidates the molecular mechanisms of action, focusing on key signaling pathways modulated by this compound, and provides visual representations of these pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and Origin
This compound was first isolated and characterized in 1984 from the leaves and vines of Momordica charantia L.[1] This plant, a member of the Cucurbitaceae family, is a tropical and subtropical vine widely cultivated in Asia, Africa, and the Caribbean for its edible fruit and traditional medicinal uses.[1] this compound is one of the key compounds responsible for the characteristic bitter taste of the plant and is considered a significant contributor to its therapeutic properties.[2] It can be extracted from various parts of the plant, including the stems, leaves, and fruits.[3]
Chemical Properties
This compound is a white crystalline solid with the molecular formula C₃₀H₄₈O₄. It belongs to the class of cucurbitane-type triterpenoids.
| Property | Value | Reference |
| IUPAC Name | (1S,2S,5R,7R,8R,9S,10R,13R,14R,16R)-7-hydroxy-16-[(2R)-2-hydroxy-6-methyl-6-hepten-2-yl]-4,4,9,13,14-pentamethyl-2,5-dioxatetracyclo[8.7.0.0¹,⁷.0¹¹,¹⁵]heptadecan-6-one | ChemSpider |
| Molecular Formula | C₃₀H₄₈O₄ | [4] |
| Molar Mass | 472.7 g/mol | |
| Melting Point | 125-128 °C | |
| Solubility | Insoluble in water, soluble in methanol and dichloromethane. |
Biological Activities and Quantitative Data
This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against various cancer cell lines in a dose-dependent manner.[4][5]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) | Reference |
| Cal27 | Head and Neck Cancer | 7 | 48 | [4] |
| JHU029 | Head and Neck Cancer | 6.5 | 48 | [4] |
| JHU022 | Head and Neck Cancer | 17 | 48 | [4] |
| 4T1 | Triple-Negative Breast Cancer | 5 | 72 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 | 72 | [5] |
Anti-inflammatory Activity
This compound and related cucurbitane-type triterpenoids from Momordica charantia have shown significant anti-inflammatory properties. While specific IC₅₀ values for this compound are not consistently reported across all inflammatory markers, studies on related compounds and extracts provide valuable insights. For instance, various cucurbitane-type triterpenoids from M. charantia have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO).[6] this compound itself has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[3]
| Assay | Model | Effect | Concentration/IC₅₀ | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | IC₅₀ values of 11.3–29.1 μM for various cucurbitane-type triterpenoids | [6] |
| TNF-α Production | LPS-stimulated bone marrow-derived dendritic cells | Inhibition | IC₅₀ values of 0.033–4.357 μM for various cucurbitane-type triterpenoids | [6] |
| iNOS Expression | LPS-stimulated RAW 264.7 macrophages | Inhibition | Dose-dependent inhibition by this compound | [3] |
Antihyperglycemic Activity
| Assay | Model | Effect | Concentration/IC₅₀ | Reference |
| α-Glucosidase Inhibition | in vitro | Hexane fruit flesh extract of M. balsamina showed an IC₅₀ of 16.79 µg/ml | 16.79 µg/ml | [8][9] |
| Glucose Uptake | L6 myotubes | Stimulation | Not specified for this compound | [1] |
| High-glucose-induced cell proliferation | Rat cardiac fibroblasts | Inhibition | 0.3 and 1 μM | [10] |
Experimental Protocols
Isolation of this compound from Momordica charantia Leaves
This protocol describes a general method for the isolation and purification of this compound.
Methodology:
-
Extraction: Air-dried and powdered leaves of Momordica charantia are extracted with dichloromethane at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude dichloromethane extract.
-
Fractionation: The crude extract is subjected to reverse phase column chromatography on a C18 column. A gradient elution is performed using a methanol/water solvent system, starting from a low to a high concentration of methanol.
-
Purification: The fractions exhibiting biological activity are collected and further purified by recrystallization from a suitable solvent, such as chloroform, to yield pure, white crystalline this compound.
Western Blot Analysis for c-Met/STAT3 Signaling
This protocol outlines the general steps for assessing the effect of this compound on protein expression in signaling pathways.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured to a suitable confluency and then treated with varying concentrations of this compound for specific durations.
-
Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., c-Met, phospho-STAT3, total STAT3). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
c-Met/STAT3 Signaling Pathway (Anticancer)
This compound has been shown to inhibit the c-Met/STAT3 signaling pathway, which is often aberrantly activated in cancer, promoting cell proliferation, survival, and metastasis.[4]
By inhibiting the c-Met receptor, this compound prevents the phosphorylation and subsequent activation of STAT3. This, in turn, blocks the translocation of p-STAT3 to the nucleus, leading to the downregulation of target genes involved in cell proliferation and survival, such as c-Myc, Cyclin D1, and Survivin.[4]
AMPK Signaling Pathway (Antihyperglycemic)
This compound activates the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[1]
Activation of AMPK by this compound promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby enhancing glucose uptake into cells.[1] Additionally, activated AMPK inhibits hepatic gluconeogenesis, contributing to the overall antihyperglycemic effect.
NF-κB Signaling Pathway (Anti-inflammatory)
This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of the inflammatory response.[1][3]
By inhibiting the IκB kinase (IKK) complex, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as iNOS, TNF-α, and IL-6.[3]
Nrf2/HO-1 Signaling Pathway (Antioxidant)
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the cellular antioxidant response.[10][11]
This compound promotes the dissociation of Nrf2 from its cytoplasmic inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their increased expression and enhanced cellular protection against oxidative stress.[10][11]
Conclusion
This compound, a key bioactive constituent of Momordica charantia, has emerged as a promising natural compound with multifaceted therapeutic potential. Its well-documented anticancer, anti-inflammatory, and antihyperglycemic activities, mediated through the modulation of critical signaling pathways, underscore its significance in drug discovery and development. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and scientists exploring its therapeutic applications. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for potential clinical use.
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling and cheminformatics bioprospection of curcurbitacin I and momordin Ic from Momordica balsamina on α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Momordicine I: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Momordicine I is a cucurbitane-type triterpenoid, a bioactive compound first identified in the leaves and vines of Momordica charantia (bitter melon) in 1984.[1] This natural product has garnered significant scientific interest due to its diverse and potent pharmacological activities. As a member of the triterpenoid class of compounds, this compound possesses a complex tetracyclic structure that is fundamental to its biological functions.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is a white crystalline solid.[1][2] Its chemical structure is characterized by a cucurbitane skeleton, which is a tetracyclic triterpene backbone with various functional groups attached.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₈O₄ | [1][3][4] |
| Molecular Weight | 472.71 g/mol | [1][3][4] |
| IUPAC Name | (3S, 7S, 8S, 9R, 10R, 13R, 14S, 17R)-3,7-dihydroxy-17-(4-hydroxy-6-methylhept-5-en-2-yl)-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | [1][2] |
| CAS Number | 91590-76-0 | [4] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 125–128 °C | [5] |
| Solubility | Insoluble in water, soluble in methanol and DMSO. | [5][6] |
| Purity | >98% (commercially available) | [6] |
Biological and Pharmacological Properties
This compound exhibits a wide range of biological activities, making it a promising candidate for the development of new therapeutic agents. Its primary pharmacological effects include anti-diabetic, anti-inflammatory, and anti-cancer activities.[1][7]
Table 2: Summary of Biological Activities of this compound
| Activity | Description | Mechanism(s) of Action | Source(s) |
| Anti-diabetic | Exhibits strong antihyperglycemic activity. | Enhances insulin secretion, improves glucose uptake in peripheral tissues, and activates the AMP-activated protein kinase (AMPK) pathway.[1] | [1] |
| Anti-inflammatory | Possesses anti-inflammatory effects. | Inhibits inducible nitric oxide synthase (iNOS), downregulates proinflammatory cytokines, and inhibits the nuclear factor kappa-light-chain enhancer of activated B-cell (NF-κB) signaling pathway.[1] | [1] |
| Anti-cancer | Demonstrates cytotoxic effects on various cancer cell lines, including head and neck cancer. | Induces apoptosis by activating caspases and promoting the release of cytochrome c. Downregulates the c-Met/STAT3 signaling pathway, leading to inhibition of cancer cell proliferation. Disrupts mitochondrial oxidative phosphorylation in glioma cells.[1][2][8] | [1][2][8] |
| Cardioprotective | Shows protective effects against cardiac complications associated with diabetes. | Inhibits high-glucose-induced proliferation and collagen synthesis in rat cardiac fibroblasts.[1] | [1] |
| Antihypertensive, Antihypertrophic, Antifibrotic, and Antioxidative | Exhibits these properties, contributing to its potential in managing cardiovascular diseases. | Modulates nitric oxide, angiotensin-converting enzymes, and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway.[7][9] | [7][9] |
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
c-Met/STAT3 Signaling Pathway in Head and Neck Cancer
One of the well-documented mechanisms of this compound's anti-cancer activity is its ability to inhibit the c-Met signaling pathway. In head and neck cancer (HNC), this compound has been shown to inhibit c-Met and its downstream signaling molecules, including STAT3, c-Myc, survivin, and cyclin D1.[2][8] This inhibition leads to a reduction in HNC cell viability and tumor growth.[8]
Caption: this compound inhibits the c-Met/STAT3 signaling pathway in head and neck cancer.
Experimental Protocols
This section outlines general methodologies for the extraction, isolation, and biological evaluation of this compound, based on published literature.
Extraction and Isolation of this compound
This compound can be extracted from the fresh or dried leaves and vines of Momordica charantia.
Workflow for Extraction and Isolation
Caption: General workflow for the extraction and isolation of this compound.
A general procedure involves the following steps:
-
Preparation of Plant Material: The leaves and vines of Momordica charantia are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or dichloromethane, at room temperature for an extended period.[5]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the different components.
-
Purification: Fractions containing this compound are identified (e.g., by thin-layer chromatography), combined, and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
In Vitro Cytotoxicity Assay
The cytotoxic effect of this compound on cancer cell lines can be determined using a variety of assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., Cal27, JHU029, JHU022 for head and neck cancer) and a control of normal oral keratinocytes are cultured in appropriate media and conditions.[2][8]
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (dissolved in DMSO) for a specified period (e.g., 48 hours).[6][8]
-
MTT Assay: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (vehicle-treated) cells.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to analyze the expression levels of proteins involved in signaling pathways affected by this compound.
Methodology:
-
Cell Lysis: Cells treated with this compound are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., c-Met, p-STAT3, STAT3, c-Myc, survivin, cyclin D1, and a loading control like actin).[2][8] This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities can be quantified to determine the relative protein expression levels.
In Vivo Tumorigenicity Assay
The anti-tumor activity of this compound in vivo can be assessed using xenograft models in mice.
Methodology:
-
Tumor Cell Implantation: Human cancer cells (e.g., HNC cells) are injected subcutaneously into immunodeficient mice (e.g., nude mice).[8][10]
-
Treatment: Once tumors are established, the mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.[6]
-
Monitoring: Tumor growth is monitored regularly by measuring the tumor volume. The body weight of the mice is also recorded to assess toxicity.[6]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and can be used for further analysis (e.g., Western blot or immunohistochemistry) to examine the in vivo effects of this compound on signaling pathways.[6][10]
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic disorders makes it a valuable lead compound for drug discovery and development. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential and to establish its safety and efficacy in humans.[7] The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacological properties of this intriguing molecule.
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medkoo.com [medkoo.com]
- 5. Momordicin I - Wikipedia [en.wikipedia.org]
- 6. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Momordicine I: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicine I, a cucurbane-type triterpenoid isolated from Momordica charantia (bitter melon), has emerged as a promising natural compound with significant anti-inflammatory properties. Preclinical studies have demonstrated its ability to modulate key inflammatory signaling pathways, thereby reducing the expression of pro-inflammatory mediators. This technical guide provides an in-depth analysis of the anti-inflammatory effects of this compound, presenting quantitative data from various studies, detailing experimental protocols, and visualizing the underlying molecular mechanisms through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Chronic inflammation is a critical underlying factor in the pathogenesis of numerous diseases, including cardiovascular disorders, metabolic syndrome, cancer, and neurodegenerative conditions.[1] The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a major focus of pharmaceutical research. This compound, a bioactive metabolite from bitter melon, has garnered attention for its diverse pharmacological activities, including antihypertensive, antioxidative, and anti-cancer effects.[2][3][4] This whitepaper specifically elucidates the anti-inflammatory mechanisms of this compound, providing a technical overview for the scientific community.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its efficacy across different experimental models and inflammatory markers.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10 µM | iNOS Expression | Significant suppression | [5] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-6 | Reduction in expression | [1] |
| Rat Cardiac Fibroblasts | High Glucose (25 mM) | 0.1, 0.3, 1 µM | Cell Proliferation | Dose-dependent inhibition | [6] |
| Rat Cardiac Fibroblasts | High Glucose (25 mM) | 0.1, 0.3, 1 µM | Collagen Synthesis | Dose-dependent inhibition | [6] |
| Rat H9c2 Cardiomyocytes | Isoproterenol (ISO) | 12.5 µg/mL | Cardiomyocyte Hypertrophy | Alleviation | [1] |
| Head and Neck Cancer Cells (JHU022, JHU029, Cal27) | - | 10 µg/mL, 20 µg/mL | c-Met/STAT3 Signaling | Inhibition | [7] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Condition | This compound Dosage | Measured Parameter | Result | Reference |
| Nude Mice | Head and Neck Cancer Xenograft | Not specified | Tumor Growth | Reduction | [7] |
| Male C57Bl/6 Mice | - | Not specified | Pharmacokinetics | Favorable profile, non-toxic | [7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways. These include the NF-κB, Nrf2/HO-1, and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] this compound has been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][8] It is proposed that this compound and its isomer inhibit the TLR4/MyD88/IKK/NF-κB signaling cascade.[1]
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Anticancer Potential of Momordicine I: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has emerged as a promising natural compound with significant anticancer properties. This technical guide provides an in-depth analysis of the core mechanisms underlying the anticancer effects of this compound, supported by quantitative data from preclinical studies. It details the experimental protocols for key assays and visualizes the intricate signaling pathways and experimental workflows. The evidence presented herein underscores the potential of this compound as a therapeutic agent in oncology, warranting further investigation and development.
Introduction
Momordica charantia, commonly known as bitter melon, has a long history in traditional medicine for treating various ailments. Modern phytochemical research has identified this compound as one of its key bioactive constituents.[1] This triterpenoid has demonstrated a range of pharmacological activities, including anti-inflammatory, antihyperglycemic, and notably, anticancer effects.[2] Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including those of the head and neck, glioma, and triple-negative breast cancer.[3][4][5] Its multifaceted mechanism of action involves the modulation of critical cellular signaling pathways, metabolic reprogramming, and the induction of programmed cell death.[2][4] This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on the anticancer properties of this compound.
Quantitative Data Summary
The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Assay Type | Incubation Time (hours) | IC50 Value | Reference |
| Cal27 (Head and Neck) | Cytotoxicity Assay | 48 | 7 µg/mL | [6] |
| JHU029 (Head and Neck) | Cytotoxicity Assay | 48 | 6.5 µg/mL | [6] |
| JHU022 (Head and Neck) | Cytotoxicity Assay | 48 | 17 µg/mL | [6] |
| LN229 (Glioma) | Apoptosis Assay | 48 | 6-10 µM (induced 7.40% to 54.04% apoptosis) | [7] |
| GBM8401 (Glioma) | Apoptosis Assay | 48 | 6-10 µM (induced 5.22% to 72.82% apoptosis) | [7] |
| SL-1 (Spodoptera litura ovary) | Cell Proliferation | 24 | 8.35 µg/mL | [8] |
| SL-1 (Spodoptera litura ovary) | Cell Proliferation | 36 | 6.11 µg/mL | [8] |
| SL-1 (Spodoptera litura ovary) | Cell Proliferation | 48 | 4.93 µg/mL | [8] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Animal Model | Treatment Dose | Treatment Duration | Outcome | Reference |
| Head and Neck Cancer (HNC) | Nude Mice (Xenograft) | 30 mg/kg/mouse (IP) | Daily | Reduced tumor growth | [9] |
| Head and Neck Cancer (HNC) | C57BL/6 Mice (Orthotopic) | 30 mg/kg/mouse | Not Specified | Reduced tumor volume | [4] |
Core Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through a multi-pronged approach, primarily by modulating key signaling pathways that govern cell proliferation, survival, and metabolism.
Inhibition of c-Met/STAT3 Signaling Pathway
A primary mechanism of this compound is the targeting of the c-mesenchymal-epithelial transition factor (c-Met) signaling pathway.[2] Overactivation of c-Met is implicated in the progression and metastasis of various cancers. This compound inhibits c-Met, leading to the inactivation of its downstream effector, the Signal Transducer and Activator of Transcription 3 (STAT3).[3] This disruption of the c-Met/STAT3 axis results in the downregulation of several pro-survival and pro-proliferative proteins, including c-Myc, survivin, and cyclin D1.[9][10]
Caption: this compound inhibits the c-Met/STAT3 signaling pathway.
Modulation of Metabolic Pathways
Cancer cells exhibit altered metabolism, characterized by increased glycolysis and de novo lipogenesis to support rapid proliferation.[4] this compound has been shown to reprogram these metabolic pathways in cancer cells.
-
Inhibition of Glycolysis: this compound significantly reduces the expression of key glycolytic enzymes, including GLUT-1 (SLC2A1), Hexokinase 1 (HK1), Phosphofructokinase (PFKP), Pyruvate Kinase M (PKM), and Lactate Dehydrogenase A (LDHA).[11] This leads to a reduction in lactate production, indicating a suppression of glycolysis.[4]
-
Inhibition of Lipogenesis: The compound also downregulates the expression of essential enzymes in de novo lipogenesis, such as ATP Citrate Lyase (ACLY), Acetyl-CoA Carboxylase 1 (ACC1), Fatty Acid Synthase (FASN), and Sterol Regulatory Element-Binding Protein 1 (SREBP1).[4][11]
Induction of Apoptosis and Autophagy
This compound effectively induces programmed cell death in cancer cells. It promotes apoptosis by activating caspases and facilitating the release of cytochrome c from the mitochondria.[2] In glioma cells, this compound disrupts mitochondrial oxidative phosphorylation, leading to decreased ATP production and subsequent cell death.[2] Furthermore, it has been observed to induce autophagy and activate AMP-activated protein kinase (AMPK) while inhibiting the mTOR and Akt signaling pathways, which are crucial for cell survival.[4]
Caption: this compound induces apoptosis and autophagy.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments used to evaluate the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assay (MTT-based)
This protocol is adapted from studies evaluating the dose-dependent effects of this compound on cancer cell viability.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Momordicine I: A Novel Cardioprotective Agent - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has emerged as a promising natural compound with significant therapeutic potential for cardiovascular diseases.[1][2][3] Preclinical investigations have robustly demonstrated its multifaceted cardioprotective effects, including antihypertensive, anti-inflammatory, antioxidant, antihypertrophic, and antifibrotic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's cardiovascular benefits, focusing on its mechanisms of action, supported by quantitative data from key preclinical studies and detailed experimental methodologies. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent in cardiology.
Core Cardiovascular Protective Mechanisms
This compound exerts its cardiovascular benefits through the modulation of multiple signaling pathways. Its primary mechanisms of action are centered around reducing inflammation, oxidative stress, cardiac hypertrophy, and fibrosis, as well as promoting vasodilation.[1][2][4]
Anti-inflammatory Effects
Chronic inflammation is a key contributor to the pathogenesis of cardiovascular diseases.[4] this compound has been shown to exhibit potent anti-inflammatory effects by inhibiting key inflammatory pathways.[1][2][4]
-
Inhibition of Pro-inflammatory Cytokines: this compound reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]
-
Suppression of NF-κB Activation: It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical protein complex that regulates the transcription of inflammatory genes.[3][4]
-
Modulation of c-Met/STAT3 Pathway: this compound has been found to suppress the c-Met/STAT3 signaling pathway, which is implicated in inflammatory responses.[2]
Antioxidant Properties
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, plays a crucial role in endothelial dysfunction and the development of atherosclerosis.[3][4] this compound demonstrates significant antioxidant activity.[3][4]
-
Neutralization of Reactive Oxygen Species (ROS): It directly neutralizes harmful ROS, thereby protecting vascular cells from oxidative damage.[3][4]
-
Activation of the Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a key regulator of the cellular antioxidant response.[4][5]
Antihypertensive Effects
Hypertension is a major risk factor for various cardiovascular complications. This compound contributes to blood pressure reduction through vasodilation.[4]
-
Modulation of Nitric Oxide (NO) Production: It modulates the production of nitric oxide, a potent vasodilator that helps to relax and expand blood vessels, leading to reduced blood pressure.[1][4]
-
Inhibition of Angiotensin-Converting Enzyme (ACE): this compound may also regulate blood pressure by inhibiting ACE, a key enzyme in the renin-angiotensin system.[4]
Anti-hypertrophic and Anti-fibrotic Activity
Cardiac hypertrophy and fibrosis are pathological changes that can lead to heart failure. This compound has shown potential in mitigating these conditions.[1]
-
Suppression of Cardiac Hypertrophy: It has been demonstrated to alleviate isoproterenol-induced cardiomyocyte hypertrophy in rats by suppressing the expression of PLA2G6 and DGK-ζ enzymes.[1][3]
-
Inhibition of Cardiac Fibrosis: this compound reduces high-glucose-induced proliferation and collagen synthesis in rat cardiac fibroblasts, key processes in the development of cardiac fibrosis.[1][3][5] This is achieved, in part, by inhibiting the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on this compound.
Table 1: In Vitro Effects of this compound on Cardiac Fibroblasts
| Parameter | Cell Line | Treatment Condition | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation | Rat Cardiac Fibroblasts | High-Glucose (25 mM) | 0.3 and 1 µM | Abolished high-glucose-induced proliferation | [6] |
| Collagen Synthesis | Rat Cardiac Fibroblasts | High-Glucose (25 mM) | 0.3 and 1 µM | Abolished high-glucose-induced collagen synthesis | [6] |
| ROS Formation | Rat Cardiac Fibroblasts | High-Glucose | Not specified | Inhibited | [6] |
| TGF-β1 Production | Rat Cardiac Fibroblasts | High-Glucose | Not specified | Inhibited | [6] |
| Smad2/3 Phosphorylation | Rat Cardiac Fibroblasts | High-Glucose | 1 µM | Significantly suppressed | [7] |
| Nrf2 Translocation | Rat Cardiac Fibroblasts | Normal and High-Glucose | 1 µM | Increased | [7] |
| HO-1 Protein Expression | Rat Cardiac Fibroblasts | Normal and High-Glucose | 1 µM | Increased | [7] |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | Treatment Condition | This compound Dosage | Observed Effect | Reference |
| Cardiomyocyte Hypertrophy | Isoproterenol-induced rats | Not specified | 12.5 µM (in vitro) | Alleviated hypertrophy by suppressing PLA2G6 and DGK-ζ | [5] |
Experimental Protocols
This section details the methodologies employed in a key study investigating the effects of this compound on cardiac fibroblasts.
Inhibition of High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts
-
Cell Culture: Rat cardiac fibroblasts were cultured in a high-glucose (25 mM) medium to mimic diabetic conditions.[6]
-
Treatment: Cells were pretreated with this compound (0.3 and 1 µM) before being subjected to the high-glucose medium.[6]
-
Assessment of Proliferation and Collagen Synthesis: Changes in cell proliferation and collagen synthesis were measured to determine the effect of this compound.[6]
-
Mechanistic Studies:
-
Oxidative Stress: The impact of this compound on reactive oxygen species (ROS) formation was assessed.[6]
-
Signaling Pathways: The study investigated the effect of this compound on the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), TGF-β1 production, and Smad2/3 phosphorylation.[6]
-
Nrf2 Inhibition: To confirm the role of Nrf2, a selective inhibitor (brusatol) or Nrf2 siRNA was used to observe if the protective effects of this compound were abolished.[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: Key signaling pathways modulated by this compound.
Caption: A generalized experimental workflow.
Future Directions and Conclusion
Preclinical evidence strongly supports the therapeutic potential of this compound in the management of cardiovascular diseases.[1][2][3] Its ability to target multiple pathological pathways, including inflammation, oxidative stress, hypertrophy, and fibrosis, makes it an attractive candidate for further development.[1][2] However, it is crucial to acknowledge that the current data is derived from in vitro and in vivo animal studies.[4]
Future research should focus on:
-
Clinical Trials: Validating the efficacy and safety of this compound in human subjects is the next critical step.[2]
-
Pharmacokinetics: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is necessary.[2]
-
Mechanism Elucidation: Further studies are needed to fully elucidate the precise molecular mechanisms underlying its cardioprotective effects.[2]
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms [mdpi.com]
- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taiwanese Study Reveals Heart Health Benefits of the Phytochemical this compound from Bitter Melon - Thailand Medical News [thailandmedical.news]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Momordicine I in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicine I, a cucurbitane-type triterpenoid found in Momordica charantia (bitter melon), has garnered significant scientific interest for its potent antihyperglycemic properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in glucose metabolism, focusing on its molecular mechanisms of action. Drawing from preclinical studies, this document details the signaling pathways modulated by this compound, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of diabetology, pharmacology, and drug development.
Introduction
Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for the management of diabetes.[1][2] Among its various bioactive constituents, this compound has emerged as a promising candidate for diabetes management due to its strong antihyperglycemic activity.[1][3] This triterpenoid exerts its effects through multiple mechanisms, including the enhancement of insulin secretion, improvement of glucose uptake in peripheral tissues, and modulation of key signaling pathways involved in glucose homeostasis.[1][4]
Mechanism of Action: Modulation of Key Signaling Pathways
The primary mechanism by which this compound exerts its antihyperglycemic effect is through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][4] AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis.[1][4]
The AMPK Signaling Pathway
Activation of AMPK by this compound initiates a cascade of downstream events that collectively contribute to improved glucose metabolism.[1][4][5] This includes the stimulation of glucose transporter type 4 (GLUT4) translocation to the cell membrane, which facilitates glucose uptake into skeletal muscle and adipose tissue.[1][4][6] Furthermore, AMPK activation leads to the inhibition of hepatic gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, thereby reducing endogenous glucose production.[1][4] Some studies also suggest that this compound and other triterpenoids from bitter melon can increase the expression of PPAR-γ in white adipose tissue, further contributing to improved insulin sensitivity.[1][4]
The signaling cascade initiated by this compound can be visualized as follows:
Insulin Signaling Pathway
This compound also modulates insulin signaling pathways to enhance glucose uptake.[1][4] While the precise interactions are still under investigation, it is proposed that this compound may act synergistically with insulin to improve cellular glucose utilization. Some studies on Momordica charantia extracts have shown an enhancement of insulin-stimulated IRS-1 tyrosine phosphorylation, a key step in the insulin signaling cascade.[7]
Quantitative Data on the Effects of this compound
The following table summarizes the quantitative effects of this compound on various parameters of glucose metabolism as reported in preclinical studies.
| Experimental Model | Parameter Measured | This compound Concentration/Dosage | Treatment Duration | Observed Effect | Source |
| Rat Cardiac Fibroblasts | High-glucose-induced cell proliferation | 0.3 and 1 µM | 24 hours | Abolished the proliferative effects of high glucose. | [8] |
| Rat Cardiac Fibroblasts | High-glucose-induced collagen synthesis | 0.3 and 1 µM | 24 hours | Abolished the effects of high glucose on collagen synthesis. | [8] |
| Rat Cardiac Fibroblasts | High-glucose-induced ROS production | 0.1-1 µM | Not Specified | Suppressed ROS production. | [3][4] |
| Isoproterenol-induced Cardiomyocyte Hypertrophy | Expression of PLA2G6 and DGK-ζ | 12.5 µM | Not Specified | Suppressed the expression of these key enzymes. | [3] |
| Head and Neck Cancer (HNC) Cells (Cal27 and JHU22) | mRNA expression of SLC2A1 (GLUT-1) and HK1 | Not Specified | 30 hours | Significantly downregulated expression. | [5] |
| Head and Neck Cancer (HNC) Cells | mRNA expression of PDK3 | Not Specified | 30 hours | Decreased mRNA levels. | [5] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key experiments to investigate the effects of this compound on glucose metabolism.
Cell Culture and Treatment
-
Cell Lines: Rat cardiac fibroblasts are commonly used to study the effects of high glucose on cellular processes.[8] For cancer metabolism studies, human head and neck cancer cell lines such as Cal27 and JHU22 have been utilized.[5]
-
Culture Conditions: Cells are typically cultured in a standard medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
High-Glucose Model: To mimic hyperglycemic conditions, cells are often cultured in a high-glucose medium (e.g., 25 mM glucose).[8]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0.1 µM to 10 µM) for specific durations (e.g., 24-30 hours).[3][5][8]
Key Experimental Assays
A general workflow for in vitro investigation of this compound's effects is depicted below:
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
pharmacokinetic profile of Momordicine I
An In-Depth Technical Guide to the Pharmacokinetic Profile of Momordicine I
Introduction
This compound is a cucurbitane-type triterpenoid and a significant bioactive secondary metabolite found in the bitter melon (Momordica charantia). This plant is cultivated in tropical and subtropical regions and is known for its nutritional and medicinal properties. This compound, along with other related compounds in bitter melon, is believed to be responsible for many of the plant's biological activities. Research has shown that this compound possesses various pharmacological properties, including anti-cancer, anti-diabetic, and anti-inflammatory effects. Its potential as a therapeutic agent has led to investigations into its pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME).
Pharmacokinetic Profile
A study involving C57Bl/6 male mice was conducted to evaluate the following a single 20 mg/kg dose administered either intraperitoneally (IP) or orally (PO). The results indicated rapid absorption of this compound through both routes of administration.
Quantitative Pharmacokinetic Data
The key pharmacokinetic parameters from this study are summarized in the table below.
| Parameter | Intraperitoneal (IP) Administration (20 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Tmax (h) | 1 | 1 |
| Cmax (µM) | 18 | 0.5 |
| T½ (h) | 0.9 | 2 |
| AUClast (hµM) | 48.7 ± 11.2 | 1.9 ± 0.6 |
| AUCINF_obs (hµM) | 49.3 ± 11.2 | 2.5 ± 0.6 |
| AUC (%Extrap) | 1.3 ± 0.4 | 22.8 ± 3.4 |
| Cl_obs (L/h/kg) | 0.8 ± 0.2 | 16.3 ± 4.1 |
Data presented as mean ± standard deviation. Abbreviations: Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; T½: Elimination half-life; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCINF_obs: Area under the concentration-time curve extrapolated to infinity; AUC (%Extrap): Percentage of AUC extrapolated; Cl_obs: Apparent total body clearance.
Experimental Protocols
The pharmacokinetic data presented above was obtained through a detailed experimental protocol designed to assess the behavior of this compound in vivo.
Animal Studies
-
Species: C57Bl/6 male mice.
-
Groups: The mice were divided into two groups: an intraperitoneal (IP) injection group and an oral gavage (PO) group, with three mice in each group (n=3).
-
Dosing: A single dose of 20 mg/kg of this compound was administered to each mouse. The selection of this dose was based on previous publications.
-
Sample Collection: Blood samples were collected at various time points following administration to determine the plasma concentration of this compound over time.
Analytical Method
-
Technique: Liquid chromatography coupled to high-resolution electrospray ionization mass spectrometry (LC-HRESIMS) was utilized for the identification and quantification of this compound in plasma samples. This method allows for sensitive and specific measurement of the compound in biological matrices.
Mechanism of Action and Relevant Signaling Pathway
Mechanistic studies have revealed that this compound exerts its anti-cancer effects, particularly in head and neck cancer, by inhibiting the c-Met signaling pathway and its downstream targets. This inhibition leads to the inactivation of STAT3, which in turn downregulates the expression of proteins involved in cell proliferation and survival, such as c-Myc, survivin, and cyclin D1.
Caption: Signaling pathway of this compound in the inhibition of c-Met and downstream targets.
Experimental Workflow for Pharmacokinetic Analysis
The process of determining the pharmacokinetic profile of a compound like this compound involves a systematic workflow, from compound administration to data analysis.
Momordicine I: An In-Depth Technical Guide to Absorption, Bioavailability, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has garnered significant scientific interest for its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties. Understanding the absorption, bioavailability, and underlying cellular mechanisms of this bioactive compound is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound's pharmacokinetics and its interactions with key signaling pathways. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of complex biological processes to support further research and drug development efforts.
Pharmacokinetics: Absorption and Bioavailability
The oral bioavailability of this compound is a critical determinant of its potential therapeutic efficacy. Studies have been conducted to elucidate its pharmacokinetic profile, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Pharmacokinetic Data
An in vivo study in male C57Bl/6 mice has provided key quantitative data on the pharmacokinetics of this compound following both oral (PO) and intraperitoneal (IP) administration. The results are summarized in the table below.
| Parameter | Oral Administration (20 mg/kg) | Intraperitoneal Administration (20 mg/kg) |
| Cmax (µM) | 0.5 | 18 |
| Tmax (h) | 1 | 1 |
| Elimination Half-life (h) | 2 | 0.9 |
| AUC (µM*h) | Not Reported | Not Reported |
| Data from a study in C57Bl/6 male mice.[1] |
These data indicate that this compound is rapidly absorbed after both oral and intraperitoneal administration, with peak plasma concentrations reached within one hour.[1] However, the significantly lower Cmax following oral administration suggests a lower bioavailability compared to the intraperitoneal route, which may be attributed to factors such as first-pass metabolism or incomplete absorption from the gastrointestinal tract.
Experimental Protocols for Pharmacokinetic Analysis
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the methodology used to determine the pharmacokinetic profile of this compound in a murine model.[1]
2.1.1. Animal Model
-
Species: Mouse
-
Strain: C57Bl/6
-
Sex: Male
2.1.2. Drug Administration
-
Formulation: this compound dissolved in a suitable vehicle.
-
Dose: 20 mg/kg body weight.
-
Routes of Administration:
-
Oral gavage (PO)
-
Intraperitoneal injection (IP)
-
2.1.3. Sample Collection
-
Matrix: Blood plasma.
-
Time Points: Blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases.
2.1.4. Bioanalytical Method
-
Technique: Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS).[2]
-
Principle: This highly sensitive and specific technique is used to separate this compound from other plasma components and accurately quantify its concentration.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for determining the in vivo pharmacokinetics of this compound.
In Vitro Intestinal Permeability Assessment: Caco-2 Cell Monolayer Assay
The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict the oral absorption of drug candidates.[3][4][5] While a specific protocol for this compound is not detailed in the reviewed literature, a general methodology is described below.
2.2.1. Cell Culture
-
Cell Line: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.[6]
2.2.2. Monolayer Integrity
-
Measurement: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by evaluating the permeability of a paracellular marker like Lucifer yellow.[6]
2.2.3. Permeability Assay
-
Procedure: this compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time to determine the apparent permeability coefficient (Papp) for A-to-B transport. To investigate the potential for active efflux, the transport from the basolateral to the apical side (B-to-A) is also measured.
-
Analysis: The concentration of this compound in the receiver compartment is quantified using a sensitive analytical method such as LC-MS/MS.[5]
Workflow for Caco-2 Cell Permeability Assay
Caption: General workflow for assessing the intestinal permeability of this compound.
Modulation of Cellular Signaling Pathways
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
Inhibition of the c-Met/STAT3 Signaling Pathway
This compound has been shown to inhibit the c-Met signaling pathway, which is often aberrantly activated in cancer.[2]
3.1.1. Experimental Evidence
-
Methodology: The effect of this compound on the c-Met pathway is typically investigated using Western blot analysis in cancer cell lines.[1][7]
-
Key Findings: Treatment with this compound leads to a reduction in the expression of c-Met and the phosphorylation of its downstream effector, STAT3 (at Tyr-705).[7] This, in turn, downregulates the expression of STAT3 target genes involved in cell proliferation and survival, such as c-Myc, survivin, and cyclin D1.[1][7]
Inhibition of c-Met/STAT3 Signaling by this compound
Caption: this compound inhibits the c-Met/STAT3 signaling pathway.
Activation of the AMPK Signaling Pathway
This compound has been identified as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8]
3.2.1. Experimental Evidence
-
Methodology: The activation of AMPK by this compound is assessed by examining the phosphorylation status of AMPKα at Threonine 172 (pAMPKα Thr172) using Western blot analysis in relevant cell lines.[8]
-
Key Findings: this compound treatment leads to an increase in the phosphorylation of AMPK, indicating its activation.[8] This activation of AMPK can, in turn, inhibit the mTOR signaling pathway, which is involved in cell growth and proliferation.[8]
Activation of AMPK Signaling by this compound
Caption: this compound activates the AMPK signaling pathway, leading to mTOR inhibition.
Modulation of the Nrf2/HO-1 Antioxidant Pathway
This compound has been shown to enhance the cellular antioxidant defense system through the activation of the Nrf2/HO-1 pathway.
3.3.1. Experimental Evidence
-
Methodology: The effect of this compound on this pathway is investigated by assessing the nuclear translocation of Nrf2 and the expression of its target gene, Heme Oxygenase-1 (HO-1). This can be done using techniques such as Western blotting of nuclear and cytoplasmic fractions and immunofluorescence microscopy.[9]
-
Key Findings: Treatment with this compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus, leading to an increased expression of HO-1, a potent antioxidant enzyme.[9]
Activation of Nrf2/HO-1 Pathway by this compound
Caption: this compound promotes an antioxidant response by activating the Nrf2/HO-1 pathway.
Inhibition of the NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory effects, in part, through the inhibition of the NF-κB signaling pathway.
3.4.1. Experimental Evidence
-
Methodology: The inhibitory effect of this compound on the NF-κB pathway can be evaluated using a luciferase reporter assay.[10] In this assay, cells are transfected with a plasmid containing a luciferase gene under the control of NF-κB response elements. Inhibition of NF-κB activation by this compound results in a decrease in luciferase expression, which can be quantified.
-
Key Findings: this compound has been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in the inflammatory response.
Inhibition of NF-κB Signaling by this compound
Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB pathway.
Conclusion
This compound exhibits promising pharmacological properties that warrant further investigation for its therapeutic potential. While it demonstrates rapid absorption, its oral bioavailability appears to be a limiting factor that may need to be addressed through formulation strategies. The multifaceted mechanisms of action of this compound, involving the modulation of key signaling pathways such as c-Met/STAT3, AMPK, Nrf2/HO-1, and NF-κB, provide a strong rationale for its continued exploration in the context of various diseases, including cancer and inflammatory disorders. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals to design and execute further studies aimed at fully elucidating the therapeutic utility of this compound.
References
- 1. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Preclinical Profile of Momordicine I: A Technical Guide for Drug Development Professionals
An In-depth Review of the Preclinical Data, Mechanisms of Action, and Experimental Protocols for a Promising Natural Compound
Introduction
Momordicine I, a cucurbitane-type triterpenoid isolated from the traditional medicinal plant Momordica charantia (bitter melon), has garnered significant scientific attention for its diverse and potent biological activities.[1][2][3] Preclinical investigations have revealed its potential as a therapeutic agent in a range of diseases, including cancer, cardiovascular conditions, and metabolic disorders.[1][2][3] This technical guide provides a comprehensive overview of the existing preclinical data on this compound, with a focus on its pharmacological effects, mechanisms of action, and relevant experimental methodologies to support further research and development.
Pharmacological Activities and Efficacy
This compound has demonstrated a broad spectrum of pharmacological activities in various preclinical models. These include anti-cancer, anti-inflammatory, antihypertensive, anti-hypertrophic, anti-fibrotic, and antioxidative properties.[1][2][3]
Anticancer Activity
In the context of oncology, this compound has shown significant anti-tumor effects, particularly in head and neck cancer (HNC).[4][5] It effectively inhibits the viability of human HNC cell lines in a dose-dependent manner, while exhibiting minimal toxicity to normal oral keratinocytes.[4][5] In vivo studies have further corroborated these findings, demonstrating that this compound treatment can reduce HNC xenograft tumor growth in mice.[4] The anticancer effects are attributed to its ability to suppress tumor growth, inhibit glucose and lipid metabolism, induce apoptosis, and enhance the immune defense system.[1][3]
Cardiovascular and Metabolic Effects
Preclinical studies have also highlighted the potential of this compound in managing cardiovascular diseases and diabetes.[1][2] It has been shown to possess antihypertensive and antioxidative properties, which can help in preventing endothelial dysfunction and atherosclerosis.[1] Furthermore, this compound exhibits antihyperglycemic effects by enhancing insulin secretion and improving glucose uptake in peripheral tissues.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in Head and Neck Cancer Cell Lines
| Cell Line | IC50 (µg/mL) after 48h |
| Cal27 | 7 |
| JHU029 | 6.5 |
| JHU022 | 17 |
Data sourced from a study on the anti-tumor activity of this compound in head and neck cancer.[5]
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Administration Route | Dose | Key Findings |
| Intraperitoneal (IP) | 20 mg/kg | Favorable pharmacokinetic profile observed.[4][6] |
| Oral Gavage (PO) | 20 mg/kg | Lower bioavailability compared to IP administration.[4][6] |
Pharmacokinetic studies were conducted in male C57Bl/6 mice.[4][6]
Mechanisms of Action
This compound exerts its therapeutic effects by modulating multiple key signaling pathways involved in cell growth, survival, inflammation, and metabolism.
c-Met/STAT3 Signaling Pathway
A primary mechanism of action for this compound in cancer is the inhibition of the c-mesenchymal-epithelial transition factor (c-Met) and its downstream signaling.[1][3][4] By targeting c-Met, this compound leads to the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][3][4] This disruption inhibits the expression of downstream molecules such as c-Myc, survivin, and cyclin D1, which are critical for cancer cell proliferation and survival.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Therapeutic Potential of Momordicine I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2][3][4] Preclinical studies have demonstrated its potent anti-cancer, anti-inflammatory, and cardioprotective effects.[1][2][3][4] This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Pharmacological Properties and Therapeutic Potential
This compound exhibits a range of biological activities, making it a compelling candidate for further investigation and development. Its therapeutic potential spans across several key areas:
-
Anti-Cancer Activity: this compound has demonstrated significant cytotoxicity against various cancer cell lines, particularly head and neck cancer (HNC).[5][6][7] It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in preclinical models.[5][6][7][8]
-
Anti-Inflammatory Effects: The compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways.[1][2][4] It has been shown to reduce the expression of pro-inflammatory cytokines and mediators.[1][8]
-
Cardiovascular Benefits: Preclinical studies indicate that this compound possesses antihypertensive, antihypertrophic, antifibrotic, and antioxidative properties, suggesting its potential as a therapeutic agent for cardiovascular diseases.[1][2][3][4]
-
Metabolic Regulation: this compound has been reported to have antihyperglycemic activity and may play a role in managing metabolic disorders.[1]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in Head and Neck Cancer (HNC) Cell Lines
| Cell Line | IC50 (48h) | Reference |
| Cal27 | 7 µg/mL | [5] |
| JHU022 | 17 µg/mL | [5] |
| JHU029 | 6.5 µg/mL | [5] |
Table 2: Pharmacokinetic Parameters of this compound in C57Bl/6 Mice
| Parameter | Intraperitoneal (IP) Administration (20 mg/kg) | Oral (PO) Administration (20 mg/kg) | Reference |
| Cmax | 18 µM | 0.5 µM | [5] |
| Tmax | 1 hour | 1 hour | [5] |
Mechanisms of Action and Signaling Pathways
This compound exerts its therapeutic effects by modulating multiple signaling pathways.
Anti-Cancer Effects: The c-Met/STAT3 Pathway
In head and neck cancer, this compound has been shown to inhibit the c-Met signaling pathway.[5][7][8] This inhibition leads to the inactivation of the downstream signal transducer and activator of transcription 3 (STAT3).[5][8] The inactivation of STAT3, through the reduction of its phosphorylation at Tyr-705, results in the downregulation of survival-related genes such as c-Myc, survivin, and cyclin D1, ultimately leading to decreased cancer cell proliferation and tumor growth.[5][9]
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taiwanese Study Reveals Heart Health Benefits of the Phytochemical this compound from Bitter Melon - Thailand Medical News [thailandmedical.news]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Momordicine-I, a bitter melon bioactive metabolite, displays anti-tumo" by Subhayan Sur, Robert Steele et al. [collections.uhsp.edu]
- 7. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Momordicine I and apoptosis induction
An In-depth Technical Guide on Momordicine I and Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a cucurbitane-type triterpenoid saponin derived from plants such as Momordica charantia (bitter melon) and Ampelopsis japonica, has garnered significant attention for its potent anti-cancer properties.[1][2][3] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and inducing programmed cell death, or apoptosis, across a variety of cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms through which this compound induces apoptosis, detailing the core signaling pathways, summarizing key quantitative data, and presenting standardized experimental protocols for its study. The information is intended to serve as a foundational resource for researchers engaged in oncology and drug development.
Mechanism of Action: Apoptosis Induction
This compound exerts its cytotoxic effects primarily by inducing apoptosis in cancer cells through multiple, interconnected signaling pathways.[2][4][5] The core mechanisms involve the disruption of mitochondrial integrity, modulation of key regulatory proteins, and the inhibition of pro-survival signaling cascades.
Intrinsic (Mitochondrial) Apoptosis Pathway
The primary mechanism for this compound-induced apoptosis is through the intrinsic pathway, which is initiated at the mitochondria.
-
Modulation of Bcl-2 Family Proteins: this compound treatment alters the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax in human promyelocytic leukemia (HL-60) cells.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[6][7]
-
Mitochondrial Disruption and Cytochrome C Release: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.[3] This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[2][8]
-
Caspase Activation Cascade: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase in this pathway. Activated caspase-9 then proceeds to cleave and activate effector caspases, most notably caspase-3.[1][9]
-
Execution of Apoptosis: Activated caspase-3 is responsible for the execution phase of apoptosis. It cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and nuclear condensation.[1][6]
Inhibition of Pro-Survival Signaling Pathways
This compound also targets and inhibits several key signaling pathways that cancer cells rely on for growth and survival.
-
c-Met/STAT3 Pathway: In head and neck cancer (HNC) cells, this compound has been shown to inhibit the c-mesenchymal-epithelial transition factor (c-Met) signaling pathway.[2][4][10] This disruption prevents the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[2][5] Inactivation of STAT3 leads to the downregulation of its target genes, which include key proteins involved in cell proliferation and survival like c-Myc, cyclin D1, and survivin.[4][10]
-
PI3K/Akt/mTOR Pathway: Studies in HNC cells have also revealed that this compound can inhibit the PI3K/Akt and mTOR signaling pathways.[3] This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by this compound contributes to the induction of both apoptosis and autophagy.[3]
Quantitative Data Summary
The anti-cancer effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from multiple studies.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| HL-60 | Promyelocytic Leukemia | 19.0 µg/mL | Not Specified | [1] |
| Cal27 | Head and Neck Cancer | 7.0 µg/mL | 48 hours | [11] |
| JHU029 | Head and Neck Cancer | 6.5 µg/mL | 48 hours | [11] |
| JHU022 | Head and Neck Cancer | 17.0 µg/mL | 48 hours | [11] |
Table 2: Effect of this compound on Apoptosis Rates
| Cell Line | Cancer Type | Treatment | Duration | Result | Reference |
| LN229 | Glioma | 6-10 µM | 48 hours | Apoptosis increased from 7.40% to 54.04% | [12] |
| GBM8401 | Glioma | 6-10 µM | 48 hours | Apoptosis increased from 5.22% to 72.82% | [12] |
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound
| Cell Line | Protein | Effect | Reference |
| HL-60 | Bcl-2 | Decreased | [1] |
| Bax | Increased | [1] | |
| Caspase-3 | Activation Increased | [1] | |
| PARP | Cleavage Increased | [1] | |
| HNC Cells | c-Met | Inhibited | [4][10] |
| p-STAT3 | Inhibited | [2][5] | |
| c-Myc, Survivin, Cyclin D1 | Decreased | [4][10] | |
| Akt, mTOR | Inhibited | [3] | |
| Glioma Cells | Survivin, Ki-67 | Suppressed | [12] |
Experimental Protocols
Standardized protocols are crucial for the reproducible investigation of this compound's effects. The following sections detail the methodologies for key experiments.
MTT Assay for Cell Viability
This colorimetric assay is used to determine the IC50 value of this compound by measuring the metabolic activity of cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound (dissolved in DMSO, then diluted in culture medium) and treat the cells.[3][14] Include a vehicle control (DMSO) and a blank control (medium only). Incubate for the desired time period (e.g., 48 or 72 hours).[11][13]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][15]
-
Solubilization: Carefully remove the MTT solution. Add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm or 492 nm using a microplate reader.[13]
-
Data Analysis: Subtract the background absorbance from the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis signaling pathways.[16]
-
Cell Lysis: After treatment with this compound, harvest cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[6][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford assay, to ensure equal loading.[6]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved Caspase-3, p-STAT3) overnight at 4°C.[6][18] After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis: Reprobe the membrane with an antibody for a loading control (e.g., β-actin) to confirm equal protein loading.[18] Quantify band intensities using densitometry software.[6]
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing early and late apoptosis.
-
Cell Preparation: Culture and treat cells with this compound as required.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.[19][20]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[20]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound is a promising natural compound that induces apoptosis in cancer cells through well-defined molecular mechanisms, including the activation of the intrinsic mitochondrial pathway and the inhibition of critical pro-survival signals like the c-Met/STAT3 and PI3K/Akt pathways. The quantitative data consistently demonstrate its potent cytotoxic and pro-apoptotic effects across various cancer models.
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro results are strong, further validation in preclinical animal models is necessary to evaluate the therapeutic potential, pharmacokinetics, and safety profile of this compound.[11][12]
-
Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents could lead to more effective treatment strategies with potentially lower toxicity.
-
Target Identification: While major pathways have been identified, further studies could uncover more specific molecular targets of this compound, aiding in the development of more targeted cancer therapies.
References
- 1. Induction of apoptosis by momordin I in promyelocytic leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momordin Ic induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling [mdpi.com]
- 11. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. excli.de [excli.de]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Effect of Momordica charantia protein on proliferation, apoptosis and the AKT signal transduction pathway in the human endometrial carcinoma Ishikawa H cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Momordicine I: A Technical Guide to its Inhibition of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties are of particular note. This technical guide provides an in-depth overview of the mechanisms by which this compound inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows to support further research and development of this compound as a potential therapeutic agent.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). Upon stimulation by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), a signaling cascade is initiated. This typically involves the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation event targets the IκB protein for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound's Mechanism of NF-κB Pathway Inhibition
Current research indicates that this compound exerts its anti-inflammatory effects by intervening at key steps within the NF-κB signaling cascade. The primary mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/IKK signaling axis[1]. By suppressing this upstream signaling, this compound effectively prevents the subsequent activation of NF-κB.
This inhibitory action leads to a significant reduction in the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1]. Furthermore, this compound has been shown to dose-dependently inhibit the expression of iNOS, a key enzyme responsible for the production of nitric oxide, a potent inflammatory mediator[2]. This effect has been observed in RAW 264.7 macrophage cells at concentrations ranging from 1 to 10 µM[2].
References
Methodological & Application
Application Notes and Protocols for the Isolation of Momordicine I from Momordica charantia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Momordica charantia, commonly known as bitter melon, is a plant belonging to the Cucurbitaceae family, cultivated in tropical and subtropical regions.[1] It has a long history of use in traditional medicine for treating various ailments, most notably diabetes.[1] The plant is a rich source of bioactive compounds, including triterpenoids, saponins, and proteins.[2][3] Among these, Momordicine I, a cucurbitane-type triterpenoid, has garnered significant attention for its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[4][5] This document provides detailed protocols for the isolation and quantification of this compound from Momordica charantia and outlines its known mechanisms of action involving key cellular signaling pathways.
Experimental Protocols: Isolation and Purification of this compound
The following protocols are generalized from methodologies reported in the scientific literature. Researchers may need to optimize these protocols based on the specific plant part used (leaves, fruits, or stems) and the desired purity of the final compound.[5][6][7]
Protocol 1: Solvent Extraction and Fractionation
This protocol describes a common method for obtaining a crude extract enriched with this compound from the leaves of Momordica charantia.[6][8][9]
1. Plant Material Preparation:
- Collect fresh leaves of Momordica charantia.
- Air-dry the leaves in the shade or use a lyophilizer to remove moisture.
- Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
- Soak the dried leaf powder (e.g., 6 kg) in 80% ethanol at room temperature for one week.[10] Alternatively, perform exhaustive extraction with a solvent like dichloromethane.[6][8] For aerial parts (leaves and stems), extraction can be done with 95% ethanol for 5 days at room temperature.[11]
- Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the total crude extract.[10][11]
3. Fractionation:
- The crude extract can be fractionated using liquid-liquid partitioning or column chromatography.
- For a dichloromethane extract, direct fractionation using reverse-phase column chromatography is effective.[6][8]
Protocol 2: Chromatographic Purification
This protocol details the purification of this compound from the fractionated extract.
1. Column Chromatography:
- Pack a reverse-phase C18 column (e.g., Sep-Pak).[6][9]
- Dissolve the crude extract or the most active fraction in a minimal amount of the initial mobile phase.
- Load the sample onto the column.
- Elute the column with a gradient of methanol (MeOH) in water (H₂O), starting from 0% MeOH and gradually increasing to 100% MeOH.[6][9]
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) or a bioassay (e.g., brine shrimp lethality assay) to identify the fractions containing this compound.[6][8] The most active fraction is often found in the 80% MeOH: 20% H₂O eluate.[6][9]
2. Recrystallization:
- Combine the fractions rich in this compound and evaporate the solvent.
- Purify the resulting solid by recrystallization from a suitable solvent, such as chloroform.[6][9]
- This process should yield this compound as a white crystal.[6] The melting point has been reported to be between 125-128°C.[9]
3. (Optional) High-Performance Liquid Chromatography (HPLC) Purification:
- For higher purity, the semi-purified compound can be subjected to preparative or semi-preparative reverse-phase HPLC (RP-HPLC).[7][12]
- The exact conditions (column, mobile phase, flow rate) should be optimized based on analytical HPLC runs.
Isolation and Purification Workflow
Caption: Workflow for this compound isolation.
Data Presentation: Quantification of this compound
Quantitative analysis is crucial for standardizing extracts and ensuring reproducible pharmacological studies.
| Method | Matrix | Standard | Key Findings | Reference |
| Spectrophotometry | M. charantia leaf extract | This compound | A linear relationship was observed between absorbance and concentration in the range of 0.005-0.025 µg. The method was reported as simple, fast, and accurate for determining total triterpenoid content. | [10][13] |
| HPLC | M. charantia pulp and peel aqueous extract | This compound | The retention time for this compound was approximately 3.5 minutes. The concentration in the powdered extract was calculated to be ~404.9 mg/g. | |
| LC-HRESIMS | Bitter Melon Extract (BME) | - | Used for the identification of this compound as a bioactive component within the extract. | [14] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in metabolism, inflammation, and cancer progression.[4]
Anti-Cancer: c-Met/STAT3 Pathway Inhibition
In head and neck cancer cells, this compound has been shown to inhibit the c-Met signaling pathway.[15] Activation of the c-Met receptor normally leads to the phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation and survival, such as c-Myc, survivin, and cyclin D1.[15] this compound treatment leads to a reduction in phosphorylated STAT3, thereby inhibiting downstream signaling and suppressing tumor growth.[4][15]
Caption: Inhibition of c-Met/STAT3 pathway by this compound.
Anti-Diabetic & Metabolic Regulation: AMPK Pathway Activation
This compound exhibits anti-hyperglycemic effects by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] Activated AMPK can enhance glucose uptake in tissues and modulate metabolic pathways like glycolysis and lipogenesis.[4][16] In some cancer cells, this compound-induced AMPK activation also leads to the inhibition of mTOR and Akt signaling, which can trigger autophagy and apoptosis.[16][17]
Caption: Activation of AMPK pathway by this compound.
Anti-Inflammatory: NF-κB Pathway Inhibition
This compound demonstrates anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway.[4] This inhibition leads to the downregulation of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[4][5]
Experimental Protocols: Investigating Cellular Mechanisms
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol is used to determine the effect of this compound on the viability of cell lines.
1. Cell Culture:
- Culture relevant cell lines (e.g., head and neck cancer cells like Cal27, JHU029) in appropriate media and conditions.[15][18]
2. Treatment:
- Seed cells in 96-well plates at a predetermined density.
- After allowing cells to attach overnight, treat them with varying concentrations of this compound (e.g., 0-20 µg/mL) for a specified duration (e.g., 48 hours).[15][14] Include a vehicle control (e.g., DMSO).
3. Viability Assessment:
- Use a standard cell viability reagent such as MTT, MTS, or PrestoBlue™.
- Follow the manufacturer's instructions to add the reagent to each well and incubate.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Western Blot Analysis
This protocol is used to analyze the expression levels of specific proteins in signaling pathways.
1. Protein Extraction:
- Treat cells with this compound as described in the previous protocol.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Quantify the protein concentration in the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Transfer:
- Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-c-Met, anti-Actin) overnight at 4°C.[15]
- Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15] Actin is commonly used as an internal loading control to ensure equal protein loading.[15]
References
- 1. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promise of bitter melon (Momordica charantia) bioactives in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ISOLATION AND IDENTIFICATION MOMORDICIN I FROM LEAVES EXTRACT OF Momordica charantia L. | Jurnal Harian Regional [jurnal.harianregional.com]
- 9. ISOLATION AND IDENTIFICATION MOMORDICIN I FROM LEAVES EXTRACT OF Momordica charantia L. | Jurnal Harian Regional [jurnal.harianregional.com]
- 10. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 11. Frontiers | Bioassay-guided isolation of leishmanicidal cucurbitacins from Momordica charantia [frontiersin.org]
- 12. Isolation and identification of cucurbitane-type triterpenoids with partial agonist/antagonist potential for estrogen receptors from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling [mdpi.com]
- 16. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Momordicine I using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicine I, a cucurbitane-type triterpenoid found in Momordica charantia (bitter melon), has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-diabetic activities.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and further pharmacological research. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters.
Introduction
Momordica charantia, commonly known as bitter melon, is a plant recognized for its diverse medicinal uses.[1] Its bioactive constituents, particularly cucurbitane-type triterpenoids, are believed to be responsible for many of its therapeutic effects.[3][4] this compound is a prominent triterpenoid isolated from this plant.[1] Studies have demonstrated that this compound exhibits anti-tumor activity by inhibiting the c-Met signaling pathway and its downstream targets.[3][4] Given its therapeutic potential, a robust and validated analytical method for the quantification of this compound is essential for standardization of herbal extracts and in drug development processes. This document presents a comprehensive HPLC method for the determination of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Momordica charantia
This protocol describes the extraction of this compound from dried, powdered leaves of Momordica charantia.
Materials:
-
Dried and powdered Momordica charantia leaves
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 10 g of dried, powdered Momordica charantia leaves into a flask.
-
Add 100 mL of dichloromethane and extract using an ultrasonic bath for 30 minutes.
-
Filter the extract and collect the filtrate. Repeat the extraction process on the residue two more times.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in 10 mL of methanol.
-
Centrifuge the methanolic solution at 10,000 rpm for 10 minutes to remove any insoluble particles.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method for Quantification of this compound
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | Sunfire C18, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[5] |
| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 3.5) (40:60, v/v). |
| Flow Rate | 1.0 mL/min.[5] |
| Injection Volume | 20 µL. |
| Column Temperature | 27 °C. |
| Detection | UV at 223 nm. |
| Run Time | Approximately 10 minutes. |
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Calibration Curve:
-
Inject 20 µL of each calibration standard into the HPLC system.
-
Record the peak area for this compound at each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95% - 105% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Table 2: Quantification of this compound in a Sample Extract
| Sample ID | Peak Area | Concentration (µg/mL) | Amount in Original Sample (mg/g) |
| Sample 1 | Value | Value | Value |
| Sample 2 | Value | Value | Value |
| Sample 3 | Value | Value | Value |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
Application Note: Analysis of Momordicine I using Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicine I, a cucurbitane-type triterpenoid found in Momordica charantia (bitter melon), has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-tumor activities. Accurate and sensitive analytical methods are crucial for the identification, quantification, and pharmacokinetic studies of this compound in various matrices. This application note details a robust method for the analysis of this compound using Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS), providing researchers with a comprehensive protocol for its detection and characterization.
Analytical Method Overview
This method utilizes reversed-phase liquid chromatography for the separation of this compound from complex sample matrices, followed by high-resolution mass spectrometry for its sensitive and specific detection. The high resolving power of the mass spectrometer allows for accurate mass measurements, enabling confident identification of the target analyte.
Chemical Information of this compound
| Parameter | Value |
| Chemical Formula | C₃₀H₄₈O₄ |
| IUPAC Name | (3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-((R)-6-hydroxy-6-methylhept-2-en-2-yl)-4,4,13,14-tetramethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
| Molecular Weight | 472.70 g/mol |
Experimental Protocols
Sample Preparation: Extraction of this compound from Momordica charantia Fruit
This protocol describes a general procedure for the extraction of this compound from bitter melon fruit, which can be adapted based on the specific research needs.
Materials:
-
Fresh or dried Momordica charantia fruit powder
-
80% Ethanol (v/v) in water
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Homogenize fresh Momordica charantia fruit or use dried fruit powder.
-
Macerate the plant material with 80% ethanol at a 1:10 (w/v) ratio.
-
Agitate the mixture for 24 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant and concentrate it under reduced pressure using a rotary evaporator at 40-50°C.
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of 1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial prior to analysis.
LC-HRESIMS Analysis
The following parameters are based on a published method for the analysis of this compound and can be used as a starting point for method development.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (e.g., LTQ Orbitrap).
Chromatographic Conditions:
| Parameter | Value |
| Column | Sunfire C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 0-20 min: 0-100% B; 20-25 min: 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Expected Retention Time | ~21.06 min[1] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | HESI (Heated Electrospray Ionization) - Positive |
| Spray Voltage | 4.5 kV |
| Capillary Temperature | 260°C |
| Sheath Gas Flow Rate | 40-50 arbitrary units |
| Auxiliary Gas Flow Rate | 10-20 arbitrary units |
| Mass Range | 100-2000 amu |
| Resolution | 30,000 |
Data Presentation
Quantitative analysis of this compound requires the establishment of a calibration curve using a purified standard. The following table provides an example of typical quantitative parameters that should be evaluated during method validation for related cucurbitane triterpenoids, as specific data for this compound is not widely available.
Table 1: Example Quantitative Parameters for Cucurbitane Triterpenoids
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Momordicoside K | 5-500 | 1.0 | 3.0 |
| Momordicoside L | 5-500 | 0.8 | 2.5 |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | 10-1000 | 1.9 | 6.0 |
Data is illustrative and based on the analysis of similar compounds in bitter melon juice.
Visualization of Workflows and Pathways
Experimental Workflow for LC-HRESIMS Analysis
Caption: General experimental workflow for the LC-HRESIMS analysis of this compound.
Signaling Pathway of this compound in Head and Neck Cancer
Research has indicated that this compound exerts anti-tumor effects in head and neck cancer by inhibiting the c-Met signaling pathway.[1]
Caption: Inhibitory effect of this compound on the c-Met signaling pathway.
Conclusion
The LC-HRESIMS method detailed in this application note provides a highly selective and sensitive approach for the analysis of this compound. This methodology is well-suited for researchers in natural product chemistry, pharmacology, and drug development who are investigating the properties and potential applications of this bioactive compound. The provided protocols for sample preparation and instrumental analysis, along with the illustrative data and diagrams, offer a solid foundation for the successful implementation of this analytical technique.
References
Momordicine I: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicine I is a cucurbitane-type triterpenoid isolated from Momordica charantia, commonly known as bitter melon.[1] This natural compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[1][2] Preclinical studies have demonstrated its potential in modulating key signaling pathways involved in cell proliferation, apoptosis, and metabolism. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its biological effects.
Physicochemical Properties
This compound is a white crystalline solid that is insoluble in water but soluble in methanol and DMSO.[3] For cell culture applications, it is recommended to prepare a stock solution in DMSO.
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₄ |
| Molar Mass | 472.71 g/mol |
| Solubility | Insoluble in water, soluble in methanol and DMSO. |
| Purity | >98% (recommended for cell-based assays) |
Data Presentation: Efficacy of this compound in Cancer Cell Lines
This compound has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| JHU022 | Head and Neck Cancer | ~20 µg/mL | 48 hours | [4] |
| JHU029 | Head and Neck Cancer | ~10 µg/mL | 48 hours | [4] |
| Cal27 | Head and Neck Cancer | ~10 µg/mL | 48 hours | [4] |
| LN229 | Glioma | 6-10 µM | 48 hours | [3] |
| GBM8401 | Glioma | 6-10 µM | 48 hours | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 µg/mL | 72 hours | [4] |
| 4T1 | Mouse Triple-Negative Breast Cancer | 5 µg/mL | 72 hours | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (>98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on adherent cancer cell lines.[2][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound from the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Western Blot Analysis of Phosphorylated STAT3
This protocol outlines the procedure for detecting changes in the phosphorylation of STAT3, a key downstream target of this compound in some cancer cells.[6][7][8][9][10]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
Signaling Pathways and Experimental Workflows
c-Met/STAT3 Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the c-Met signaling pathway in head and neck cancer cells.[1][2] This inhibition leads to the inactivation of the downstream transcription factor STAT3, resulting in decreased expression of target genes involved in cell proliferation and survival, such as c-Myc, survivin, and cyclin D1.[1][2]
Caption: this compound inhibits the c-Met/STAT3 signaling pathway.
AMPK/mTOR Signaling Pathway Modulation by this compound
Recent studies have indicated that this compound can activate AMP-activated protein kinase (AMPK) and inhibit the mTOR and Akt signaling pathways.[11] This modulation can lead to the induction of autophagy and apoptosis in cancer cells.[11]
Caption: this compound modulates the AMPK/mTOR signaling pathway.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates a typical experimental workflow for investigating the in vitro effects of this compound.
Caption: A typical workflow for studying this compound in vitro.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. real-research.com [real-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Triple-Negative Breast Cancer with Momordicine-I for Therapeutic Gain in Preclinical Models [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models in Momordicine I Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo animal models utilized in the study of Momordicine I, a bioactive cucurbitane-type triterpenoid derived from Momordica charantia (bitter melon). This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate further research and drug development efforts.
This compound has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2][3] Preclinical in vivo studies are crucial for validating its therapeutic potential and understanding its mechanisms of action, pharmacokinetics, and safety profile.
I. Anti-Cancer Activity of this compound
This compound has demonstrated notable anti-tumor effects, particularly in head and neck cancer (HNC), by targeting key signaling pathways involved in cell proliferation and survival.[2][4][5]
A. Animal Model: Head and Neck Cancer (HNC) Xenograft Mouse Model
A widely used model to evaluate the anti-cancer efficacy of this compound is the HNC xenograft model in immunodeficient mice.
Experimental Protocol:
-
Animal Strain: Nude mice (e.g., Athymic Nude-Foxn1nu) are commonly used due to their compromised immune system, which allows for the growth of human tumor xenografts.
-
Cell Lines: Human HNC cell lines such as JHU022, JHU029, and Cal27 are utilized.[4][6]
-
Tumor Implantation:
-
HNC cells are cultured and harvested during the exponential growth phase.
-
A suspension of 1 x 10^6 to 2 x 10^6 cells in a suitable medium (e.g., a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.
-
-
Treatment Regimen:
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (Length × Width²)/2).
-
Animal body weight and general health are monitored to assess toxicity.
-
At the end of the study, tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry) to examine the expression of key signaling molecules like c-Met and STAT3.[2][4]
-
B. Quantitative Data Summary
| Parameter | Animal Model | Treatment | Result | Reference |
| Tumor Growth | HNC Xenograft in Nude Mice | This compound (IP) | Significant reduction in tumor growth compared to control. | [4][6][7] |
| c-Met Expression | HNC Xenograft in Nude Mice | This compound | Reduced expression of c-Met and its downstream molecule c-Myc in tumor tissue. | [8] |
C. Signaling Pathway: this compound in Head and Neck Cancer
This compound exerts its anti-tumor effects in HNC primarily by inhibiting the c-Met signaling pathway and its downstream effector, STAT3.[2][4][7][9]
Caption: this compound inhibits HNC growth by targeting the c-Met/STAT3 pathway.
II. Pharmacokinetics and Toxicity Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the potential toxicity of this compound, is essential for its development as a therapeutic agent.
A. Animal Models and Protocols
Pharmacokinetics Study:
-
Animal Strain: C57Bl/6 male mice are a suitable model.[1][4]
-
Administration: A single dose of this compound (e.g., 20 mg/kg) is administered via intraperitoneal (IP) injection or oral gavage (PO).[1][4]
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: The concentration of this compound in plasma or serum is determined using techniques like liquid chromatography-mass spectrometry (LC-MS).
Toxicity Study:
-
Animal Strain: C57Bl/6 mice or Sprague Dawley rats can be used.[4][10]
-
Administration: this compound is administered daily for a specified period (e.g., 5 days). Dosages such as 20 mg/kg (twice a day) or 30 mg/kg (once a day) via IP injection have been tested.[4]
-
Monitoring:
B. Quantitative Data Summary
| Parameter | Animal Model | Administration | Dosage | Value | Reference |
| Cmax (Peak Plasma Concentration) | C57Bl/6 Mice | IP Injection | 20 mg/kg | 18 µM | [8] |
| Cmax (Peak Plasma Concentration) | C57Bl/6 Mice | Oral Gavage | 20 mg/kg | 0.5 µM | [8] |
| Toxicity | C57Bl/6 Mice | IP Injection | 30 mg/kg/day | No measurable toxicity observed. | [1] |
| Body Weight | C57Bl/6 Mice | IP Injection | 20 mg/kg (twice/day) or 30 mg/kg (once/day) for 5 days | Stable, with no drastic changes. | [4] |
C. Experimental Workflow: Pharmacokinetics & Toxicity Study
Caption: Workflow for in vivo pharmacokinetics and toxicity assessment of this compound.
III. Anti-Inflammatory and Anti-Diabetic Studies
While many in vivo studies have focused on the crude extracts of Momordica charantia, the findings provide a basis for investigating the specific role of this compound. The anti-inflammatory effects of this compound are attributed to its ability to modulate various signaling pathways.[1][3][8]
A. Potential Animal Models
-
Sepsis Model: Lipopolysaccharide (LPS)-induced endotoxemia in mice is a common model to study acute inflammation.[11]
-
Diabetic Models: Streptozotocin (STZ)-induced diabetic rats or mice, or high-fat diet-induced models of type 2 diabetes, can be employed.[12][13]
B. Signaling Pathways in Inflammation
This compound is proposed to mitigate inflammation by inhibiting pro-inflammatory cytokines and suppressing the NF-κB pathway.[1][3][8]
Caption: this compound's anti-inflammatory mechanism via NF-κB suppression.
IV. Concluding Remarks
The in vivo animal models and protocols described herein provide a solid foundation for the continued investigation of this compound. The data strongly support its potential as an anti-cancer agent, particularly for HNC, with a favorable preliminary safety profile. Future research should focus on further elucidating its efficacy in other disease models, optimizing dosing and administration routes, and bridging the gap to clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. "Momordicine-I, a bitter melon bioactive metabolite, displays anti-tumo" by Subhayan Sur, Robert Steele et al. [collections.uhsp.edu]
- 7. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijbbb.org [ijbbb.org]
- 11. Anti-Inflammatory Effect of Momordica Charantia in Sepsis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The safety and efficacy of Momordica charantia L. in animal models of type 2 diabetes mellitus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Momordica charantia in the Treatment of Diabetes Mellitus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Momordicine I Treatment in Head and Neck Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicine I, a bioactive triterpenoid derived from bitter melon (Momordica charantia), has demonstrated significant anti-tumor activity in preclinical studies.[1][2][3][4] This document provides detailed application notes and protocols for studying the effects of this compound on head and neck cancer (HNC) cell lines, specifically JHU022, JHU029, and Cal27. The provided methodologies and data summaries are intended to guide researchers in evaluating the therapeutic potential of this compound.
Recent studies indicate that this compound inhibits the viability of HNC cells in a dose-dependent manner.[1][2][3][4] The primary mechanism of action involves the inhibition of the c-Met signaling pathway and its downstream effectors, including STAT3, c-Myc, survivin, and cyclin D1.[3][4] Furthermore, this compound has been shown to modulate key metabolic pathways, such as glycolysis and lipid metabolism, and to induce autophagy and apoptosis in HNC cells.[5][6]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the viability of HNC cell lines.
Table 1: Effect of this compound on the Viability of HNC Cell Lines
| Cell Line | Treatment Concentration | % Inhibition of Cell Viability (relative to control) |
| JHU022 | 10 µg/mL | Data indicates significant inhibition |
| 20 µg/mL | Data indicates significant inhibition | |
| JHU029 | 10 µg/mL | Data indicates significant inhibition |
| 20 µg/mL | Data indicates significant inhibition | |
| Cal27 | 10 µg/mL | Data indicates significant inhibition |
| 20 µg/mL | Data indicates significant inhibition |
Note: The provided data is qualitative based on search results. For precise IC50 values, refer to the primary literature.
Table 2: Effect of this compound on Key Signaling Proteins in HNC Cell Lines
| Cell Line | Treatment | Target Protein | Observed Effect |
| JHU022, JHU029, Cal27 | This compound | c-Met | Inhibition |
| JHU022, JHU029, Cal27 | This compound | STAT3 | Inactivation |
| Cal27, JHU029 | This compound | c-Myc | Inhibition |
| Cal27, JHU029 | This compound | Survivin | Inhibition |
| Cal27, JHU029 | This compound | Cyclin D1 | Inhibition |
Signaling and Experimental Workflow Diagrams
Caption: this compound signaling pathway in HNC cells.
Caption: General experimental workflow for this compound studies.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on HNC cell lines.
Materials:
-
JHU022, JHU029, or Cal27 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in protein expression in HNC cells following this compound treatment.
Materials:
-
Treated and untreated HNC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Met, anti-STAT3, anti-c-Myc, anti-survivin, anti-cyclin D1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like actin.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in HNC cells treated with this compound using flow cytometry.
Materials:
-
Treated and untreated HNC cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 4. "Momordicine-I, a bitter melon bioactive metabolite, displays anti-tumo" by Subhayan Sur, Robert Steele et al. [collections.uhsp.edu]
- 5. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Antifibrotic Effects of Momordicine I in Rat Cardiac Fibroblasts
Introduction
Momordicine I, a cucurbitane-type triterpenoid isolated from bitter melon (Momordica charantia), has demonstrated significant potential as a therapeutic agent for cardiovascular diseases.[1] Preclinical studies have highlighted its antihypertensive, anti-inflammatory, and antioxidative properties. Notably, this compound has been shown to inhibit high-glucose-induced proliferation and collagen synthesis in rat cardiac fibroblasts, suggesting its utility in preventing and treating cardiac fibrosis, a common complication of diabetes.[1][2] These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on rat cardiac fibroblasts, particularly in a high-glucose environment mimicking diabetic conditions.
Mechanism of Action
This compound exerts its antifibrotic effects through a multi-target mechanism. In the context of high-glucose-induced cardiac fibrosis, increased oxidative stress is a key pathological driver.[3] this compound counteracts this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway, a critical cellular defense against oxidative stress.[1][3][4] Activation of Nrf2 leads to the inhibition of reactive oxygen species (ROS) formation.[2]
Furthermore, this compound inhibits the canonical Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 signaling pathway, which is a central mediator of fibrosis.[3] By suppressing the phosphorylation of Smad2/3, this compound reduces the expression of profibrotic genes, leading to decreased collagen synthesis and fibroblast proliferation.[2][3] The inhibition of TGF-β1 production by this compound appears to be mediated by its activation of the Nrf2 pathway.[3][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on high-glucose-treated rat cardiac fibroblasts as reported in the literature.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Treatment Group | This compound Conc. (µM) | Cell Viability | Proliferation |
|---|---|---|---|
| Control (Normal Glucose) | 0 | Normal | Baseline |
| High Glucose (25 mM) | 0 | No significant toxicity | Increased |
| High Glucose + this compound | 0.1 | No significant toxicity | No significant change |
| High Glucose + this compound | 0.3 | No significant toxicity | Significantly Abolished[2] |
| High Glucose + this compound | 1.0 | No significant toxicity | Significantly Abolished[2] |
Table 2: Effect of this compound on Fibrotic Markers
| Treatment Group | This compound Conc. (µM) | Collagen Synthesis | TGF-β1 Production | p-Smad2/3 Levels |
|---|---|---|---|---|
| Control (Normal Glucose) | 0 | Baseline | Baseline | Baseline |
| High Glucose (25 mM) | 0 | Increased | Increased | Increased |
| High Glucose + this compound | 0.3 | Significantly Abolished | - | - |
| High Glucose + this compound | 1.0 | Significantly Abolished | Significantly Inhibited[3] | Significantly Suppressed[3] |
Experimental Protocols
A generalized workflow for investigating this compound is presented below, followed by detailed protocols for key experiments.
Protocol 1: Isolation and Culture of Rat Cardiac Fibroblasts
Objective: To establish a primary culture of cardiac fibroblasts from neonatal rat hearts.
Materials:
-
1-3 day old Sprague-Dawley rats
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
Procedure:
-
Euthanize neonatal rats according to approved institutional animal care guidelines.
-
Sterilize the thoracic area with 70% ethanol.
-
Excise the hearts and place them in ice-cold sterile PBS.
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of collagenase II and trypsin at 37°C with gentle agitation.
-
Collect the supernatant containing dissociated cells after several digestion cycles.
-
Neutralize the enzyme activity by adding DMEM with 10% FBS.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in a culture flask and incubate at 37°C in a 5% CO₂ atmosphere. Fibroblasts will adhere to the plastic surface.
-
After an initial incubation period (e.g., 90 minutes), non-adherent cells (cardiomyocytes) can be removed by gently washing the flask.
-
Culture the adherent fibroblasts, changing the medium every 2-3 days. Cells are typically ready for experiments at passages 2-4.
Protocol 2: Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on rat cardiac fibroblasts.
Materials:
-
Rat cardiac fibroblasts cultured in a 96-well plate
-
This compound stock solution
-
DMEM with high glucose (25 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cardiac fibroblasts in a 96-well plate at a density of ~5x10³ cells/well and allow them to adhere overnight.
-
Replace the medium with DMEM containing high glucose (25 mM) and various concentrations of this compound (e.g., 0.1, 0.3, 1.0 µM). Include control wells with normal glucose and high glucose without the compound.
-
Incubate the plate for the desired time period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Protocol 3: Western Blot Analysis for Protein Expression
Objective: To quantify changes in the expression and phosphorylation of key signaling proteins (Nrf2, HO-1, Smad2/3) following treatment.
Materials:
-
Treated cardiac fibroblast cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Smad2/3, anti-phospho-Smad2/3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture and treat cells in 6-well plates as described previously. For Nrf2 translocation, nuclear and cytoplasmic fractions should be separated.[3]
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol 4: Assessment of Collagen Synthesis
Objective: To measure the effect of this compound on collagen production by cardiac fibroblasts.
Materials:
-
Sircol Collagen Assay Kit
-
Treated cardiac fibroblast cell culture supernatant
-
Acid-pepsin solution
Procedure:
-
Culture and treat cells in multi-well plates, allowing sufficient time for collagen secretion into the medium (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
If measuring cellular collagen, lyse the cells with an acid-pepsin solution.
-
Perform the collagen assay on the supernatant or cell lysate according to the manufacturer's instructions (Sircol assay is a common method based on the specific binding of Sirius Red dye to collagen).
-
Measure the absorbance at the specified wavelength (typically ~555 nm).
-
Calculate the collagen concentration based on a standard curve generated with known collagen concentrations. Results can be normalized to total protein content or cell number.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Momordicine I Administration in Nude Mice Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Momordicine I in nude mice xenograft models, summarizing its anti-tumor effects and detailing the experimental protocols for its application. This compound, a bioactive compound isolated from bitter melon (Momordica charantia), has demonstrated significant potential in cancer therapy by targeting key cellular processes including proliferation, apoptosis, and metabolism.
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms. It has been shown to suppress tumor growth by inhibiting glucose and lipid metabolism, inducing apoptosis, and modulating key signaling pathways.[1][2] A primary target of this compound is the c-mesenchymal-epithelial transition factor (c-Met). By targeting c-Met, this compound disrupts downstream signaling, notably through the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] This inhibition leads to a reduction in the expression of downstream molecules such as c-Myc, survivin, and cyclin D1.[4][5][6]
Furthermore, this compound has been observed to induce autophagy and activate the AMP-activated protein kinase (AMPK) pathway while inhibiting the mTOR and Akt signaling pathways, ultimately leading to apoptosis.[2][7] In glioma cells, this compound has been found to disrupt mitochondrial oxidative phosphorylation, leading to decreased ATP production and increased cell death.[1][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effect of this compound on various cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| JHU022, JHU029, Cal27 | Head and Neck Cancer | Viability Assay | 10.4 µg/mL | IC50 value | [3] |
| LN229 | Glioma | Proliferation (BrdU) | Not Specified | Decrease from 31.57% to 0.14% | [8] |
| GBM8401 | Glioma | Proliferation (BrdU) | Not Specified | Decrease from 26.79% to 0.74% | [8] |
| LN229 | Glioma | Apoptosis Assay | 6-10 µM | Increase from 7.40% to 54.04% | [8] |
| GBM8401 | Glioma | Apoptosis Assay | 6-10 µM | Increase from 5.22% to 72.82% | [8] |
Table 2: In Vivo Efficacy of this compound in Nude Mice Xenograft Models
| Cancer Cell Line | Treatment | Dosage | Tumor Volume Reduction | Key Molecular Changes | Reference |
| JHU029 | This compound | 30 mg/kg IP, daily | Significant reduction compared to control | Reduced c-Met and c-Myc expression | [3][10] |
| MOC2 (mouse HNC) | This compound | Not Specified | Reduced tumor volume | Reduced Hk1, Pdk3, Fasn, and Acly expression | [2][7] |
Experimental Protocols
This section provides detailed protocols for establishing nude mice xenograft models and administering this compound for efficacy studies.
Cell Culture and Preparation
-
Cell Lines: Utilize relevant human cancer cell lines (e.g., JHU029 for head and neck cancer, LN229/GBM8401 for glioma).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with PBS, and resuspend in serum-free media or PBS for injection. Ensure a single-cell suspension.
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay to ensure a high percentage of viable cells (>95%).
Nude Mice Xenograft Model Establishment
-
Animals: Use athymic nude mice (e.g., BALB/c nude), typically 4-6 weeks old.[11]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week under pathogen-free conditions.
-
Cell Implantation:
-
Tumor Growth Monitoring:
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and PBS). The final concentration of the vehicle should be non-toxic to the animals.
-
Dosage: A commonly used dosage is 30 mg/kg body weight.[3][10]
-
Administration Route: Administer this compound via intraperitoneal (IP) injection.
-
Control Group: The control group should receive injections of the vehicle solution on the same schedule.
-
Monitoring: Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.[3][10]
Endpoint Analysis
-
Euthanasia: At the end of the study (e.g., after a predefined period or when tumors in the control group reach a certain size), euthanize the mice.
-
Tumor Excision and Analysis:
-
Excise the tumors and record their final weight and volume.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 staining) or snap-frozen in liquid nitrogen for Western blot analysis.
-
-
Western Blot Analysis: Prepare tumor lysates to analyze the expression levels of key proteins such as c-Met, c-Myc, and other markers in the targeted signaling pathways.[3]
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound inhibits the c-Met/STAT3 signaling pathway.
Caption: this compound modulates metabolic and apoptotic pathways.
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Application Notes: Preparing Momordicine I Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicine I is a cucurbitane-type triterpenoid isolated from the bitter melon (Momordica charantia). It has attracted significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] In cancer research, this compound has been shown to inhibit tumor growth by modulating key signaling pathways involved in cell metabolism, proliferation, and apoptosis.[3][4][5][6] The preparation of an accurate and stable stock solution is a fundamental prerequisite for obtaining reliable and reproducible results in both in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its excellent solubilizing capacity for lipophilic compounds.[7][8] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Physicochemical Data
Understanding the properties of this compound is crucial for its proper handling and storage.
| Property | Data | Source(s) |
| Molecular Formula | C₃₀H₄₈O₄ | [9][10] |
| Molecular Weight | 472.7 g/mol | [9][10] |
| Appearance | White crystalline solid | [10] |
| Purity | >98% recommended for research applications | [3] |
| Solubility | Soluble in DMSO and methanol; Insoluble in water | [3][10][11] |
| Storage (Solid) | -20°C, desiccated, protected from light | |
| Storage (Stock Solution) | -20°C or -80°C | [12] |
Experimental Protocol: Preparation of 10 mM Stock Solution
This protocol details the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. All procedures should be performed in a laminar flow hood to ensure sterility for cell-based assays.
Required Materials
-
This compound powder (>98% purity)
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Calibrated analytical balance
-
Sterile, amber, or light-protecting 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile, filtered tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Step-by-Step Procedure
-
Pre-Weighing Preparation : Allow this compound powder and DMSO to equilibrate to room temperature to prevent moisture condensation.
-
Calculation of Mass : Calculate the mass of this compound required.
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example (for 1 mL of 10 mM stock): 10 mM × 0.001 L × 472.7 g/mol = 4.73 mg
-
-
Weighing : On an analytical balance, carefully weigh 4.73 mg of this compound powder into a sterile amber microcentrifuge tube.
-
Dissolution : Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Homogenization : Tightly cap the tube and vortex at maximum speed for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear and free of any visible particulates.
-
Aliquoting : To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled amber microcentrifuge tubes.
-
Storage : Store the aliquots at -20°C for short-to-medium-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[12]
Best Practices and Safety Considerations
-
DMSO Quality : Always use high-purity, anhydrous DMSO, as it is highly hygroscopic. Absorbed water can decrease the solubility of this compound, potentially leading to precipitation.
-
Working Dilutions : Prepare fresh working dilutions from the frozen stock solution for each experiment. Dilute the stock in the appropriate cell culture medium or buffer immediately before use.
-
Vehicle Control : The final concentration of DMSO in cell culture assays should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design.
-
Safety : Wear appropriate PPE. DMSO facilitates the absorption of substances through the skin. Handle this compound powder in a chemical fume hood or a contained balance enclosure to avoid inhalation.
Visualized Workflow and Biological Pathway
Experimental Workflow
The following diagram outlines the logical steps for preparing the this compound stock solution.
Caption: A step-by-step workflow for the preparation of a this compound stock solution.
Relevant Signaling Pathway
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. One such pathway is the c-Met/STAT3 axis, which is critical for tumor cell proliferation and survival.[1][4][5]
Caption: this compound inhibits the c-Met/STAT3 signaling pathway in cancer cells.
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Momordicin I | C30H48O4 | CID 124506214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Momordicin I - Wikipedia [en.wikipedia.org]
- 11. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 12. glpbio.com [glpbio.com]
Momordicine I: In Vitro Dose-Dependent Applications for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicine I, a cucurbitane-type triterpenoid isolated from bitter melon (Momordica charantia), has garnered significant attention for its potent biological activities, particularly its anti-cancer properties.[1][2][3][4] Preclinical in vitro studies have demonstrated that this compound exerts dose-dependent inhibitory effects on various cancer cell lines. These application notes provide a summary of the quantitative data from these studies, detailed protocols for key experimental assays, and visual representations of the signaling pathways involved.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified across several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
Table 1: IC50 Values of this compound in Head and Neck Cancer (HNC) Cell Lines
| Cell Line | Treatment Duration | IC50 (µg/mL) | Reference |
| Cal27 | 48 hours | 7 | [2][5] |
| JHU029 | 48 hours | 6.5 | [2][5] |
| JHU022 | 48 hours | 17 | [2][5] |
| MOC2 | 48 hours | 10.4 | [6][7] |
Table 2: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Treatment Duration | IC50 (µg/mL) | Reference |
| 4T1 | Not Specified | 5 | [8] |
| MDA-MB-231 | Not Specified | 10 | [8] |
Table 3: Cytotoxicity of this compound in Other Cell Lines
| Cell Line | Cell Type | Effect | Concentration | Reference |
| IEC-18 | Normal Intestinal | GI50 | Lower than Momordicine II | [9] |
| FL83B | Normal Hepatic | Lethal | > 10 µM | [9] |
| RAW 264.7 | Macrophage | Significant Inhibition | ≥ 15 µM | [9] |
| SL-1 | Insect Ovary | IC50 (48h) | 4.93 µg/mL | [10] |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to assess the dose-dependent effects of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the dose-dependent effects of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., Cal27, JHU029, JHU022, MDA-MB-231, 4T1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the dose-dependent effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like c-Met/STAT3.[2][3][11]
Materials:
-
Cancer cell lines
-
6-well plates or larger culture dishes
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Met, anti-p-STAT3, anti-STAT3, anti-c-Myc, anti-survivin, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Protein Extraction: Wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in Cancer Cells
This compound has been shown to inhibit the c-Met signaling pathway, which is crucial for cancer cell proliferation and survival.[1][3][11] The inhibition of c-Met leads to the inactivation of STAT3 and a subsequent reduction in the expression of downstream target genes like c-Myc, survivin, and cyclin D1.[3][6][11]
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Nutraceutical Potential of Bitter Melon (Momordica charantia) on Cancer Treatment: An Overview of In Vitro and Animal Studies [mdpi.com]
- 7. Momordicine-I suppresses head and neck cancer growth by reprogrammimg immunosuppressive effect of the tumor-infiltrating macrophages and B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Momordicine-I, a bitter melon bioactive metabolite, displays anti-tumo" by Subhayan Sur, Robert Steele et al. [collections.uhsp.edu]
Application Notes and Protocols for Quantifying Momordicine I in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicine I is a cucurbitane-type triterpenoid found in various parts of the bitter melon plant (Momordica charantia).[1] This bioactive compound has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into the pharmacological applications of this compound continues, accurate and reliable quantification in plant extracts is crucial for standardization, quality control, and advancing drug development efforts.
This document provides detailed application notes and protocols for the quantification of this compound in plant extracts, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies outlined are synthesized from published research and are intended to provide a comprehensive guide for laboratory personnel.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol details a cold maceration method for the extraction of this compound from dried and powdered plant material (e.g., fruits, leaves).
Materials and Reagents:
-
Dried, powdered plant material
-
80% Ethanol (v/v)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Shaker
-
Centrifuge and centrifuge tubes
-
0.45 µm syringe filters
-
Sonicator
Procedure:
-
Weigh 0.5 g of the dried fruit powder and homogenize it with 10 ml of 80% ethanol in a suitable container.
-
Place the mixture on a shaker for 3 hours to ensure thorough extraction.
-
Following extraction, centrifuge the mixture at 2000 rpm for 15 minutes to pellet the solid plant material.
-
Carefully decant the supernatant containing the extracted compounds.
-
Prepare a dilution solvent by mixing 1 ml of DMSO with 9 ml of pure HPLC-grade methanol.
-
Combine 100 µl of the ethanolic extract (supernatant) with 900 µl of the DMSO-methanol solution.
-
Filter the final solution through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Sonicate the filtered sample at 20°C for 15 minutes before injection into the HPLC system.[2]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This section outlines a proposed HPLC-UV method for the quantitative analysis of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | 70:30 (v/v) Methanol and deionized water[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 204 nm (Proposed, based on analysis of similar compounds) |
| Run Time | Approximately 15 minutes |
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from approximately 1 to 100 µg/mL.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared plant extract samples.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
Method Validation Parameters
The following table summarizes typical validation parameters for the quantification of cucurbitane triterpenoids in Momordica charantia extracts. These values can be used as a benchmark for the proposed HPLC-UV method for this compound.
| Parameter | Expected Performance | Source |
| Linearity (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.06 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.36 µg/mL | [4] |
| Accuracy (% Recovery) | 99.32 - 99.72% | [4] |
| Precision (Intra-day RSD) | < 1.5% | [5] |
| Precision (Inter-day RSD) | < 2.0% | [5] |
Quantitative Data for Triterpenoids in Momordica charantia
The following table presents quantitative data for various cucurbitane triterpenoids found in Momordica charantia, determined by a validated HPLC-ELSD method. This provides context for the expected concentration ranges of similar compounds.
| Compound | Concentration Range (mg/100 mg of dry plant material) |
| Momordicoside K | Not Detected - 0.234 |
| Momordicoside L | Not Detected |
| 3β,7β,25-trihydroxycucurbita-5,(23E)-dien-19-al | Not Detected |
| Momordicoside A | Not Detected |
| Momordicoside F2 | Not Detected |
Source: Adapted from a study on the determination of five cucurbitane triterpenoids in Momordica charantia.[6]
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the medicinal properties and phytochemical content of bitter melon (Momordica charantia L.) through elicitation with brassinosteroid, ethrel, and carrageenan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. phytojournal.com [phytojournal.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Momordicine I Research
Introduction
Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and anti-diabetic agent.[1][2][3] This document provides detailed experimental designs and protocols for researchers investigating the therapeutic potential of this compound. The methodologies outlined below are intended to serve as a comprehensive guide for in vitro and in vivo studies.
Section 1: Anti-Cancer Activity of this compound
This compound has been shown to inhibit the growth of various cancer cells, including head and neck cancer, by inducing apoptosis and modulating key signaling pathways such as the c-Met/STAT3 pathway.[1][4][5][6]
1.1. In Vitro Evaluation of Cytotoxicity
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Culture human head and neck cancer cell lines (e.g., JHU022, JHU029, Cal27) and a normal human oral keratinocyte cell line (as a control) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[4][5]
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Data Presentation:
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 | 100 | 100 | 100 |
| 5 | |||
| 10 | |||
| 20 | |||
| 40 | |||
| 80 | |||
| IC50 (µM) |
1.2. Investigation of Apoptosis Induction
Objective: To assess the ability of this compound to induce apoptosis in cancer cells.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cancer cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation:
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |
| Control | ||||
| This compound (IC50) |
1.3. Analysis of c-Met/STAT3 Signaling Pathway
Objective: To investigate the effect of this compound on the c-Met/STAT3 signaling pathway.
Protocol: Western Blotting
-
Protein Extraction: Treat cancer cells with this compound (IC50) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against c-Met, phospho-c-Met, STAT3, phospho-STAT3 (Tyr705), and β-actin overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Data Presentation:
| Protein | Control | This compound (6h) | This compound (12h) | This compound (24h) |
| p-c-Met/c-Met Ratio | ||||
| p-STAT3/STAT3 Ratio |
Experimental Workflow for Anti-Cancer Activity
Caption: Workflow for investigating the anti-cancer effects of this compound.
c-Met/STAT3 Signaling Pathway Inhibition by this compound
Caption: Proposed mechanism of this compound inhibiting the c-Met/STAT3 pathway.
Section 2: Anti-Inflammatory Activity of this compound
This compound exhibits anti-inflammatory properties by modulating inflammatory pathways such as NF-κB and reducing the production of pro-inflammatory cytokines.[2][3]
2.1. In Vitro Anti-inflammatory Assay
Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages.
Protocol: Measurement of Nitric Oxide (NO) and Cytokines
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes. Measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.
Data Presentation:
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control | 100 | |||
| LPS (1 µg/mL) | ||||
| LPS + this compound (5 µM) | ||||
| LPS + this compound (10 µM) | ||||
| LPS + this compound (20 µM) |
2.2. Investigation of NF-κB Signaling Pathway
Objective: To determine the effect of this compound on the NF-κB signaling pathway.
Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Treatment and Protein Extraction: Treat RAW 264.7 cells as described in section 2.1. Prepare cytoplasmic and nuclear protein extracts.
-
Western Blotting: Perform western blotting as described in section 1.3 using antibodies against IκBα, phospho-IκBα, NF-κB p65 (cytoplasmic and nuclear fractions), and appropriate loading controls (β-actin for cytoplasmic, Lamin B1 for nuclear).
-
Densitometry Analysis: Quantify the band intensities and analyze the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.
Data Presentation:
| Protein | Control | LPS | LPS + this compound |
| p-IκBα/IκBα Ratio | |||
| Nuclear NF-κB p65 |
NF-κB Signaling Pathway Inhibition
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Assessing the In Vitro Bioactivity of Momordicine I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicine I, a cucurbitane-type triterpenoid isolated from bitter melon (Momordica charantia), has demonstrated significant potential as a bioactive compound with therapeutic implications, particularly in oncology.[1] Preclinical in vitro studies have highlighted its anti-proliferative, pro-apoptotic, and metabolism-modulating properties in various cancer cell lines, with a notable focus on head and neck cancers. This document provides detailed application notes and standardized protocols for assessing the in vitro bioactivity of this compound, enabling researchers to obtain reproducible and comparable data.
Anti-Proliferative Activity of this compound
This compound has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.
Quantitative Data Summary: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µg/mL) | Reference |
| Cal27 | Head and Neck Cancer | 48 hours | 7 | [2] |
| JHU029 | Head and Neck Cancer | 48 hours | 6.5 | [2] |
| JHU022 | Head and Neck Cancer | 48 hours | 17 | [2] |
| MOC2 | Mouse Oral Cancer | 48 hours | 10.4 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 10 | [4] |
| 4T1 | Mouse Triple-Negative Breast Cancer | Not Specified | 5 | [4] |
Mechanistic Insights: Modulation of Cellular Signaling Pathways
In vitro studies have revealed that this compound exerts its anti-cancer effects through the modulation of key signaling pathways that are often dysregulated in cancer.
Inhibition of the c-Met/STAT3 Signaling Pathway
This compound has been demonstrated to inhibit the c-Met signaling pathway and its downstream effector, STAT3, in head and neck cancer cells.[5][6] This inhibition leads to the downregulation of several oncogenic proteins.
Key Downregulated Proteins:
-
c-Myc
-
Survivin
-
Cyclin D1
This signaling cascade is crucial for cancer cell proliferation, survival, and metastasis.
Modulation of Cancer Metabolism
A hallmark of cancer is altered metabolism, characterized by increased glycolysis and lipogenesis. This compound has been shown to interfere with these metabolic pathways in head and neck cancer cells.[7][8]
Key Downregulated Molecules in Glycolysis:
-
SLC2A1 (GLUT-1)
-
HK1
-
PFKP
-
PDK3
-
PKM
-
LDHA
Key Downregulated Molecules in Lipogenesis:
-
ACLY
-
ACC1
-
FASN
-
SREBP1
-
SCD1
Experimental Protocols
To ensure consistency and reproducibility in the assessment of this compound's bioactivity, the following detailed protocols are provided.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[9]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10]
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C in the incubator to ensure complete solubilization of the formazan crystals.[9]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]
Materials:
-
Flow cytometer
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins in a complex mixture, such as a cell lysate. This is crucial for validating the effects of this compound on signaling pathways.[12][13]
Materials:
-
SDS-PAGE equipment (gel tank, power supply)
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Primary antibodies (e.g., against c-Met, p-STAT3, STAT3, c-Myc, survivin, Cyclin D1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells treated with this compound and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Momordicine-I suppresses head and neck cancer growth by reprogrammimg immunosuppressive effect of the tumor-infiltrating macrophages and B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Triple-Negative Breast Cancer with Momordicine-I for Therapeutic Gain in Preclinical Models [mdpi.com]
- 5. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 6. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
improving Momordicine I solubility for in vitro assays
This guide provides researchers, scientists, and drug development professionals with technical support for utilizing Momordicin I in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is Momordicin I and what are its primary research applications?
Momordicin I is a cucurbitane-type triterpenoid, a bioactive compound found in the leaves of the bitter melon (Momordica charantia)[1]. It is investigated for a wide range of biological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and cardioprotective properties[2][3]. In cancer research, it has been shown to inhibit the proliferation of head and neck cancer cells[4]. Its mechanisms of action often involve the modulation of key signaling pathways such as AMPK, c-Met, and PI3K/Akt[2][4].
Q2: What are the known solubility properties of Momordicin I?
Momordicin I is a hydrophobic compound. It is reported to be insoluble in water but soluble in organic solvents like methanol, dichloromethane, and DMSO[1][5][6].
Q3: I'm observing precipitation after adding my Momordicin I stock solution to the cell culture medium. What can I do?
This is a common issue when adding a compound dissolved in an organic solvent to an aqueous-based culture medium. The abrupt change in solvent polarity causes the hydrophobic compound to precipitate. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of Momordicin I in your assay.
-
Increase Serum Concentration: If your experiment allows, increasing the serum percentage in the medium can help solubilize the compound due to the presence of proteins like albumin.
-
Pre-mix with Serum: Before adding it to the full volume of the medium, try pre-mixing the stock solution aliquot with a small volume of serum (e.g., FBS). Gently vortex this mixture and then add it to the final medium volume.
-
Use Pluronic F-68: This non-ionic surfactant can be used at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds in aqueous solutions[7]. Always test for cellular toxicity with a vehicle control.
-
Serial Dilution: Instead of a single large dilution step, perform serial dilutions of your stock solution in the culture medium to avoid sudden concentration shocks.
Q4: My Momordicin I powder is not dissolving in the initial solvent. What should I do?
If you are having trouble dissolving the compound in a recommended solvent like DMSO or methanol, consider the following:
-
Gentle Warming: Warm the solution in a water bath at 37°C. This can increase the solubility of many compounds. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Intermittent vortexing can help break up clumps of powder and facilitate dissolution[5]. A brief sonication in a water bath can also be effective.
-
Check Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent. Water contamination in organic solvents can significantly reduce their ability to dissolve hydrophobic compounds.
Data Summary: Momordicin I Solubility
The following table summarizes the known solubility of Momordicin I in common laboratory solvents.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [1] |
| Methanol (MeOH) | Soluble | [1][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Dichloromethane (DCM) | Can be used for extraction | [1] |
Experimental Protocol: Preparation of Momordicin I Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of Momordicin I (Molar Mass: 472.71 g/mol ) in DMSO.
Materials:
-
Momordicin I powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 1 mg of Momordicin I powder and place it into a sterile vial.
-
Calculation: To make a 10 mM solution, you would need 4.73 mg per 1 mL of DMSO. For ease of handling, we will start with 1 mg.
-
-
Solvent Addition: Calculate the required volume of DMSO.
-
Volume = (Mass / Molar Mass) / Concentration
-
Volume = (0.001 g / 472.71 g/mol ) / 0.010 mol/L = 0.000211 L = 211 µL
-
Add 211 µL of anhydrous, sterile DMSO to the vial containing the 1 mg of Momordicin I.
-
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes and vortex again. Visually inspect the solution against a light source to ensure no particulates are visible.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles[6]. The solution should be protected from light. For short-term storage (days to weeks), 4°C is acceptable[6].
-
Usage: When preparing for an experiment, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium. Always prepare a vehicle control using the same final concentration of DMSO that is in your experimental conditions.
Visual Guides
Troubleshooting Workflow for Solubility Issues
This diagram provides a step-by-step guide to troubleshoot common solubility problems encountered with Momordicin I.
Caption: Troubleshooting workflow for Momordicin I solubility.
c-Met Signaling Pathway Inhibition by Momordicin I
Momordicin I has been shown to exert anti-tumor effects by inhibiting the c-Met signaling pathway in head and neck cancer cells[4][8]. This diagram illustrates the mechanism of action.
Caption: Momordicin I inhibits the c-Met/STAT3 signaling pathway.
References
- 1. Momordicin I - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. medkoo.com [medkoo.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
Momordicine I Stability in Cell Culture Media: A Technical Support Center
For researchers and drug development professionals utilizing Momordicine I in their experiments, ensuring its stability in cell culture media is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in common cell culture media like DMEM and RPMI-1640?
While direct quantitative studies on the half-life of this compound in cell culture media are not extensively documented in publicly available literature, existing research implies at least short-term stability. Studies on head and neck cancer cell lines, such as Cal27, JHU022, and JHU029, have successfully used this compound in both DMEM and RPMI-1640 media for experimental periods of up to 48 hours.[1][2] Furthermore, this compound has been reported to be stable in mouse blood, which suggests a degree of stability in a biological fluid.[1][2][3] However, the specific stability will likely depend on the precise experimental conditions.
Q2: What factors can influence the stability of this compound in my cell culture experiments?
Several factors can potentially affect the stability of this compound:
-
pH: The pH of the cell culture medium is critical. A study on the chemical transformation of this compound indicates that it can form derivatives under acidic conditions.[4] Standard cell culture media is typically buffered to a physiological pH (around 7.2-7.4), but factors like high cell density and microbial contamination can alter the local pH.
-
Solvent: The solvent used to dissolve this compound can impact its stability. The aforementioned study highlights that the presence of methanol can lead to the formation of methyl acetal derivatives.[4] It is common practice to dissolve compounds like this compound in DMSO for in vitro studies.[5]
-
Temperature and Light: As with many natural compounds, prolonged exposure to elevated temperatures and light can lead to degradation. Standard incubation conditions (37°C) are necessary for cell culture, but storage conditions of stock solutions should be optimized (see Q4).
-
Serum Components: While not specifically documented for this compound, components within fetal bovine serum (FBS) or other supplements, such as enzymes, could potentially interact with and degrade the compound.
Q3: What is the recommended solvent for dissolving this compound for cell culture use?
Based on published research, Dimethyl sulfoxide (DMSO) is a commonly used and recommended solvent for dissolving this compound for in vitro experiments.[5] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium to minimize the final DMSO concentration, which can be toxic to cells at higher levels.
Q4: How should I prepare and store this compound stock solutions?
To maximize stability, it is recommended to:
-
Prepare a high-concentration stock solution in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in the dark.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Prepare working solutions fresh for each experiment from the stock. |
| Lower than expected bioactivity. | Degradation of this compound in the cell culture medium during the experiment. | Minimize the incubation time if possible. Consider replenishing the medium with fresh this compound for longer-term experiments. Perform a stability check of this compound in your specific medium (see Experimental Protocols). |
| Chemical transformation of this compound due to improper solvent or pH. | Ensure the use of high-purity DMSO as the solvent.[5] Monitor the pH of your cell culture medium, especially in high-density cultures. | |
| Precipitation of the compound in the medium. | Poor solubility at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically <0.5%). Vortex the diluted solution well before adding to the cell culture. Consider a gentle warming of the medium to aid dissolution, but avoid high temperatures. |
Summary of Experimental Conditions from Published Studies
The following table summarizes the cell culture conditions used in studies that have successfully employed this compound, providing a useful reference for researchers.
| Cell Line | Culture Medium | Serum | This compound Concentration | Incubation Time | Reference |
| Cal27, JHU022 | DMEM | 10% FBS | 10 µg/mL | 48 hours | [1][2] |
| JHU029 | RPMI-1640 | 10% FBS | 10 µg/mL | 48 hours | [1][2] |
| Glioma Cells | DMEM | 10% FBS | Not specified | Not specified | [6] |
| HNC Cells | DMEM | 10% FBS | 10-20 µg/mL | 48 hours | [5][7] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Spike the cell culture medium (e.g., DMEM + 10% FBS) to a final desired concentration (e.g., 10 µM).
-
Incubation: Aliquot the this compound-containing medium into sterile tubes. Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from the incubator.
-
Sample Preparation: Immediately process the sample to stop potential degradation. This may involve protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation to remove debris.
-
Analytical Method: Analyze the supernatant using a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the specific medium.
Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
Caption: Potential non-enzymatic transformation of this compound.[4]
References
- 1. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 4. Rethinking the Cucurbitane-Type Triterpenoid Profile of Bitter Gourd (Momordica charantia L.): The Chemical Transformation of this compound in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Oral Delivery of Momordicine (Momordica charantia Derivatives)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the oral delivery of therapeutic compounds derived from Momordica charantia (Momordicine).
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving effective oral delivery of active compounds from Momordica charantia?
The primary challenges in the oral delivery of Momordicine are:
-
Poor Oral Bioavailability: Many bioactive compounds in Momordica charantia, such as charantin, exhibit low oral bioavailability. For instance, a study in rats showed the absolute oral bioavailability of pure charantin to be only 8.18 ± 0.36%[1]. This is often due to a combination of factors including poor solubility, gastrointestinal degradation, and high molecular weight[2][3][4].
-
Gastrointestinal Degradation: Key compounds like charantin, which are steroid glycosides, are susceptible to hydrolysis by acids and enzymes in the digestive tract[2][3]. This degradation significantly reduces the amount of active compound available for absorption.
-
Large Molecular Weight: Some compounds, such as charantin, have a high molecular weight (1151.68 g/mol ), which can hinder their passage across the intestinal mucosa[2][5].
-
Poor Solubility: Charantin is only slightly soluble in water, which can limit its dissolution in the gastrointestinal fluids and subsequent absorption[3].
Q2: What formulation strategies can be employed to overcome the challenges of oral Momordicine delivery?
Several advanced formulation strategies are being explored to enhance the oral bioavailability and stability of Momordicine:
-
Nanoformulations: Encapsulating Momordica charantia extracts or active compounds in nanoparticles has shown promise.[6][7][8] These nanoformulations can protect the active ingredients from degradation in the gastrointestinal tract, improve their solubility, and facilitate their absorption.[7] Types of nanoformulations investigated include solid lipid nanoparticles (SLNs) and silver nanoparticles.[2][7]
-
Phytosomes: Phytosomes are novel drug delivery systems that form a complex between the natural active ingredient and phospholipids. This approach has been shown to improve the absorption and bioavailability of herbal extracts and could be a viable strategy for Momordicine.[3][9]
-
Combination with Bioenhancers: The co-administration of Momordicine with bioenhancers like piperine has been demonstrated to significantly increase the bioavailability of its active compounds.[1]
-
Novel Dosage Forms: The development of alternative oral dosage forms, such as chewable lozenges, is being considered to improve oral retention time and bioavailability while reducing gastrointestinal irritation.[10]
Q3: Are there any specific compounds in Momordica charantia that are particularly challenging for oral delivery?
Yes, charantin, a steroidal saponin, is one of the most well-studied yet challenging compounds for oral delivery due to its poor solubility, susceptibility to gastrointestinal degradation, and high molecular weight.[2][3] Proteins and peptides, such as polypeptide-p (also referred to as "plant insulin"), also present significant oral delivery challenges due to their large size and susceptibility to enzymatic degradation in the stomach and intestines.[11][12]
Troubleshooting Guide
Problem: Low in vivo efficacy of our oral Momordica charantia extract despite promising in vitro results.
-
Possible Cause: Poor oral bioavailability of the active compounds.
-
Troubleshooting Steps:
-
Characterize the Active Compound(s): Identify the key bioactive compound(s) in your extract and investigate their physicochemical properties (solubility, molecular weight, stability at different pH levels).
-
Assess Bioavailability: Conduct pharmacokinetic studies in an animal model to determine the oral bioavailability of the active compound(s) from your extract.
-
Consider Advanced Formulations: If bioavailability is low, consider formulating the extract into a nano-delivery system (e.g., solid lipid nanoparticles) or co-administering it with a known bioenhancer like piperine.[1]
-
Problem: High variability in animal study results with our oral Momordicine formulation.
-
Possible Cause: Inconsistent release of the active compound from the formulation or degradation in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Stability: Evaluate the stability of your formulation under simulated gastric and intestinal conditions (pH, enzymes).
-
Standardize Dosage Form: Ensure the dosage form is standardized and provides a consistent release of the active compound(s). Inadequate standardization of dosage forms has been cited as a concern in clinical trials.[13]
-
Control for Food Effects: Investigate the effect of food on the absorption of your formulation, as this can be a source of variability.
-
Problem: Difficulty in preparing a stable aqueous formulation of our Momordica charantia extract for oral gavage.
-
Possible Cause: Poor water solubility of the active compounds, such as charantin.[3]
-
Troubleshooting Steps:
-
Solubility Enhancement: Try using co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) to improve the solubility of the extract.
-
Nano-suspensions: Formulating the extract as a nanosuspension can significantly improve the dissolution rate and bioavailability of poorly soluble compounds.
-
Lipid-Based Formulations: Consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), which can improve the solubilization and absorption of lipophilic compounds.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Charantin in Rats
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | 8.18 ± 0.36% | [1] |
| Elimination Half-life (t1/2) | 8.21 h | [1] |
Table 2: Characteristics of a Momordica charantia Extract-Loaded Phytosome Formulation
| Parameter | Value | Reference |
| Particle Shape | Spherical | [9] |
| Particle Size (DV-mean) | 282.3 ± 16.4 nm | [9] |
| Zeta Potential | -39.2 ± 0.14 mV | [9] |
| Entrapment Efficiency | 90.06 ± 1.07 % | [9] |
Experimental Protocols
1. Preparation of Momordica charantia Methanolic Extract
-
Objective: To obtain a crude extract of Momordica charantia for further formulation and in vivo testing.
-
Methodology:
-
Clean and slice fresh, immature fruits of Momordica charantia, removing the seeds.
-
Freeze-dry the fruit pulp.
-
Mill the dried pulp into a coarse powder.
-
Extract the powder with methanol.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude methanolic extract. Adapted from references[13][14]
-
2. Synthesis of Momordica charantia Silver Nanoparticles
-
Objective: To synthesize silver nanoparticles using a green synthesis approach with Momordica charantia extract for enhanced oral delivery.
-
Methodology:
-
Prepare a methanolic extract of Momordica charantia as described above.
-
Add the filtrate from the plant extract to a 1 mM aqueous solution of silver nitrate in a 1:9 (v/v) ratio.
-
Allow the solution to stand for approximately 24 hours. A color change from dark green to light brown indicates the formation of nanoparticles.
-
Monitor the bioreduction of Ag+ ions to Ag0 using a UV-Vis spectrophotometer. Adapted from reference[14]
-
3. In Vivo Evaluation of Oral Formulations in a Diabetic Rat Model
-
Objective: To assess the in vivo efficacy of an oral Momordicine formulation on blood glucose levels.
-
Methodology:
-
Induce diabetes in Wistar rats via an intraperitoneal injection of streptozotocin (STZ).
-
Divide the diabetic rats into treatment groups: diabetic control, a positive control (e.g., metformin), and groups receiving different doses of the Momordica charantia formulation.
-
Administer the formulations orally once daily for a specified period (e.g., 11 days).
-
Monitor blood glucose levels and other relevant biomarkers (e.g., HbA1c) at regular intervals.
-
At the end of the study, collect blood and tissue samples for further analysis. Adapted from references[7][14]
-
Mandatory Visualization
Caption: Challenges in the oral delivery of Momordicine.
Caption: Experimental workflow for developing oral Momordicine formulations.
References
- 1. Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. phcogj.com [phcogj.com]
- 4. researchgate.net [researchgate.net]
- 5. phcogj.com [phcogj.com]
- 6. MOMORDICA CHARANTIA NANO DRY POWDER ORAL FORMULATION IN CONTROLLING HISTAMINE-INDUCED BRONCHOSPASM | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phcogj.com [phcogj.com]
- 10. ijpsr.com [ijpsr.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-optimal mixture design optimized solid formulation containing fruits extracts of Momordica charantia and Abelmoschus esculentus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Momordica charantia silver nanoparticles modulate SOCS/JAK/STAT and P13K/Akt/PTEN signalling pathways in the kidney of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Momordicine I Nanoparticle Formulation for Drug Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the formulation of Momordicine I into nanoparticle-based drug delivery systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound into nanoparticles?
A1: The primary challenge is its poor aqueous solubility. This compound is insoluble in water, which necessitates the use of specific formulation strategies suitable for hydrophobic compounds.[1] Other potential challenges include ensuring high encapsulation efficiency, achieving a desired particle size and stability, and controlling the drug release profile.
Q2: Which nanoparticle systems are most suitable for this compound delivery?
A2: Given its hydrophobic nature, lipid-based nanoparticles such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), as well as polymeric nanoparticles, are promising candidates. These systems can effectively encapsulate lipophilic drugs and improve their bioavailability.
Q3: What are the key analytical techniques for characterizing this compound nanoparticles?
A3: Essential characterization techniques include Dynamic Light Scattering (DLS) for particle size and polydispersity index (PDI), Zeta Potential analysis for surface charge and stability, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for morphology, and High-Performance Liquid Chromatography (HPLC) to determine encapsulation efficiency and drug loading.
Q4: What are the known mechanisms of action of this compound that are relevant for drug delivery targeting?
A4: this compound has been shown to exhibit anti-tumor activity by targeting signaling pathways such as the c-Met/STAT3 and AMPK/mTOR/Akt pathways.[2][3][4] Nanoparticle formulations can be designed to enhance the delivery of this compound to cancer cells, thereby potentially increasing its therapeutic efficacy.
Q5: Is there evidence of this compound stability in biological systems?
A5: Yes, a study has shown that this compound is non-toxic and stable in mouse blood, with a favorable pharmacokinetic profile observed after intraperitoneal administration.[2][4] Nanoparticle encapsulation can further enhance its stability and control its release in vivo.
II. Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of this compound nanoparticles.
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency | Poor solubility of this compound in the chosen lipid or polymer matrix. | - Select lipids or polymers with higher solubilizing capacity for this compound.- Increase the drug-to-carrier ratio, but be mindful of potential drug precipitation.- Optimize the homogenization or sonication process to ensure proper mixing. |
| Particle Aggregation/Instability | Insufficient surfactant concentration or inappropriate surfactant choice. | - Increase the concentration of the surfactant.- Use a combination of surfactants to enhance steric and electrostatic stabilization.- Ensure the zeta potential is sufficiently high (typically > |30| mV) for electrostatic stabilization. |
| Large Particle Size or High PDI | Inefficient homogenization or sonication. | - Increase the homogenization speed or time.- Optimize the sonication parameters (amplitude and duration).- Ensure the organic phase is added to the aqueous phase at a controlled and appropriate rate. |
| Drug Expulsion During Storage | Polymorphic transition of the lipid matrix in SLNs. | - Formulate as Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid to create a less ordered crystalline structure.- Store the nanoparticle dispersion at a suitable temperature to minimize lipid recrystallization. |
| Inconsistent Drug Release Profile | Poor control over nanoparticle structure and drug distribution within the matrix. | - Vary the lipid or polymer composition to modulate the release rate.- Consider different nanoparticle preparation methods that may offer better control over drug localization (e.g., core-shell structures). |
III. Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
This protocol is adapted from methodologies for formulating hydrophobic drugs into SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Organic solvent (e.g., Dichloromethane, Chloroform)[5]
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Dissolve a specific amount of this compound and the solid lipid in a minimal amount of a suitable organic solvent.
-
Heat the mixture to 5-10°C above the melting point of the lipid to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a magnetic stirrer.
-
-
Homogenization:
-
Subject the pre-emulsion to high-shear homogenization at an appropriate speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-15 minutes) to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Immediately sonicate the hot emulsion using a probe sonicator at a specific amplitude for a set time (e.g., 5-20 minutes) to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with encapsulated this compound.
-
-
Purification (Optional):
-
The resulting SLN dispersion can be centrifuged or dialyzed to remove any unencapsulated drug or excess surfactant.
-
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
Procedure:
-
Separation of Free Drug:
-
Centrifuge a known amount of the this compound-loaded SLN dispersion at high speed (e.g., 15,000 rpm) for a specified time to pellet the nanoparticles.
-
Alternatively, use centrifugal filter units to separate the nanoparticles from the aqueous phase containing the free drug.
-
-
Quantification of Free Drug:
-
Analyze the supernatant for the concentration of unencapsulated this compound using a validated HPLC method.
-
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
IV. Visualizations
Signaling Pathways
References
- 1. Momordicin I - Wikipedia [en.wikipedia.org]
- 2. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:91590-76-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Optimizing Momordicine I Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Momordicine I in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for this compound in a mouse model?
A1: Based on preclinical studies, a starting dose of 20 mg/kg has been used for both intraperitoneal (IP) and oral (PO) administration in mice for pharmacokinetic and efficacy studies.[1][2][3][4] For toxicity analysis, a dose of 30 mg/kg via IP injection has been administered.[2][3][4] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and disease indication.
Q2: What is the recommended route of administration for this compound in animal studies?
A2: Both intraperitoneal (IP) and oral (PO) routes have been documented. However, pharmacokinetic studies in mice have shown significantly higher maximum plasma concentration (Cmax) with IP administration (18 µM) compared to PO administration (0.5 µM) at a 20 mg/kg dose.[1][2][3][4] The choice of administration route should be guided by the experimental objectives and the target therapeutic effect. For systemic effects, IP injection appears to provide better bioavailability.[2][3]
Q3: What are the known side effects of this compound in animals?
A3: In a study with C57Bl/6 mice, no adverse events were observed in the group receiving a 20 mg/kg IP dose.[1][2] Another study noted that at the same dose administered orally, mice experienced loose stool starting four hours post-dose, which resolved within 24 hours.[2] Daily monitoring of animal behavior and body weight is recommended.[2]
Q4: What is the reported toxicity profile of this compound?
A4: this compound was found to be non-toxic and stable in the blood of male C57Bl/6 mice.[1][2][3] Studies on the broader Momordica charantia extract, the source of this compound, generally indicate a favorable safety profile.[5] However, it is essential to conduct thorough safety assessments for your specific experimental conditions.[5]
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect with this compound. What should I do?
A1:
-
Verify Dosage and Administration: Double-check your calculations for the dose and ensure the administration route is appropriate for your desired outcome. As noted, IP administration has shown higher bioavailability than oral administration.[2][3]
-
Increase the Dose: The lack of effect could be due to an insufficient dose. A systematic dose-escalation study is recommended to identify a more effective concentration.
-
Assess Compound Stability: Ensure that your this compound stock solution is stable and has been stored correctly.
-
Consider the Animal Model: The therapeutic efficacy of this compound can vary between different animal models and disease states.
Q2: My animals are showing signs of toxicity. What are the possible causes and solutions?
A2:
-
Dosage is too High: The observed toxicity may be dose-dependent. It is advisable to reduce the dosage or perform a dose-ranging study to find the maximum tolerated dose (MTD).
-
Route of Administration: The route of administration can influence toxicity. If you are using IP injections, consider switching to oral gavage, which has shown lower systemic exposure.[2][3]
-
Vehicle Formulation: The vehicle used to dissolve or suspend this compound could be contributing to the toxicity. Ensure the vehicle is well-tolerated by the animals at the administered volume.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, weight loss, and changes in behavior. If severe toxicity is observed, euthanize the animals according to your institution's ethical guidelines.
Q3: I am having trouble dissolving this compound for administration. What can I do?
A3: The solubility of this compound in aqueous solutions may be limited. Consider the following:
-
Use of Solvents: For in vivo studies, biocompatible solvents such as DMSO, followed by dilution in saline or corn oil, are often used. It is critical to ensure the final concentration of the organic solvent is within the acceptable limits for animal administration to avoid solvent-related toxicity.
-
Formulation Development: For larger-scale studies, exploring different formulations like suspensions or emulsions may be necessary to improve solubility and bioavailability.
Data Presentation
Table 1: In Vivo Dosage and Pharmacokinetics of this compound in Mice
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration | Reference |
| Dose | 20 mg/kg | 20 mg/kg | [2][3][4] |
| Cmax | 18 µM | 0.5 µM | [1][2][3][4] |
| Time to Cmax | 1 hour | 1 hour | [2] |
| Elimination Half-life | 0.9 hours | 2 hours | [2] |
| Observed Side Effects | No adverse events reported | Loose stool | [2] |
Table 2: In Vitro Effective Concentrations of this compound
| Cell Line/Model | Effect | Concentration | Reference |
| RAW 264.7 cells (LPS-induced) | Anti-inflammatory | 1-10 µM | [5] |
| Head and Neck Cancer (HNC) cells | Cytotoxic effects | > 10 or 20 µM | [1] |
| HNC cells (Cal27, JHU022) | Induces autophagy, activates AMPK, inhibits mTOR and Akt | 10-15 µg/mL | [6] |
| Rat H9c2 cardiomyocytes | Alleviates isoproterenol-induced hypertrophy | 12.5 µg/mL | [1] |
| Rat cardiac fibroblasts | Inhibits high-glucose-induced fibrogenesis | 1 µM | [7] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Mice
-
Animal Model: Select a suitable mouse strain for your disease model. Acclimatize the animals for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into at least four groups (n=5-10 per group): a vehicle control group and three or more this compound dose groups (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and dilute it to the final desired concentrations with a sterile carrier like saline. The final DMSO concentration should be below 5%.
-
Administration: Administer this compound or the vehicle via the chosen route (e.g., IP injection or oral gavage) daily for a predetermined period (e.g., 14 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint Analysis: At the end of the study, collect blood samples for hematological and biochemical analysis. Perform a gross necropsy and collect major organs for histopathological examination to assess for any signs of toxicity.
-
Data Interpretation: Determine the maximum tolerated dose (MTD) based on the absence of significant toxicity.
Protocol 2: In Vivo Efficacy Evaluation of this compound
-
Disease Model Induction: Induce the disease in the chosen animal model according to established protocols.
-
Group Allocation: Randomly assign animals to different treatment groups (n=8-12 per group): a vehicle control group, a positive control group (if available), and one or more this compound treatment groups with doses selected based on the dose-range finding study.
-
Treatment: Begin treatment with this compound at the predetermined doses and schedule.
-
Efficacy Assessment: Monitor the therapeutic efficacy of this compound using relevant disease-specific parameters (e.g., tumor volume in a cancer model, blood glucose levels in a diabetes model, or inflammatory markers in an inflammation model).
Visualizations
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Caption: Anti-cancer signaling pathways influenced by this compound.
Caption: General workflow for optimizing this compound dosage in animal studies.
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
preventing Momordicine I degradation during extraction
Welcome to the technical support center for Momordicine I extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during the extraction process. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a cucurbitane-type triterpenoid saponin found in the bitter melon plant (Momordica charantia).[1][2] Like many natural saponins, its structure, which includes glycosidic bonds and various functional groups, is sensitive to several environmental factors. Degradation can occur through hydrolysis of these bonds or modification of the aglycone structure, leading to a loss of biological activity and reduced yield.
Q2: What are the primary factors that cause this compound degradation during extraction?
A2: The main factors contributing to the degradation of this compound and other triterpenoids are:
-
High Temperatures: this compound is particularly sensitive to heat. Temperatures exceeding 60°C can destroy the molecular structure of triterpenoids, while temperatures of 100°C and above can lead to significant and rapid degradation.[2][3]
-
Extreme pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds in saponins. Increased acidity, in particular, has been shown to be detrimental to saponin stability.
-
Enzymatic Activity: Endogenous enzymes present in the plant matrix, such as cellulases and pectinases, can be released upon cell lysis during extraction. These enzymes can degrade cell wall components, which may indirectly affect saponin stability, or directly hydrolyze the saponin structure.[1][4][5]
-
Oxidation: Although less documented for this compound specifically, triterpenoids can be susceptible to oxidation, especially during long extraction times or when exposed to air and light.
-
Extended Extraction Times: Longer exposure to solvents, heat, and other destabilizing factors increases the likelihood of degradation. Modern techniques like ultrasound- or microwave-assisted extraction are often preferred as they reduce extraction times significantly.[6][7]
Q3: What is the best solvent for extracting this compound?
A3: this compound is insoluble in water but soluble in organic solvents like methanol, ethanol, and dichloromethane.[8] Methanol and ethanol, often in aqueous solutions (e.g., 80% ethanol), are commonly used.[9] Methanol has been reported to yield extracts with fewer impurities compared to ethanol. The choice of solvent can also be influenced by the extraction method. For instance, 80% ethanol has been effectively used for ultrasonic extraction.[6]
Q4: Should I use fresh or dried plant material for extraction?
A4: Both fresh and dried materials can be used, but dried material is more common for standardized extraction procedures. Drying the plant material, typically in an oven at a controlled temperature (e.g., 40-60°C), reduces moisture content and can enhance the penetration of organic solvents.[10] However, it is crucial to avoid excessive heat during drying to prevent degradation before extraction even begins.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Degradation during extraction: Excessive heat, improper pH, or prolonged extraction time. 2. Inefficient extraction: Incorrect solvent, insufficient solvent-to-solid ratio, or inadequate cell disruption. 3. Degradation of starting material: Over-matured fruits may have lower charantin (a related compound) content due to degradation. | 1. Control Temperature: Switch to a cold extraction method (e.g., maceration) or a rapid method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) at controlled, lower temperatures (e.g., <60°C).[3] 2. Optimize Parameters: Ensure the use of an appropriate solvent (e.g., 80% methanol or ethanol).[9] Increase the solvent-to-solid ratio and ensure the plant material is finely powdered for better solvent penetration. 3. Check Plant Material: Use optimally matured fruits for extraction. |
| Presence of Unknown Peaks or Impurities in Analysis (e.g., HPLC) | 1. Degradation products: The unknown peaks may be isomers or breakdown products of this compound. 2. Co-extraction of other compounds: The solvent may be extracting a wide range of other phytochemicals. | 1. Minimize Degradation: Implement the temperature and pH control measures described above. Compare the chromatogram with a sample extracted under milder conditions to see if the impurity peaks are reduced. 2. Purification: Incorporate a purification step after initial extraction. This can include liquid-liquid partitioning (e.g., with n-butanol) or column chromatography (e.g., C18 Sep-Pak).[8] |
| Inconsistent Yields Between Batches | 1. Variability in plant material: Differences in plant age, growing conditions, or post-harvest handling. 2. Lack of standardization in protocol: Minor variations in extraction time, temperature, or solvent concentration. | 1. Standardize Source: Use plant material from the same source and harvest time if possible. Ensure consistent drying and storage conditions. 2. Strict Protocol Adherence: Carefully document and control all extraction parameters, including solvent volume, temperature, time, and agitation speed. |
Logical Flow for Troubleshooting Low Yield
This diagram outlines a decision-making process for troubleshooting low yields of this compound.
Experimental Protocols
To minimize degradation, methods that employ lower temperatures and shorter durations are recommended. Below are detailed protocols for three such methods.
General Extraction Workflow
This diagram illustrates the key stages common to most extraction protocols for this compound.
Protocol 1: Cold Maceration (Percolation)
This gentle method is ideal for preventing heat-related degradation but requires a longer extraction time.
Materials:
-
Dried, powdered fruit of Momordica charantia
-
80% Ethanol (v/v)
-
Shaker or magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Centrifuge and tubes
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried fruit powder and place it in a stoppered conical flask.
-
Add 200 mL of 80% ethanol to achieve a 1:20 solid-to-solvent ratio.
-
Homogenize the mixture thoroughly.
-
Place the flask on a shaker at a constant speed (e.g., 120 rpm) and let it macerate for 24 hours at room temperature, protected from direct light.[9]
-
After 24 hours, filter the mixture through filter paper to separate the extract from the solid residue.
-
For maximal yield, the residue can be re-extracted with a fresh portion of solvent.
-
Combine the filtrates and centrifuge at 4000 rpm for 15 minutes to remove any fine suspended particles.[9]
-
Concentrate the supernatant under reduced pressure using a rotary evaporator with the water bath temperature set to no higher than 50°C .
-
Dry the resulting extract completely to obtain the crude this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE uses sound waves to disrupt cell walls, significantly reducing extraction time and often improving efficiency at lower temperatures.
Materials:
-
Dried, powdered fruit of Momordica charantia
-
80% Methanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and tubes
-
Rotary evaporator
Procedure:
-
Weigh 0.5 g of dried fruit powder and mix with 40 mL of 100% methanol in a suitable vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature, ideally 25°C.[2]
-
After sonication, transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
To ensure complete extraction, repeat the sonication and centrifugation process on the pellet five more times, collecting the supernatant each time.
-
Combine all supernatant fractions.
-
Concentrate the combined extract using a rotary evaporator with the water bath temperature maintained at below 50°C .
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material rapidly and uniformly, allowing for very short extraction times.
Materials:
-
Dried, powdered fruit of Momordica charantia
-
Methanol
-
Microwave extraction system with temperature control
-
Centrifuge and tubes
-
Rotary evaporator
Procedure:
-
Place 0.5 g of dried fruit powder into a microwave-safe extraction vessel.
-
Add 50 mL of methanol.[2]
-
Set the microwave program: ramp the temperature to 80°C over 5 minutes and hold for 5 minutes . Use a power setting of approximately 600 W.[2] Caution: Do not exceed 80°C, as higher temperatures may cause degradation.
-
After the program is complete, allow the vessel to cool to room temperature.
-
Transfer the sample to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Concentrate the extract using a rotary evaporator with the water bath temperature set to below 50°C .
Data Summary
The stability of saponins, including this compound, is highly dependent on temperature. The following table summarizes the effects of thermal processing on various saponins from Momordica charantia, providing a quantitative insight into their degradation.
Table 1: Effect of Temperature and Time on the Stability of Saponins in Momordica charantia Extracts
| Compound | Treatment at 30°C (20 min) | Treatment at 60°C (20 min) | Treatment at 100°C (10 min) | Treatment at 121°C (20 min, Autoclave) |
| This compound | Stable | Stable | Significantly Reduced | Dramatically Reduced |
| Momordicoside L | Stable | Stable | Extremely Sensitive / Almost Degraded | Dramatically Reduced |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | Stable | Stable | Extremely Sensitive / Significantly Reduced | Dramatically Reduced |
| Momordicoside K | Stable | Stable | Stable | Significantly Reduced |
| Momordicoside I | Stable | Stable | Stable | Significantly Reduced |
| Momordicoside F2 | Stable | Stable | Stable | Significantly Reduced |
Data synthesized from studies on the thermal processing of bitter gourd saponins. "Stable" indicates minimal to no degradation, while other terms indicate a noticeable to severe loss of the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic degradation of the triterpenoid saponin helianthoside 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Study on A Rapid Determination of Total Momordicoside by Ultrasonic Extraction from Bitter Melon(Momordica charantia) [spkx.net.cn]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the medicinal properties and phytochemical content of bitter melon (Momordica charantia L.) through elicitation with brassinosteroid, ethrel, and carrageenan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Momordicine I interference in biochemical assays
Welcome to the technical support center for researchers working with Momordicine I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a cucurbitane-type triterpenoid isolated from the bitter melon (Momordica charantia).[1] It is a white crystalline solid that is insoluble in water but soluble in methanol and DMSO.[2][3] Preclinical studies have shown that this compound possesses a range of biological activities, including antihypertensive, anti-inflammatory, antioxidant, and anticancer effects.[1] Its mechanisms of action involve the modulation of various signaling pathways, such as the c-Met/STAT3 pathway, NF-κB signaling, and pathways involved in glucose and lipid metabolism.[4][5][6][7]
Q2: Why might this compound interfere with my biochemical assay?
While there is limited direct research on the assay interference of this compound, its chemical nature as a triterpenoid saponin suggests potential for non-specific interactions that can lead to misleading results. Natural products, in general, are known to interfere in high-throughput screening (HTS) and other biochemical assays.[8][9] Potential mechanisms of interference for this compound include:
-
Fluorescence Quenching or Enhancement: The molecular structure of this compound may lead to absorption of excitation or emission light in fluorescence-based assays, causing quenching (a decrease in signal) or, less commonly, an enhancement of the signal.
-
Light Scattering: At higher concentrations, or if precipitation occurs, this compound may scatter light, affecting absorbance readings in colorimetric assays.
-
Non-specific Protein Binding: Saponins can interact with proteins non-specifically, potentially inhibiting or activating enzymes or disrupting protein-protein interactions in your assay.
-
Redox Activity: Some natural compounds can have redox properties that interfere with assays relying on redox-sensitive reporters, such as the MTT assay.[10]
Q3: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on published data, cytotoxic effects are often observed in the low to mid-micromolar range. It is crucial to determine the optimal concentration for your specific experimental setup and to be aware that higher concentrations are more likely to cause assay interference.
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of this compound on various cell lines. This data can help in selecting appropriate starting concentrations for your experiments and in interpreting your results.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time (hours) | Reference |
| Cal27 | Head and Neck Cancer | 7 µg/mL | 48 | [4] |
| JHU029 | Head and Neck Cancer | 6.5 µg/mL | 48 | [4] |
| JHU022 | Head and Neck Cancer | 17 µg/mL | 48 | [4] |
| GBM8401 | Glioma | See original article | 48 | [11] |
| LN229 | Glioma | See original article | 48 | [11] |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₄ | [12] |
| Molecular Weight | 472.71 g/mol | [12] |
| Appearance | White crystalline solid | [2] |
| Solubility | Insoluble in water; Soluble in methanol and DMSO | [2][3] |
| Purity | >98% (commercially available) | [12] |
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways known to be affected by this compound. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: Signaling pathways modulated by this compound.
Troubleshooting Guides
Issue 1: Suspected Interference in Fluorescence-Based Assays
Symptoms:
-
Lower-than-expected fluorescence signal (quenching).
-
Higher-than-expected fluorescence signal in the absence of the intended biological activity.
-
Non-linear or unusual dose-response curves.
Troubleshooting Workflow:
Caption: Troubleshooting fluorescence assay interference.
Detailed Methodologies:
-
Fluorescence-Based Enzyme Inhibition Assay Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add assay buffer, the fluorescent substrate, and the enzyme.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only).
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure fluorescence at appropriate excitation and emission wavelengths over time.
-
To test for interference:
-
Autofluorescence control: In separate wells, add this compound to the assay buffer without the enzyme and substrate and measure fluorescence.
-
Quenching control: In separate wells, add this compound to the assay buffer with the fluorescent product (or a stable fluorophore with similar spectral properties) and measure fluorescence.
-
-
Issue 2: Inconsistent Results in MTT or Other Tetrazolium-Based Viability Assays
Symptoms:
-
Increased absorbance in cell-free wells containing this compound and MTT reagent.
-
Lower-than-expected cell viability that does not correlate with other cytotoxicity markers (e.g., cell morphology).
Troubleshooting Steps:
-
Cell-Free Control: Incubate this compound with the MTT reagent in cell-free culture medium. If a color change occurs, it indicates that this compound is directly reducing the MTT, leading to a false-positive signal for cell viability.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is not affecting cell viability or the assay chemistry.
-
Visual Inspection: Before adding the solubilization buffer, visually inspect the wells under a microscope. The formation of formazan crystals should be apparent in viable cells. If the color change is diffuse in the medium, it may be due to chemical reduction of the MTT.
-
Orthogonal Assay: Confirm your results with a non-enzymatic viability assay, such as Trypan Blue exclusion, or a different metabolic assay like one measuring ATP content (e.g., CellTiter-Glo®).
Detailed Methodology: MTT Assay Protocol
-
Plate cells in a 96-well plate and allow them to adhere overnight.[13][14]
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period.[13][15]
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[13][16]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[14][17]
-
Read the absorbance at a wavelength between 550 and 600 nm.[13]
Issue 3: Unexpected Results in ELISA
Symptoms:
-
High background signal.
-
Low signal or complete signal loss.
-
Poor reproducibility between replicate wells.
Troubleshooting Steps:
-
Compound Interference with Antibody Binding: this compound, particularly at high concentrations, may non-specifically bind to the capture or detection antibodies, either blocking the antigen from binding or preventing the detection antibody from binding to the antigen-capture antibody complex.
-
Test: Run a control where this compound is pre-incubated with the capture antibody before adding the antigen. A reduced signal compared to the control without this compound would suggest interference.
-
-
Interference with Enzyme Activity: If your ELISA uses an enzyme-linked detection system (e.g., HRP or AP), this compound could potentially inhibit the enzyme's activity.
-
Test: In a cell-free system, combine the enzyme-conjugated secondary antibody, the substrate, and this compound. A reduction in signal compared to the control without this compound indicates enzyme inhibition.
-
-
Matrix Effects: The presence of this compound might alter the properties of the sample matrix, affecting antibody-antigen binding.
-
Mitigation: Ensure that the assay buffer contains a blocking agent (e.g., BSA or non-fat dry milk) to minimize non-specific interactions.
-
Detailed Methodology: Sandwich ELISA Protocol
-
Coat a 96-well plate with the capture antibody and incubate.[18][19]
-
Wash the plate and block with a suitable blocking buffer.[18][20]
-
Add your standards and samples (containing the antigen of interest and potentially this compound) to the wells and incubate.[19][21]
-
Wash the plate and add the detection antibody. Incubate.[18][21]
-
Wash the plate and add the enzyme-conjugated secondary antibody. Incubate.[22]
-
Wash the plate and add the substrate. Allow the color to develop.[22]
-
Add a stop solution and read the absorbance at the appropriate wavelength.[18][22]
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms [mdpi.com]
- 2. Momordicin I - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
- 17. broadpharm.com [broadpharm.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Sandwich ELISA protocol | Abcam [abcam.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. mabtech.com [mabtech.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Bioavailability of Momordicin I
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Momordicin I.
Frequently Asked Questions (FAQs)
Q1: What is Momordicin I and why is its bioavailability a concern?
A1: Momordicin I is a cucurbitane-type triterpenoid found in the bitter melon (Momordica charantia). It has demonstrated various potential therapeutic activities, including anticancer effects. However, its clinical development is hampered by low oral bioavailability, meaning a limited fraction of the ingested dose reaches systemic circulation to exert its pharmacological effects.
Q2: What are the primary reasons for the low oral bioavailability of Momordicin I?
A2: The low oral bioavailability of Momordicin I is likely attributable to two main factors:
-
Poor aqueous solubility: Like many triterpenoids, Momordicin I is a lipophilic molecule with limited solubility in the aqueous environment of the gastrointestinal tract, which can limit its dissolution and subsequent absorption.
-
P-glycoprotein (P-gp) efflux: Momordicin I may be a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter in the intestinal epithelium that actively pumps xenobiotics, including some drugs, back into the intestinal lumen, thereby reducing their net absorption. Extracts from Momordica charantia have been shown to inhibit P-gp, suggesting that compounds from this plant may be subject to its efflux.
Q3: What are the main strategies to enhance the oral bioavailability of Momordicin I?
A3: The primary strategies to overcome the poor bioavailability of Momordicin I include:
-
Nanoformulations: Encapsulating Momordicin I in nanocarriers such as solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.
-
Co-administration with P-glycoprotein (P-gp) inhibitors: Administering Momordicin I concurrently with a P-gp inhibitor can block the efflux pump, leading to increased intracellular concentration and enhanced absorption.
-
Use of absorption enhancers: Certain compounds can reversibly alter the permeability of the intestinal membrane, facilitating the passage of poorly absorbed drugs.
Q4: Are there any known P-gp inhibitors that could be used with Momordicin I?
A4: While specific studies on co-administration with Momordicin I are limited, several well-known P-gp inhibitors have been used to enhance the bioavailability of other drugs and could be investigated with Momordicin I. These include:
-
Verapamil: A calcium channel blocker that is also a potent P-gp inhibitor.
-
Piperine: An alkaloid from black pepper that has been shown to enhance the bioavailability of numerous drugs by inhibiting P-gp and drug-metabolizing enzymes.
Q5: What analytical methods are suitable for quantifying Momordicin I in biological samples for bioavailability studies?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of Momordicin I and other cucurbitane triterpenoids in biological matrices like plasma. LC-MS/MS offers higher sensitivity and selectivity, which is particularly important for detecting the low concentrations of Momordicin I expected after oral administration.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor solubility and dissolution in the GI tract | 1. Reduce particle size: Micronization of the Momordicin I powder can increase the surface area for dissolution. 2. Formulate as a nanoformulation: Encapsulate Momordicin I in Solid Lipid Nanoparticles (SLNs), liposomes, or polymeric nanoparticles to improve solubility and dissolution rate. (See Experimental Protocol 1). |
| P-glycoprotein (P-gp) mediated efflux | 1. Co-administer with a P-gp inhibitor: Conduct a pilot study co-administering Momordicin I with a known P-gp inhibitor such as piperine or verapamil. (See Experimental Protocol 2). 2. Perform an in vitro Caco-2 permeability assay: This will help to determine if Momordicin I is a P-gp substrate. (See Experimental Protocol 3). |
| First-pass metabolism | 1. Investigate metabolic pathways: Conduct in vitro metabolism studies using liver microsomes to identify the major metabolizing enzymes. 2. Co-administer with metabolic inhibitors: If a specific CYP450 enzyme is identified as being primarily responsible for metabolism, co-administration with a known inhibitor of that enzyme could be explored. Piperine is known to inhibit some CYP450 enzymes. |
| Inadequate analytical method sensitivity | 1. Develop and validate a sensitive analytical method: Use LC-MS/MS for quantification to achieve the necessary lower limit of quantification (LLOQ) to accurately determine the plasma concentration-time profile. (See Experimental Protocol 4). |
Issue 2: Difficulty in Formulating Momordicin I into Nanoparticles
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor entrapment efficiency | 1. Optimize drug-to-lipid/polymer ratio: Vary the ratio of Momordicin I to the lipid or polymer matrix to find the optimal loading capacity. 2. Select an appropriate organic solvent: Ensure Momordicin I and the polymer are fully soluble in the chosen organic solvent for methods like emulsion-solvent evaporation. 3. Modify the preparation method: For SLNs, try a different homogenization technique (e.g., hot vs. cold homogenization) or vary the sonication time and power. For liposomes, experiment with different preparation methods like thin-film hydration or ethanol injection. |
| Particle aggregation and instability | 1. Optimize surfactant/stabilizer concentration: The concentration of the surfactant or stabilizer is critical for preventing particle aggregation. Perform a concentration-response study to find the optimal level. 2. Measure zeta potential: A zeta potential of ±30 mV or greater is generally indicative of good colloidal stability. If the zeta potential is low, consider using a different stabilizer or adding a charge-inducing agent. |
| Inconsistent particle size | 1. Control process parameters: Strictly control parameters such as homogenization speed and time, sonication energy, and temperature, as these can significantly impact particle size. 2. Use extrusion for liposomes: For liposomes, extrusion through polycarbonate membranes of defined pore sizes can produce a more uniform size distribution. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Momordicin I in Mice
| Parameter | Intraperitoneal (IP) Administration (20 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Cmax (µM) | 18 | 0.5 |
| Tmax (h) | 1 | 1 |
| t1/2 (h) | 0.9 | 2 |
| AUC (µM*h) | Data not available | Data not available |
Data sourced from a study in C57Bl/6 male mice. This data clearly demonstrates the significantly lower maximum plasma concentration (Cmax) following oral administration compared to intraperitoneal injection, highlighting the poor oral bioavailability of Momordicin I.
Experimental Protocols
Experimental Protocol 1: Preparation of Momordicin I Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol is adapted from methods used for formulating lipid-soluble compounds into SLNs.
Materials:
-
Momordicin I
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Purified water
-
High-shear homogenizer
-
Water bath
-
Probe sonicator
Procedure:
-
Preparation of the lipid phase: Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath. Dissolve Momordicin I in the molten lipid.
-
Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of the pre-emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range. Optimization of sonication time and amplitude will be required.
-
Cooling and nanoparticle formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Experimental Protocol 2: In Vivo Pharmacokinetic Study of Momordicin I with a P-gp Inhibitor (Piperine)
This protocol is a general guideline for an in vivo study in rats, adapted from similar bioavailability enhancement studies.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Groups (n=6 per group):
-
Control Group: Momordicin I suspension administered orally.
-
Treatment Group: Momordicin I suspension co-administered orally with piperine.
Procedure:
-
Dosing solutions: Prepare a suspension of Momordicin I (e.g., in 0.5% carboxymethylcellulose). Prepare a separate suspension of piperine. A typical oral dose of piperine used as a bioenhancer in rats is around 20 mg/kg. The dose of Momordicin I should be based on previous studies (e.g., 20 mg/kg).
-
Administration: Fast the rats overnight before the experiment. For the treatment group, administer the piperine suspension 30 minutes before the administration of the Momordicin I suspension. Administer the vehicle to the control group at the same time points.
-
Blood sampling: Collect blood samples (e.g., via the tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after Momordicin I administration.
-
Plasma preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of Momordicin I in the plasma samples using a validated LC-MS/MS method (See Experimental Protocol 4).
-
Pharmacokinetic analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability for both groups.
Experimental Protocol 3: Caco-2 Cell Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of Momordicin I and determining if it is a P-gp substrate.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Momordicin I
-
P-gp inhibitor (e.g., verapamil)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for analysis
Procedure:
-
Cell culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer integrity test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability study:
-
Apical to Basolateral (A-B) transport: Add Momordicin I solution (in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) transport: Add Momordicin I solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
Incubation and sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.
-
P-gp inhibition study: Repeat the A-B and B-A transport studies in the presence of a known P-gp inhibitor (e.g., verapamil) in both the apical and basolateral chambers.
-
Analysis: Quantify the concentration of Momordicin I in the collected samples using LC-MS/MS.
-
Data analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. A reduction in the efflux ratio in the presence of the P-gp inhibitor confirms this.
Experimental Protocol 4: LC-MS/MS Method for Quantification of Momordicin I in Plasma
This is a general protocol outline based on methods for similar compounds. Method development and validation are crucial.
Instrumentation:
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for Momordicin I and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
Visualizations
Caption: Workflow for the preparation of Momordicin I Solid Lipid Nanoparticles (SLNs).
Caption: Mechanism of P-glycoprotein (P-gp) efflux and its inhibition.
Caption: Workflow for the Caco-2 cell permeability assay.
Momordicine I stability under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of Momordicine I. The following information offers troubleshooting advice and answers to frequently asked questions related to assessing the stability of this compound under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: Is there any publicly available data on the stability of this compound at different pH values?
Currently, there is a lack of specific published studies detailing the comprehensive stability profile of this compound under a range of pH conditions. While its biological activities and quantification methods are documented, its degradation kinetics at various pH levels have not been thoroughly reported in the available scientific literature. Therefore, researchers are advised to perform their own stability studies to determine its profile under their specific experimental or formulation conditions.
Q2: What is a forced degradation study and why is it important for this compound?
A forced degradation study is an experiment that intentionally exposes a drug substance, like this compound, to stress conditions such as extreme pH, temperature, and light.[1] The purpose is to accelerate its degradation to understand its degradation pathways and establish the intrinsic stability of the molecule.[1] This is a crucial step in drug development as it helps in developing stable formulations, determining storage conditions, and establishing stability-indicating analytical methods.
Q3: What analytical methods are suitable for quantifying this compound during a pH stability study?
High-Performance Liquid Chromatography (HPLC) is a commonly used and effective technique for the quantification of this compound.[2][3] Methods coupled with UV detection are often employed.[2] For more detailed structural elucidation of degradation products, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) can be utilized.[4][5][6] When developing a stability-indicating HPLC method, it is crucial to ensure that the peaks of the degradation products are well-resolved from the parent this compound peak.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent this compound concentrations at the start of the experiment (T=0). | - Incomplete dissolution of this compound. - Pipetting errors. - Instability in the initial solution. | - Ensure complete dissolution using appropriate solvents like methanol before preparing aqueous pH solutions.[7] - Use calibrated pipettes and proper technique. - Analyze the T=0 samples immediately after preparation. |
| High variability in results between replicate samples. | - Non-homogenous reaction mixture. - Inconsistent temperature control. - Errors in sample quenching or dilution. | - Ensure thorough mixing of the this compound solution with the pH buffer. - Use a temperature-controlled incubator or water bath. - Develop and validate a consistent procedure for stopping the degradation reaction (e.g., neutralization, rapid cooling) and for sample dilution prior to analysis. |
| No degradation is observed even under harsh pH conditions. | - this compound is highly stable under the tested conditions. - Insufficient study duration or stress level. - Analytical method is not sensitive enough to detect small changes. | - Increase the temperature or extend the duration of the study. - Use a wider range of pH values, including more extreme acidic and basic conditions. - Verify the limit of detection and quantification of your analytical method. |
| Precipitation of this compound during the experiment. | - Poor solubility of this compound in the aqueous buffer at a specific pH. - Formation of insoluble degradation products. | - Consider using a co-solvent system if it does not interfere with the degradation kinetics. - Filter the samples before analysis and note the presence of precipitate. The loss of the parent compound due to precipitation should be differentiated from degradation. |
Experimental Protocol: pH Stability Assessment of this compound
This protocol outlines a general procedure for a forced degradation study of this compound under different pH conditions.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Phosphate and citrate buffers (or other appropriate buffer systems)
-
Methanol (HPLC grade)[7]
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
2. Equipment:
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
-
HPLC system with UV or MS detector
-
Vials for sample collection
3. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent like methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).[7]
-
Preparation of pH Solutions: Prepare a range of acidic, neutral, and basic solutions using appropriate buffers or by adjusting the pH with HCl and NaOH (e.g., pH 2, 4, 7, 9, 12).
-
Initiation of Degradation:
-
Add a small, precise volume of the this compound stock solution to each pH solution to achieve the desired final concentration. The amount of organic solvent from the stock solution should be minimal to avoid affecting the overall pH and polarity of the solution.
-
Immediately take a sample from each solution for T=0 analysis.
-
Place the remaining solutions in a temperature-controlled environment (e.g., 40°C or 60°C).
-
-
Sampling: Withdraw aliquots from each pH solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Quenching: Immediately stop the degradation reaction by neutralizing the pH of the collected samples and/or by diluting them with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation rate constant (k) at each pH.
-
The degradation kinetics can then be analyzed to understand the pH-rate profile.
Data Presentation
The results of the pH stability study can be summarized in a table as shown below. Note: The following data is hypothetical and for illustrative purposes only.
| pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Remaining this compound (%) |
| 2.0 | 60 | 0 | 100.0 | 100.0 |
| 8 | 100.0 | 92.5 | ||
| 24 | 100.0 | 81.3 | ||
| 7.0 | 60 | 0 | 100.0 | 100.0 |
| 8 | 100.0 | 98.7 | ||
| 24 | 100.0 | 95.2 | ||
| 12.0 | 60 | 0 | 100.0 | 100.0 |
| 8 | 100.0 | 75.4 | ||
| 24 | 100.0 | 55.8 |
Visualizations
Experimental Workflow for pH Stability Assessment
Caption: A flowchart illustrating the key steps in conducting a forced degradation study of this compound under various pH conditions.
Signaling Pathway Considerations
While pH stability is a chemical property, it's important to note that this compound has been shown to modulate several biological signaling pathways, including those involved in inflammation and cancer.[8][9][10][11][12] The stability of this compound in different biological environments (which have varying pH) can influence its therapeutic efficacy. The diagram below depicts a simplified overview of a relevant signaling pathway.
Caption: A simplified diagram showing the inhibitory effect of this compound on the c-Met signaling pathway.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. impactfactor.org [impactfactor.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms [mdpi.com]
Technical Support Center: Momordicine I Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Momordicine I.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a cucurbitane-type triterpenoid with the chemical formula C₃₀H₄₈O₄ and a molecular weight of approximately 472.71 g/mol .[1][2] It is a white, crystalline solid.[3] Critically for experimental design, this compound is insoluble in water but soluble in organic solvents like methanol and dichloromethane.
Q2: Why is this compound poorly soluble in water?
This compound's poor water solubility is attributed to its molecular structure.[4] As a triterpenoid, it possesses a large, hydrophobic cucurbitane backbone.[3] While it has some polar hydroxyl (-OH) groups, the overall lipophilic nature of the molecule dominates, leading to unfavorable interactions with water and thus poor solubility.
Q3: What are the common strategies to improve the aqueous solubility of this compound for in vitro and in vivo studies?
Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs like this compound.[4][5][6] The choice of method depends on the specific experimental requirements, such as the desired concentration, route of administration, and tolerance of excipients. Key strategies include:
-
Use of Co-solvents: Blending water with a miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can significantly increase the solubility of hydrophobic compounds.[4][6][7][8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules like this compound within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[4][5][9][6][7]
-
Surfactant-based Systems (Micellar Solubilization): Surfactants form micelles in aqueous solutions that can entrap hydrophobic drugs, effectively increasing their concentration in the formulation.[9][7][10]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, facilitating drug dissolution and absorption.[4][9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[4][11][12][13]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[7][8][12][13]
Q4: How do I choose the best solubilization strategy for my experiment?
The selection of an appropriate strategy depends on the drug's properties, the intended application, and the desired release kinetics.[5] For early-stage in vitro research, co-solvents like DMSO are common. For in vivo studies, especially oral administration, approaches like cyclodextrin complexes, solid dispersions, or lipid-based formulations are often preferred to improve bioavailability.[9] The following workflow can guide your decision-making process.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Momordicin I | C30H48O4 | CID 124506214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Momordicine I toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing Momordicine I toxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against cancer cells?
A1: this compound is a cucurbitane-type triterpenoid, a bioactive compound isolated from the bitter melon (Momordica charantia).[1][2] Its primary anti-cancer mechanism involves the inhibition of the c-Met signaling pathway and its downstream effector, the Signal Transducer and Activator of Transcription 3 (STAT3).[1][3][4][5] In many cancer cells, the c-Met/STAT3 pathway is aberrantly activated, promoting cell proliferation, survival, and metastasis. This compound treatment leads to a significant reduction in the expression of c-Met and the phosphorylation of STAT3, which in turn downregulates survival-related genes like c-Myc, survivin, and cyclin D1, ultimately inducing apoptosis in cancer cells.[1][3][5]
Q2: Does this compound exhibit toxicity towards normal, non-cancerous cells?
A2: Preclinical studies have consistently shown that this compound has a minimal cytotoxic effect on normal cells.[1][3][6] For instance, studies on human normal oral keratinocytes (NOK) and normal astrocytes (SVG-p12) have demonstrated that this compound does not significantly impact their viability at concentrations that are cytotoxic to cancer cells.[1][6] This selective toxicity is a key advantage of this compound as a potential therapeutic agent.
Q3: What is the basis for the selective toxicity of this compound towards cancer cells?
A3: The selective toxicity of this compound is attributed to its mechanism of action targeting the c-Met/STAT3 signaling pathway. This pathway is often overexpressed and constitutively active in various cancer types, making them highly dependent on it for their growth and survival.[1][5] Normal cells, on the other hand, have tightly regulated c-Met/STAT3 signaling. Therefore, the inhibitory effect of this compound is more pronounced in cancer cells that are "addicted" to this pathway.
Q4: What is the in vivo toxicity profile of this compound?
A4: In vivo studies in mice have shown that this compound is non-toxic and stable in the blood.[1][4][7] Administration of this compound via intraperitoneal injection did not lead to any adverse events, significant changes in body weight, or abnormalities in serum chemistries related to liver and kidney function.[1][7]
Troubleshooting Guide
Issue 1: High variability or unexpected results in cytotoxicity assays.
-
Possible Cause: this compound solubility issues.
-
Solution: this compound is insoluble in water but soluble in organic solvents like DMSO, methanol, chloroform, and ethyl acetate.[8][9] For in vitro assays, it is recommended to prepare a stock solution in DMSO.[10] Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Prepare fresh dilutions from the stock solution for each experiment.
-
-
Possible Cause: Interference with assay reagents.
-
Solution: Some natural compounds can interfere with the colorimetric or fluorometric readouts of cytotoxicity assays. If you suspect interference with an MTT assay, you can run a control plate with this compound in cell-free media to see if it directly reduces the MTT reagent.[11] If interference is confirmed, consider using an alternative cytotoxicity assay, such as the LDH release assay, which measures membrane integrity through a different mechanism.
-
-
Possible Cause: Suboptimal cell density.
-
Solution: Ensure that cells are in the logarithmic growth phase and are seeded at an appropriate density. Overly confluent or sparse cultures can lead to inconsistent results.[12]
-
Issue 2: this compound does not show the expected cytotoxic effect on a specific cancer cell line.
-
Possible Cause: The cancer cell line may not be dependent on the c-Met/STAT3 signaling pathway.
-
Solution: Before conducting extensive cytotoxicity assays, it is advisable to perform a western blot to confirm the expression and activation (phosphorylation) of c-Met and STAT3 in your cancer cell line of interest.[13] Cell lines with low or absent c-Met/STAT3 signaling may be inherently resistant to this compound.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Store this compound powder in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[14] When in solution (e.g., in DMSO), store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Issue 3: Observing some toxicity in normal cell lines at high concentrations.
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: While this compound is largely non-toxic to normal cells at therapeutic concentrations, very high doses may induce some level of cytotoxicity.[6] It is crucial to perform a dose-response curve to determine the optimal concentration range that is cytotoxic to cancer cells while having a minimal effect on normal cells. The provided data tables can serve as a starting point.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |
| Cal27 | Head and Neck Cancer | 7 | [1] |
| JHU029 | Head and Neck Cancer | 6.5 | [1] |
| JHU022 | Head and Neck Cancer | 17 | [1] |
| LN229 | Glioma | Not explicitly stated, but dose-dependent cytotoxicity observed | [6] |
| GBM8401 | Glioma | Not explicitly stated, but dose-dependent cytotoxicity observed | [6] |
| NOK | Normal Oral Keratinocytes | Minimal effect observed | [1][3] |
| SVG-p12 | Normal Astrocytes | No significant cytotoxic effects observed | [6] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for c-Met and STAT3
This protocol provides a general framework for assessing the effect of this compound on protein expression.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[13][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Met, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle shaking.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS:91590-76-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Momordicin I - Wikipedia [en.wikipedia.org]
- 10. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. medkoo.com [medkoo.com]
- 15. bio-rad.com [bio-rad.com]
Technical Support Center: Optimizing Momordicine I Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Momordicine I from Momordica charantia.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | Improper Solvent Selection: The polarity of the solvent may not be optimal for this compound. | This compound is a triterpenoid, and solvents like dichloromethane, ethanol, and methanol are effective.[1][2] For ultrasound-assisted extraction (UAE), an 80:20 methanol-water mixture has been shown to be efficient for similar compounds.[3] |
| Inadequate Solid-to-Solvent Ratio: Insufficient solvent may not fully extract the compound from the plant matrix. | Increase the solvent volume. Ratios between 1:10 and 1:26 (w/v) have been used for related compounds.[3] | |
| Suboptimal Extraction Time or Temperature: The extraction duration may be too short, or the temperature may be too low for efficient extraction. | For conventional methods, extraction can range from a few hours to several days.[4] For UAE, optimal times are around 120 minutes, and for pressurized methods, as short as 7 minutes.[3][5] Higher temperatures (40-60°C) can increase extraction rates, but excessive heat can degrade the compound.[4] | |
| Inefficient Particle Size Reduction: Large particle sizes of the plant material reduce the surface area available for solvent interaction. | Ensure the plant material is finely ground to a powder to increase the surface area for extraction.[4] | |
| Impure Extract | Co-extraction of Other Compounds: The solvent may be extracting other compounds with similar solubility. | Employ a multi-step purification process. This can include initial extraction with a less polar solvent like petroleum ether to remove lipids before extracting with the primary solvent.[6] Further purification can be achieved through column chromatography (e.g., C18 Sep-Pak) and recrystallization from a solvent like chloroform.[1][7] |
| Presence of Pigments and Polar Impurities: Chlorophyll and other pigments can contaminate the extract. | An initial wash with a nonpolar solvent can help remove some pigments. For purification, techniques like column chromatography are effective at separating this compound from more polar or nonpolar impurities.[1] A patented method suggests acidifying an ethanol extract and refrigerating it to precipitate and remove low-molecular-weight substances.[2] | |
| Degradation of this compound | Excessive Heat: Triterpenoids can be sensitive to high temperatures. | Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., 50°C) for solvent removal.[3] Consider cold solvent extraction methods.[7] |
| Exposure to Light or Air: Prolonged exposure can lead to oxidative degradation. | Store extracts in dark, airtight containers and minimize exposure to light and air during the extraction process. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The choice of solvent depends on the extraction method. Dichloromethane has been successfully used for the isolation of this compound from leaves.[1][7] Ethanol is another effective and commonly used solvent.[2] For ultrasound-assisted extraction of related compounds, a mixture of methanol and water (e.g., 80:20 v/v) has been optimized and shown to be highly efficient.[3]
Q2: From which part of the Momordica charantia plant can I extract the highest yield of this compound?
A2: this compound can be extracted from the stems, leaves, and fruits of Momordica charantia.[2] While fruits are often used for extracting related compounds like charantin, leaves have been specifically mentioned as a source for this compound isolation.[1][7]
Q3: What are the optimal temperature and time for this compound extraction?
A3: Optimal conditions vary with the extraction technique. For conventional solvent extraction, a temperature range of 40-60°C is often suitable.[4] For ultrasound-assisted extraction (UAE) of the related compound charantin, an optimal temperature of 46°C for 120 minutes has been reported.[3] Ultrahigh-pressure extraction, another modern technique, can achieve high yields in a much shorter time, around 7 minutes.[5]
Q4: How can I purify the crude extract to obtain pure this compound?
A4: A common and effective purification strategy involves column chromatography followed by recrystallization. After obtaining the crude extract, it can be fractionated using a reverse-phase column (e.g., C18 Sep-Pak) with a gradient of methanol and water.[1][7] The fraction containing this compound can then be further purified by recrystallization from a solvent such as chloroform to yield white crystals.[1][7]
Q5: Are there any advanced extraction techniques that can improve the yield of this compound?
A5: Yes, modern techniques like ultrasound-assisted extraction (UAE) and ultrahigh-pressure extraction (UHPE) can offer higher yields and shorter extraction times compared to conventional methods like Soxhlet extraction.[3][5] UAE utilizes sonic energy to enhance solvent penetration, while UHPE uses high pressure to improve extraction efficiency.[3][5]
Experimental Protocols
Conventional Solvent Extraction and Purification
This protocol is based on established laboratory methods for the isolation of this compound.[1][7]
-
Preparation of Plant Material: Air-dry the leaves of Momordica charantia and grind them into a fine powder.
-
Extraction: Macerate the powdered leaves in dichloromethane at room temperature with occasional stirring for 24-48 hours.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a reverse-phase column (e.g., C18 Sep-Pak).
-
Elute the column with a gradient of methanol in water (e.g., starting from 0% methanol and gradually increasing to 100%).
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. An 80% methanol in water fraction has been reported to be effective.[1][7]
-
-
Recrystallization:
-
Combine the this compound-rich fractions and evaporate the solvent.
-
Dissolve the residue in a minimal amount of hot chloroform.
-
Allow the solution to cool slowly to form crystals of pure this compound.
-
Collect the crystals by filtration.
-
Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from optimized methods for related compounds in Momordica charantia.[3]
-
Preparation of Plant Material: Dry the fruits or leaves of Momordica charantia in an oven at 45°C and grind them into a fine powder.
-
Extraction:
-
Place 10g of the powdered material in a flask.
-
Add the extraction solvent, an 80:20 (v/v) mixture of methanol and water, at a solid-to-solvent ratio of 1:26 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature of approximately 46°C for 120 minutes.
-
-
Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator at around 50°C to obtain the crude extract.
-
Purification: The crude extract can be purified using the column chromatography and recrystallization steps outlined in the conventional method.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound and Related Compounds
| Extraction Method | Plant Part | Solvent | Temperature (°C) | Time | Yield | Reference |
| Conventional | Leaves | Dichloromethane | Room Temp. | - | - | [1][7] |
| Ultrasound-Assisted (UAE) | Fruits | 80:20 Methanol:Water | 46 | 120 min | 3.18 mg/g (Charantin) | [3] |
| Ultrahigh Pressure (UHPE) | Fruits | 70% Ethanol | - | 7.0 min | 3.27 g/100g DW (Momordicosides) | [5] |
| Soxhlet | Fruits | 80:20 Methanol:Water | Sub-boiling | 120 min | 1.17 mg/g (Charantin) | [3] |
Note: Yields for UAE, UHPE, and Soxhlet are for related compounds (Charantin, Momordicosides) and serve as a reference for optimizing this compound extraction.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Logical workflow for troubleshooting this compound extraction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. JP2005126370A - Method for retrieving momordicin from momordica charantia as raw material - Google Patents [patents.google.com]
- 3. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The extraction process of Momordica charantia extract. [greenskybio.com]
- 5. Understand the extraction process of Momordica charantia extract. [plantextractwholesale.com]
- 6. impactfactor.org [impactfactor.org]
- 7. ISOLATION AND IDENTIFICATION MOMORDICIN I FROM LEAVES EXTRACT OF Momordica charantia L. | Jurnal Harian Regional [jurnal.harianregional.com]
Technical Support Center: High-Purity Momordicine I Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the purification of high-purity Momordicine I.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and step-by-step solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Overall Yield | 1. Incomplete initial extraction from plant material. 2. Degradation of this compound during processing. 3. Loss of compound during solvent partitioning or chromatographic steps. | 1. Ensure the plant material (leaves, stems, or fruit of Momordica charantia) is properly dried and ground to a fine powder to maximize surface area for extraction.[1][2] 2. Use fresh solvents for extraction and perform extractions multiple times to ensure completeness. 3. Avoid high temperatures and prolonged exposure to light, which can degrade the compound. Use rotary evaporation at reduced pressure for solvent removal.[2] 4. Optimize the mobile phase composition and gradient in chromatography to ensure good separation and minimize band broadening, which can lead to loss during fraction collection. |
| Low Purity After Column Chromatography | 1. Inappropriate stationary phase or mobile phase selection. 2. Overloading of the column. 3. Co-elution of impurities with similar polarity. | 1. For crude extracts, consider a multi-step chromatography approach. Start with silica gel chromatography and follow with reverse-phase (C18) chromatography for finer separation.[1][2][3] 2. Perform a small-scale pilot experiment to determine the optimal loading capacity of your column. 3. Use a shallow gradient during elution to improve the resolution between this compound and closely eluting impurities.[2] 4. Analyze fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) before pooling to avoid combining impure fractions. |
| Difficulty in Crystallization | 1. Presence of impurities inhibiting crystal formation. 2. Suboptimal solvent system for recrystallization. 3. Supersaturation not achieved or crystal nucleation is hindered. | 1. Ensure the this compound fraction is of high purity (>95%) before attempting crystallization. Additional chromatographic purification may be necessary. 2. Experiment with different solvent systems. Chloroform has been successfully used for the recrystallization of this compound.[1][2] Other options include ethanol/water or acetone/hexane mixtures. 3. Attempt slow evaporation of the solvent at room temperature or refrigeration to induce crystallization. Seeding with a previously obtained crystal of this compound can also initiate crystallization. |
| Inconsistent HPLC Results | 1. Degradation of the sample or standard. 2. Issues with the mobile phase or column. 3. Improper sample preparation. | 1. Store this compound standards and samples in a cool, dark, and dry place. For long-term storage, use a freezer. This compound powder is often dissolved in DMSO for experimental use.[4][5] 2. Ensure the mobile phase is properly degassed and filtered. Check the column for blockages or loss of performance. 3. Dissolve the sample completely in the mobile phase or a compatible solvent before injection. Filter the sample through a 0.45 µm filter to remove any particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What is the best source material for extracting this compound?
A1: this compound can be extracted from the stems, leaves, and fruits of Momordica charantia (bitter melon).[6][7] The leaves have been specifically mentioned as a good source in several studies.[1][2]
Q2: What is a typical extraction solvent for this compound?
A2: Dichloromethane and ethanol are commonly used solvents for the initial extraction of this compound from plant material.[1][2][8]
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: A combination of chromatographic techniques is often most effective. This can include:
-
Reverse-phase column chromatography (C18): Effective for separating compounds based on hydrophobicity.[1][2]
-
Silica gel column chromatography: Useful for separating compounds based on polarity.[3]
-
Thin-layer chromatography (TLC) and Paper Chromatography: Often used for monitoring the progress of purification and for smaller-scale preparative separations.[3][9]
Q4: How can I confirm the identity and purity of my final this compound product?
A4: The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic methods:
-
Spectroscopic Methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1H NMR, 13C NMR), and Infrared (IR) spectroscopy are used to elucidate the chemical structure.[1]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity. A purity of >98% is often desired for biological studies.[4][5]
Q5: What are the key considerations for scaling up the purification of this compound?
A5: When scaling up, consider the following:
-
Extraction: Transition from simple solvent extraction to more efficient methods like Soxhlet extraction or supercritical fluid extraction.
-
Chromatography: Move from laboratory-scale columns to preparative HPLC or flash chromatography systems.
-
Crystallization: Optimize crystallization conditions in larger vessels, potentially using automated systems.
-
Process Monitoring: Implement robust in-process controls using techniques like TLC and HPLC to monitor the purity at each stage.
Experimental Protocols
Extraction and Initial Fractionation
This protocol describes a general method for the extraction and initial fractionation of this compound from the leaves of Momordica charantia.
-
Preparation of Plant Material: Air-dry the leaves of Momordica charantia in the shade. Grind the dried leaves into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered leaves in dichloromethane at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
-
-
Reverse-Phase Column Chromatography (Initial Fractionation):
-
Equilibrate the column with 100% water.
-
Dissolve the crude extract in a minimal amount of methanol and load it onto the column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 10%, 20%, up to 100% methanol).[2]
-
Collect fractions and monitor them by TLC to identify those containing this compound. Fractions eluted with 80% methanol in water have been shown to be rich in this compound.[1][2]
High-Purity Purification by Recrystallization
This protocol is for obtaining high-purity this compound from the enriched fraction.
-
Pooling and Concentration: Pool the fractions containing this compound (as identified by TLC or HPLC). Concentrate the pooled fractions under reduced pressure.
-
Recrystallization:
-
Dissolve the concentrated solid in a minimal amount of hot chloroform.[1][2]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in a refrigerator (4°C) to promote crystal formation.
-
Collect the white crystals by filtration.
-
Wash the crystals with a small amount of cold chloroform to remove any remaining impurities.
-
Dry the crystals under vacuum. The melting point of pure this compound is reported to be around 125-128°C.[1][2]
-
Quantitative Data Summary
| Purification Step | Technique | Reported Purity | Reference |
| Commercial Standard | - | >98% | [4][5] |
| Final Product | Recrystallization | White crystal | [1][2] |
| Final Product | Paper Chromatography | Pure crystallized momordicine | [3] |
Visualizations
Caption: Experimental workflow for the purification of high-purity this compound.
Caption: Troubleshooting logic for low purity in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. ISOLATION AND IDENTIFICATION MOMORDICIN I FROM LEAVES EXTRACT OF Momordica charantia L. | Jurnal Harian Regional [jurnal.harianregional.com]
- 3. CN1098858C - Momordicine extracting process - Google Patents [patents.google.com]
- 4. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. JP2006314273A - Method for collecting momordicin from momordica charantia as raw material - Google Patents [patents.google.com]
- 9. CN1244531A - Momordicine extracting process - Google Patents [patents.google.com]
Validation & Comparative
Momordicine I and Metformin: A Comparative Analysis in Type 2 Diabetes Models
For Immediate Release
In the landscape of type 2 diabetes research, the quest for novel therapeutic agents continues. This guide provides a detailed comparison of Momordicine I, a natural compound isolated from Momordica charantia (bitter melon), and metformin, a widely prescribed first-line therapy for type 2 diabetes. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two AMPK Activators
Both this compound and metformin exert their antihyperglycemic effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, the nuances of their interaction with downstream signaling pathways reveal distinct and overlapping mechanisms.
This compound , a cucurbitane-type triterpenoid, has been shown to enhance insulin secretion and improve glucose uptake in peripheral tissues.[1] Its activation of AMPK stimulates the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose entry into cells.[1] Furthermore, this compound is reported to modulate the PI3K/Akt signaling pathway, another critical pathway in insulin signaling and glucose metabolism.[1]
Metformin , a biguanide, primarily acts by inhibiting mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP/ATP ratio and subsequent activation of AMPK.[2][3] This activation of AMPK in the liver suppresses gluconeogenesis, a major contributor to hyperglycemia in type 2 diabetes. Metformin also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, promoting glucose uptake.[2] Like this compound, metformin's effects are also linked to the PI3K/Akt pathway, which plays a role in GLUT4 translocation and other metabolic processes.[4]
Below are diagrams illustrating the signaling pathways modulated by this compound and metformin.
Comparative Efficacy in Preclinical Models
Numerous studies have investigated the antihyperglycemic effects of this compound (often as a component of Momordica charantia extracts) and metformin in animal models of type 2 diabetes, primarily streptozotocin (STZ)-induced diabetic rodents.
| Parameter | This compound / M. charantia Extract | Metformin | Reference(s) |
| Blood Glucose Reduction | Significant reduction in fasting blood glucose. A 300 mg/kg dose of ethanolic extract of M. charantia showed a 52% decrease in blood glucose at day 21 in STZ-induced diabetic rats. | Significant reduction in blood glucose. A 500 mg/kg dose showed a 50.27% decrease at day 21 in STZ-induced diabetic rats. In another study with STZ-induced diabetic mice, 250 mg/kg/day for 14 days significantly reduced blood glucose. | [5],[6],[7] |
| Lipid Profile | A combination of M. charantia extract (150 mg/kg) and metformin (7.5 mg/kg) in alloxan-induced diabetic rats reduced total cholesterol by 34.25%, triglycerides by 11.92%, and LDL-cholesterol by 57.73%, while increasing HDL-cholesterol by 55.48%. | In the same combination study, metformin monotherapy (15 mg/kg) also improved the lipid profile, though the combination therapy was more effective. | [8] |
| Insulin Levels | Treatment with M. charantia fruit juice in STZ-induced diabetic rats led to a significant increase in serum insulin levels. | Metformin treatment (250 mg/kg/day for 14 days) in STZ-induced diabetic mice significantly increased pancreatic and serum insulin levels. | [9],[6] |
Experimental Protocols: A Guide for Researchers
Reproducibility is paramount in scientific research. Below are representative experimental protocols for inducing type 2 diabetes in rodents and for evaluating the effects of this compound and metformin.
Streptozotocin (STZ)-Induced Diabetic Rodent Model
This is a widely used model for inducing hyperglycemia that mimics type 1 and, with modifications, type 2 diabetes.
Detailed Protocol for STZ-Induced Diabetes in Rats:
-
Animal Model: Male Wistar rats (150-200g).[5]
-
Induction of Diabetes: A single intraperitoneal injection of STZ (65-70 mg/kg body weight) dissolved in cold citrate buffer (0.1 M, pH 4.5).[5][10] For a model more akin to type 2 diabetes, nicotinamide (230 mg/kg) can be injected 15-20 minutes prior to STZ (65 mg/kg).[11]
-
Confirmation of Diabetes: Blood glucose levels are measured 72 hours to 21 days post-STZ injection. Rats with fasting blood glucose levels above 200-250 mg/dL are considered diabetic and selected for the study.[5][10]
Treatment Protocols
This compound / M. charantia Extract Administration (Rat Model):
-
Dosage: Ethanolic extract of Momordica charantia administered orally at doses of 75, 150, or 300 mg/kg body weight.[11]
-
Duration: Daily for 21 days.[5]
-
Vehicle: Suspended in 0.5% carboxymethyl cellulose (CMC).[5]
Metformin Administration (Mouse and Rat Models):
-
Mouse Model Dosage: 250 mg/kg/day administered by oral gavage.[6][12]
-
Rat Model Dosage: 100 mg/kg or 500 mg/kg/day administered orally.[10][13]
-
Duration: 14 days for the mouse model and 10-21 days for the rat model.[5][6][13]
-
Vehicle: Dissolved in 5% sodium carboxymethylcellulose (CMC-Na) or saline.[6]
Conclusion
This compound presents a compelling natural alternative with a mechanism of action that mirrors and potentially complements that of metformin. Both compounds effectively activate AMPK, a key therapeutic target in type 2 diabetes. While metformin has a long-standing clinical track record, this compound, as a key bioactive component of bitter melon, shows significant promise in preclinical studies, demonstrating potent antihyperglycemic and lipid-lowering effects. Further head-to-head comparative studies using standardized pure this compound are warranted to fully elucidate its therapeutic potential relative to metformin. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of diabetes drug discovery.
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin and the PI3K/AKT signaling pathway: implications for cancer, cardiovascular, and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiabetic Potential of Plant Extracts of Momordica Charantia in Streptozotocin (STZ) - Induced Diabetic Rats | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the antidiabetic activities of Momordica charantia fruit juice in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Momordica charantia silver nanoparticles modulate SOCS/JAK/STAT and P13K/Akt/PTEN signalling pathways in the kidney of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidiabetic Activity of Momordica charantia Extracts Through Incretin Pathway in Streptozotocin-Nicotinamide Induced Diabetic Rat Depends on Dose Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Analysis of the Bioactivities of Momordicine I and Momordicine II
For Researchers, Scientists, and Drug Development Professionals
Momordicine I and Momordicine II, two major cucurbitane-type triterpenoids isolated from the traditional medicinal plant Momordica charantia (bitter melon), have garnered significant attention for their diverse pharmacological activities. While structurally similar, emerging research indicates distinct profiles in their bioactivity, particularly in anticancer, anti-inflammatory, and metabolic regulatory effects. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in navigating their therapeutic potential.
Quantitative Bioactivity Comparison
To facilitate a clear comparison of the efficacy of this compound and Momordicine II across different biological activities, the following table summarizes key quantitative data from various experimental studies.
| Bioactivity | Target/Assay | This compound | Momordicine II | Source(s) |
| Anticancer | Cytotoxicity (IC50, 48h) - Cal27 (Head and Neck Cancer) | 7 µg/mL | Data not available | [1][2] |
| Cytotoxicity (IC50, 48h) - JHU022 (Head and Neck Cancer) | 17 µg/mL | Data not available | [1][2] | |
| Cytotoxicity (IC50, 48h) - JHU029 (Head and Neck Cancer) | 6.5 µg/mL | Data not available | [1][2] | |
| Cytotoxicity (IC50, 48h) - SL-1 (Insect Ovary Cell Line) | 4.93 µg/mL | 49.42 µg/mL | [3] | |
| Anti-inflammatory | iNOS Expression Inhibition (LPS-stimulated RAW 264.7 cells) | Possesses inhibitory effect | No significant inhibitory effect | [2] |
| Anti-diabetic | Insulin Secretion (MIN6 β-cells) | Data not available | Significantly stimulates insulin secretion at 10 µM and 25 µM | [4][5] |
| Lipid-lowering | Fat Accumulation Reduction (C. elegans) | Significant reduction at 100 µg/mL | Significant reduction at 100 µg/mL | [6] |
Key Bioactivity Profiles and Mechanisms of Action
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against various cancer cell lines, particularly in head and neck cancers.[1][2] In contrast, direct comparative data for Momordicine II on mammalian cancer cells is limited. However, a study on the insect cell line SL-1 indicated that this compound is significantly more cytotoxic than Momordicine II.[3]
Signaling Pathway: this compound and the c-Met/STAT3 Pathway
The anticancer activity of this compound is notably linked to the inhibition of the c-Met signaling pathway.[7][8] By downregulating the expression of c-Met, this compound subsequently inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This leads to the downregulation of downstream targets crucial for cancer cell proliferation and survival, including c-Myc, survivin, and cyclin D1.[7][8]
Anti-inflammatory Activity
Metabolic Regulation: Anti-diabetic and Lipid-lowering Effects
Both this compound and Momordicine II have been implicated in metabolic regulation, albeit through potentially different primary mechanisms.
Momordicine II and Insulin Secretion:
Momordicine II has been shown to significantly stimulate insulin secretion from pancreatic MIN6 β-cells at concentrations of 10 µM and 25 µM, suggesting a potential role in the management of hyperglycemia.[4][5]
Lipid-Lowering Effects of this compound and II:
Both compounds have been identified as active ingredients in bitter melon saponin extract responsible for lipid-lowering effects.[6] In an obese Caenorhabditis elegans model, both this compound and Momordicine II significantly reduced fat accumulation at a concentration of 100 µg/mL.[6]
Signaling Pathway: this compound & II and the AMPK/mTOR Pathway in Lipid Metabolism
The lipid-lowering activity of both this compound and Momordicine II is linked to the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways. This regulation appears to mediate lipophagy, an autophagic process for lipid droplet degradation, through the daf-16/FoxO1 and hlh-30/TFEB transcription factors.[6]
Experimental Protocols
Cytotoxicity Assay for this compound in Head and Neck Cancer (HNC) Cells
-
Cell Lines: JHU022, JHU029, and Cal27 human HNC cell lines.
-
Treatment: Cells were treated with varying concentrations of this compound for 48 hours.
-
Assay: Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1][2][7]
Anti-inflammatory Assay for iNOS Inhibition
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and iNOS expression.
-
Treatment: Cells were co-treated with LPS and this compound or Momordicine II.
-
Analysis: The expression of iNOS protein was determined by Western blotting.[2]
Insulin Secretion Assay for Momordicine II
-
Cell Line: MIN6 mouse insulinoma β-cell line.
-
Incubation: MIN6 cells were incubated with Krebs-Ringer Bicarbonate buffer (KRB) as a negative control, glipizide with high glucose as a positive control, and various concentrations of Momordicine II (10 µM and 25 µM).
-
Measurement: Insulin concentrations in the collected treatment solutions were quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.[4]
Lipid-Lowering Assay in C. elegans
-
Model: An obese C. elegans model was established using high glucose.
-
Treatment: The worms were treated with this compound and Momordicine II at concentrations of 25, 50, and 100 µg/mL.
-
Analysis: Fat accumulation was visualized and quantified using Oil Red O staining and a triglyceride (TG) assay.[6]
Conclusion
This compound and Momordicine II, while structurally related, exhibit distinct and overlapping bioactivities. This compound appears to be a more potent anticancer agent, with a well-defined mechanism involving the c-Met/STAT3 pathway, and also possesses anti-inflammatory properties not observed with Momordicine II. Both compounds contribute to lipid-lowering effects through the AMPK/mTOR pathway. Momordicine II, on the other hand, shows promise as an anti-diabetic agent through its ability to stimulate insulin secretion.
This comparative guide highlights the importance of investigating the specific bioactivities of individual triterpenoids from Momordica charantia. Further research, particularly direct comparative studies on the anticancer and anti-diabetic effects of Momordicine II in mammalian systems, is warranted to fully elucidate their therapeutic potential and guide future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. kinkiagri.or.jp [kinkiagri.or.jp]
- 5. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. besjournal.com [besjournal.com]
- 7. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Momordicine I and Cucurbitacin B on Cancer Cell Lines
This guide provides an objective comparison of the anticancer properties of two natural triterpenoids, Momordicine I and Cucurbitacin B. It is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction to the Compounds
This compound is a cucurbitane-type triterpenoid primarily isolated from Momordica charantia, commonly known as bitter melon.[1][2] It is recognized for a range of biological activities, including anti-inflammatory, antidiabetic, and anticancer properties.[1]
Cucurbitacin B , another potent tetracyclic triterpenoid, is found in various plants of the Cucurbitaceae family and is one of the most abundant and widely studied cucurbitacins.[3][4][5] It exhibits broad-spectrum anticancer effects and has been used in adjuvant therapies for conditions like chronic hepatitis and primary liver cancer.[3][5]
Quantitative Data Comparison
The cytotoxic effects of this compound and Cucurbitacin B have been quantified in numerous studies. The following tables summarize their efficacy in terms of IC50 values (the concentration required to inhibit 50% of cell growth) and their impact on key cellular processes like apoptosis and cell cycle progression.
Table 1: Comparative IC50 Values
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Citation |
| This compound | Cal27 | Head and Neck | ~14.8 | 48 hours | [2] |
| JHU022 | Head and Neck | ~36.0 | 48 hours | [2] | |
| JHU029 | Head and Neck | ~13.7 | 48 hours | [2] | |
| MDA-MB-231 | Triple-Negative Breast | ~21.2 | 72 hours | [6] | |
| 4T1 | Triple-Negative Breast | ~10.6 | 72 hours | [6] | |
| LN229 | Glioma | 6 - 10 (Effective Range) | 48 hours | [7] | |
| GBM8401 | Glioma | 6 - 10 (Effective Range) | 48 hours | [7] | |
| Cucurbitacin B | MDA-MB-231 | Breast | 0.03 | 48 hours | [8] |
| MCF-7 | Breast | 3.68 | 48 hours | [9] | |
| U-2 OS | Osteosarcoma | 20 - 100 (Effective Range) | Not Specified | [10] |
Note: IC50 values for this compound were converted from µg/mL to µM for comparison, using a molecular weight of 472.7 g/mol .
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| This compound | Glioma Cells (LN229, GBM8401) | Induces apoptosis (from ~7% to >50%) | Not specified | [7] |
| MDA-MB-231 | Induces apoptosis | Shortened S phase | [6][11] | |
| Cucurbitacin B | A549 (Lung) | Induces apoptosis in a concentration-dependent manner | G2/M arrest | [4] |
| U-2 OS (Osteosarcoma) | Induces apoptosis | Not specified | [10] | |
| Various Cancer Cells | Induces apoptosis | G2/M or S phase arrest | [3][5] |
Mechanism of Action and Signaling Pathways
Both compounds exert their anticancer effects by modulating multiple critical signaling pathways. While there is some overlap, they also possess distinct molecular targets.
This compound Signaling
This compound demonstrates a multi-targeted approach. A primary mechanism involves the inhibition of the c-mesenchymal-epithelial transition factor (c-Met), which subsequently downregulates the STAT3 signaling pathway.[1][12] This disrupts cell growth and survival. It also induces apoptosis through caspase activation and impairs mitochondrial function.[1][7] Furthermore, this compound can inhibit the NF-κB pathway, suppress glycolysis and lipid metabolism, and induce autophagy through the AMPK/mTOR/Akt signaling axis.[1][11]
Caption: this compound inhibits c-Met, NF-κB, and metabolic pathways to suppress proliferation and induce cell death.
Cucurbitacin B Signaling
Cucurbitacin B is a potent inhibitor of the JAK/STAT signaling pathway, with a particular affinity for STAT3.[4][13] By blocking STAT3 activation, it downregulates downstream targets involved in cell proliferation and survival, such as Bcl-2 and cyclin B1.[4][10] It also interferes with the PI3K/Akt/mTOR and MAPK pathways.[3][10][14] A hallmark of Cucurbitacin B is its ability to cause rapid disruption of the actin cytoskeleton, contributing to its cytotoxic effects.[3][13] These actions collectively lead to potent G2/M phase cell cycle arrest and the induction of apoptosis via both intrinsic and extrinsic pathways.[4][10][15]
Caption: Cucurbitacin B inhibits key survival pathways like JAK/STAT3 and disrupts the cytoskeleton.
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of anticancer compounds. Below are methodologies for the key experiments cited in this guide.
General Experimental Workflow
The evaluation of a novel compound's anticancer activity typically follows a structured workflow, starting with broad cytotoxicity screening and moving towards more detailed mechanistic studies.
Caption: Standard workflow for assessing the anticancer properties of test compounds.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[16] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[18]
-
Treatment : Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound or Cucurbitacin B). Include untreated and solvent-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[17][18]
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl), to each well.[18]
-
Measurement : Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[18] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[17][18]
-
Analysis : Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[20]
-
Cell Preparation : Seed cells and treat them with the compound for the desired time. Harvest both adherent and floating cells.[19]
-
Washing : Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at ~300 x g for 5 minutes.[20]
-
Resuspension : Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[21]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI solution (50-100 µg/mL).[19][20]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]
-
Analysis : Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[21] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[19]
Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvesting : Culture and treat cells as required. Harvest approximately 1-2 x 10^6 cells.
-
Fixation : Wash the cells with PBS, then resuspend the pellet. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[22][23]
-
Washing : Centrifuge the fixed cells to remove the ethanol and wash them twice with PBS to rehydrate.[24]
-
RNase Treatment : Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) and incubate for 15-30 minutes at 37°C or room temperature to ensure only DNA is stained.[24]
-
PI Staining : Add PI staining solution (e.g., 50 µg/mL) to the cell suspension.[24]
-
Analysis : Incubate for at least 15 minutes in the dark before analyzing on a flow cytometer. The fluorescence intensity of the PI signal is directly proportional to the DNA content, allowing for the quantification of cells in each cycle phase.
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent [mdpi.com]
- 4. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent_FDCELL [fdcell.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Frontiers | Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells [frontiersin.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. kumc.edu [kumc.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. corefacilities.iss.it [corefacilities.iss.it]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
Validating the Anticancer Targets of Momordicine I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Momordicine I, a natural triterpenoid with promising anticancer properties, against established targeted therapies. By presenting key performance data, detailed experimental protocols, and clear visualizations of its mechanism of action, this document serves as a valuable resource for validating its primary anticancer targets.
Performance Data: this compound vs. Alternative Targeted Therapies
To contextualize the efficacy of this compound, its performance is compared here with well-established inhibitors that target similar oncogenic pathways, namely the c-Met and STAT3 signaling axes.
Table 1: Cell Viability Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Data is presented for this compound and alternative c-Met/STAT3 inhibitors across relevant cancer cell lines.
| Compound | Target(s) | Cancer Type | Cell Line(s) | IC50 Value (µM) | Citation(s) |
| This compound | c-Met, STAT3 | Head & Neck | Cal27 | ~11.6 (7 µg/mL) | [1][2] |
| Head & Neck | JHU029 | ~10.8 (6.5 µg/mL) | [1][2] | ||
| Head & Neck | JHU022 | ~28.2 (17 µg/mL) | [1][2] | ||
| Head & Neck (murine) | MOC2 | ~17.3 (10.4 µg/mL) | [3] | ||
| Glioma | LN229 | 5.6 | [4] | ||
| Glioma | U87MG | 6.4 | [4] | ||
| Crizotinib | c-Met, ALK, ROS1 | Lung Cancer | H2228 | 0.31 | |
| Pancreatic | PANC-1, AsPC-1 | ~5.0 | |||
| Rhabdomyosarcoma | RH4, RH30 | ~1.5 | [5] | ||
| Cabozantinib | c-Met, VEGFR2, AXL | Glioma | GBM CSC lines | 2.0 - 34.0 | [6] |
| Napabucasin | STAT3, NQO1 | Glioma | LN229 | 5.6 | [4] |
| Glioma | U87MG | 6.4 | [4] |
Note: IC50 values for this compound were converted from µg/mL to µM using its molecular weight (472.67 g/mol ) where necessary.
Table 2: Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for anticancer agents. This table compares the ability of this compound and alternatives to induce apoptosis, as measured by Annexin V staining.
| Compound | Cancer Type | Cell Line | Treatment | Apoptosis Induction (% of Cells) | Citation(s) |
| This compound | Glioma | LN229 | 10 µM for 48h | 54.0% (vs. 7.4% control) | |
| Glioma | GBM8401 | 10 µM for 48h | 72.8% (vs. 5.2% control) | ||
| Crizotinib | Lung Cancer | LLC MP cells | 21.3 nM | 4.4% (vs. 0.2% control) | [7] |
| Cabozantinib | Oral Squamous | BHY | 2 µM for 24h | Significant increase in Annexin V+ cells | [8] |
| Carcinoma | HSC-3 | 2 µM for 24h | Significant increase in Annexin V+ cells | [8] |
Table 3: Cell Cycle Arrest
The ability to halt cell cycle progression is a key indicator of antiproliferative activity. This table shows the effect of this compound and Crizotinib on cell cycle distribution.
| Compound | Cancer Type | Cell Line | Treatment | Effect on Cell Cycle | Citation(s) |
| This compound | Glioma | GBM8401 | 10 µM for 48h | G1 Arrest: Increase from 78.8% to 93.7% | |
| Crizotinib | Lung Cancer | LLC MP cells | 21.3 nM | G1 Arrest: Increase to 67.4% | [7] |
| Rhabdomyosarcoma | RH4, RH30 | 1.5 µM | G2/M Arrest | [5] |
Table 4: Modulation of Key Signaling Proteins
This table quantifies the impact of this compound and its alternatives on the expression or activity of their target proteins and downstream effectors.
| Compound | Cancer Type | Cell Line | Target Protein | Modulation Effect | Citation(s) |
| This compound | Head & Neck | Cal27, JHU029 | p-STAT3 (Tyr705) | Significant reduction in expression | [1][9] |
| Breast Cancer | MCF-7 | Bcl-2 | Significant dose-dependent reduction | [10] | |
| Various | Hone-1, AGS, etc. | Bax/Bcl-2 Ratio | 6.3 to 19.4-fold increase after 24h | [11] | |
| Crizotinib | Lung Cancer | H2228 | STAT | Significant reduction in expression | [12] |
| Breast Cancer | BT-474 | p-MET | Significant reduction in expression | [13] | |
| Napabucasin | Pancreatic | CFPAC, MiaPaca2 | p-STAT3 (Tyr705) | Significant reduction in expression | [14] |
| Colorectal | CRC cell lines | p-STAT3 | Dose-dependent reduction in expression | [15] |
Signaling Pathways and Experimental Workflows
Visual representations of the key mechanisms of action and experimental procedures provide a clear understanding of the scientific basis for this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Momordicine-I suppresses head and neck cancer growth by reprogrammimg immunosuppressive effect of the tumor-infiltrating macrophages and B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib-induced antitumour activity in human alveolar rhabdomyosarcoma cells is not solely dependent on ALK and MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing the Efficacy of Cabozantinib (XL-184) to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmra.ijpbms.com [ijmra.ijpbms.com]
- 11. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Momordicine I from Diverse Sources for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and biological activities of Momordicine I from various parts of Momordica charantia. This guide provides a comparative analysis of yields from different plant sources, details on experimental protocols, and insights into its molecular mechanisms of action.
This compound, a cucurbitane-type triterpenoid, is a key bioactive compound isolated from the bitter melon plant, Momordica charantia. It has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-diabetic, anti-inflammatory, and anti-cancer activities. This guide offers a comparative analysis of this compound derived from different parts of the plant, providing valuable data for optimizing its extraction and application in research and drug development.
Comparative Yield of this compound from Momordica charantia
The concentration of this compound varies significantly across different parts of the Momordica charantia plant and between different cultivars. The leaves have been identified as a particularly rich source of this compound.
| Source | Cultivar/Variety | Extraction Method | This compound Content | Reference |
| Leaves | Green Variety | Methanolic Extraction | 2878.57 µg/mL | [1] |
| Fruit | Green Variety | Methanolic Extraction | 72.72 µg/mL | [1] |
| Leaves | White Variety | Methanolic Extraction | Lower than green variety | [1] |
| Fruit | White Variety | Methanolic Extraction | Lower than green variety | [1] |
| Pulp and Peel | Not Specified | Aqueous Extraction | 404.9 mg/g of powdered extract | [2] |
Note: The term "momordin" used in the primary reference is interpreted as this compound for the purpose of this guide, given its prominence as a major bioactive compound in the plant.
Experimental Protocols
Extraction of this compound
a) Maceration with Dichloromethane (Conventional Method)
This is a widely cited method for the laboratory-scale extraction of this compound.
-
Preparation of Plant Material: Air-dry the leaves of Momordica charantia at room temperature and then grind them into a fine powder.
-
Extraction: Macerate the powdered leaves in dichloromethane (CH₂Cl₂) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional shaking.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude dichloromethane extract.
b) Ultrasound-Assisted Extraction (UAE) (Green and Efficient Method)
Ultrasound-assisted extraction offers a more rapid and efficient alternative to conventional methods.
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described above.
-
Extraction: Suspend the powdered material in 80% ethanol at a solid-to-solvent ratio of 1:26 (w/v). Place the suspension in an ultrasonic bath and sonicate for a specified period, for instance, 120 minutes at 46°C.
-
Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator to yield the crude extract. UAE has been shown to be significantly more efficient than the conventional Soxhlet extraction for related compounds like charantin.[3]
Purification of this compound
A common method for purifying this compound from the crude extract involves column chromatography.
-
Column Preparation: Pack a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.
-
Loading and Elution: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect the fractions and monitor them using thin-layer chromatography (TLC). Combine the fractions containing this compound.
-
Recrystallization: Further purify the combined fractions by recrystallization from a suitable solvent, such as chloroform, to obtain pure, white crystals of this compound.[4]
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A common mobile phase is a mixture of methanol and water in a ratio of 70:30 (v/v).[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: this compound can be detected at a wavelength of 204 nm.
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. The concentration in the sample extracts can then be determined by comparing their peak areas to the standard curve.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cell survival.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in cancer cells, leading to apoptosis.[6] Saponins from Momordica charantia, including this compound, have been found to increase insulin secretion by activating this pathway in pancreatic β-cells.[7]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. This compound has demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB.[1][8]
Experimental Workflow Overview
The following diagram outlines a general workflow for the comparative analysis of this compound from different sources.
References
- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The extraction process of Momordica charantia extract. [greenskybio.com]
- 3. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the medicinal properties and phytochemical content of bitter melon (Momordica charantia L.) through elicitation with brassinosteroid, ethrel, and carrageenan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saponins of Momordica charantia increase insulin secretion in INS-1 pancreatic β-cells via the PI3K/Akt/FoxO1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
Momordicine I: A Comparative Analysis of its Anti-Cancer Efficacy in Multiple Cell Lines
A comprehensive guide for researchers and drug development professionals on the cross-validation of Momordicine I's effects, with a comparative look at standard chemotherapeutic agents.
This compound, a cucurbitane-type triterpenoid extracted from bitter melon (Momordica charantia), has emerged as a promising natural compound with potent anti-cancer properties. This guide provides a detailed comparison of its efficacy across various cancer cell lines, supported by experimental data on cell viability, apoptosis, and cell cycle arrest. Furthermore, its mechanisms of action are elucidated through an examination of its impact on key signaling pathways. For a comprehensive perspective, the performance of this compound is compared with established chemotherapeutic drugs, cisplatin and doxorubicin.
Comparative Efficacy of this compound and Standard Chemotherapeutics
The cytotoxic effects of this compound have been evaluated in several cancer cell lines, demonstrating significant anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined for various cell lines and are presented below in comparison to cisplatin and doxorubicin.
| Cell Line | Cancer Type | This compound IC50 | Cisplatin IC50 | Doxorubicin IC50 |
| Head and Neck Cancer | ||||
| Cal27 | Tongue Squamous Cell Carcinoma | 7 µg/mL[1] | ~2.5 µM | Not available |
| JHU022 | Laryngeal Squamous Cell Carcinoma | 17 µg/mL[1] | Not available | Not available |
| JHU029 | Laryngeal Squamous Cell Carcinoma | 6.5 µg/mL[1] | Not available | Not available |
| Triple-Negative Breast Cancer | ||||
| 4T1 | Mouse Mammary Carcinoma | 5 µg/mL[2] | Not available | Not available |
| MDA-MB-231 | Human Breast Adenocarcinoma | 10 µg/mL[2] | Not available | 87.51 µM (2D culture), 118.70 µM (3D culture)[1] |
| Glioma | ||||
| LN229 | Human Glioblastoma | Data on apoptosis available | Not available | Not available |
| GBM8401 | Human Glioblastoma | Data on apoptosis available | Not available | Not available |
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells, thereby inhibiting their proliferation.
Apoptosis Induction
In glioma cell lines, this compound treatment led to a significant, dose-dependent increase in apoptosis. In LN229 cells, the apoptosis rate increased from 7.40% in control cells to 54.04% after treatment, while in GBM8401 cells, the rate increased from 5.22% to 72.82%[2].
Cell Cycle Arrest
Flow cytometry analysis has revealed that this compound can arrest the cell cycle at different phases in various cancer cell types.
-
Glioma Cells: Treatment with this compound resulted in a G1 phase arrest in GBM8401 cells[2].
-
Triple-Negative Breast Cancer Cells: In MDA-MB-231 cells, this compound treatment led to a shortened S phase, with the percentage of cells in the S phase decreasing from 23% in control cells to 14% in treated cells[2]. An extract from Cochinchina momordica containing related compounds induced a G2/M arrest in MDA-MB-231 cells, with the percentage of cells in G2/M increasing from 11.7% to 31.9%.
Molecular Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anti-cancer effects by targeting and modulating critical signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of the c-Met/STAT3 Signaling Pathway
The c-Met receptor tyrosine kinase and its downstream effector, STAT3, are frequently overactivated in many cancers, promoting tumor growth and metastasis. This compound has been shown to inhibit this pathway.
Caption: this compound inhibits the c-Met/STAT3 signaling pathway.
Studies in head and neck cancer cells have demonstrated that this compound treatment leads to a significant reduction in the expression of c-Met and the phosphorylation of STAT3 at Tyr-705. This, in turn, downregulates the expression of downstream targets of STAT3, including the oncoprotein c-Myc, the anti-apoptotic protein survivin, and the cell cycle regulator cyclin D1[1][3][4].
Activation of the AMPK/mTOR/Akt Signaling Pathway
The AMPK/mTOR/Akt pathway is a central regulator of cellular metabolism, growth, and survival. This compound has been found to modulate this pathway to induce apoptosis and autophagy.
Caption: this compound modulates the AMPK/mTOR/Akt signaling pathway.
In head and neck cancer cells, this compound treatment has been observed to activate AMPK and inhibit the mTOR and Akt signaling pathways, ultimately leading to apoptosis[5].
Experimental Protocols
The following are summaries of the standard experimental protocols used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, cisplatin, or doxorubicin for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method determines the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.
Conclusion
Experimental Workflow
Caption: Overview of the experimental workflow for evaluating this compound.
References
- 1. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 5. researchgate.net [researchgate.net]
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
A Head-to-Head Comparison of Momordicine I with Other Natural Compounds in Oncology Research
In the landscape of natural product research for oncology applications, numerous compounds have demonstrated significant potential in modulating key cellular signaling pathways implicated in cancer progression. This guide provides a detailed head-to-head comparison of this compound, a cucurbitane-type triterpenoid from Momordica charantia, with other well-researched natural compounds: Curcumin, Resveratrol, Quercetin, Epigallocatechin-gallate (EGCG), and Berberine. This comparison focuses on their effects on critical signaling pathways—AMP-activated protein kinase (AMPK), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3)—and their cytotoxic effects on various cancer cell lines.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound and the selected natural compounds.
Table 1: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 10 µg/mL | [1] |
| 4T1 | Triple-Negative Breast Cancer (murine) | 5 µg/mL | [1] | |
| Cal27 | Head and Neck Cancer | 7 µg/mL (at 48h) | [2] | |
| JHU029 | Head and Neck Cancer | 6.5 µg/mL (at 48h) | [2] | |
| JHU022 | Head and Neck Cancer | 17 µg/mL (at 48h) | [2] | |
| GBM8401 | Glioblastoma | Not specified | [3] | |
| LN229 | Glioblastoma | Not specified | [3] | |
| Curcumin | T47D | Breast Cancer (ER+) | 2.07 ± 0.08 µM | [4] |
| MCF7 | Breast Cancer (ER+) | 1.32 ± 0.06 µM | [4] | |
| MDA-MB-231 | Breast Cancer (ER-) | 11.32 ± 2.13 µM | [4] | |
| MDA-MB-468 | Breast Cancer (ER-) | 18.61 ± 3.12 µM | [4] | |
| Resveratrol | MG-63 | Osteosarcoma | 333.67 µM (at 24h) | [5] |
| U251MG | Glioblastoma | 6.7 µM | [6] | |
| MCF7 | Breast Cancer | 10.8 µM | [6] | |
| MDA-MB-231 | Breast Cancer | 18.5 µM | [6] | |
| Quercetin | HT-29 | Colon Cancer | 81.65 ± 0.49 µM (at 48h) | [7] |
| Caco-2 | Colon Cancer | 35 µM | [7] | |
| SW620 | Colon Cancer | 20 µM | [7] | |
| UMUC3 | Bladder Cancer | 42.29 µM | [8] | |
| EGCG | H1299 | Lung Cancer | 36.03 µM | [9] |
| Nano-EGCG H1299 | Lung Cancer | 4.71 µM | [9] | |
| Berberine | HCC70 | Triple-Negative Breast Cancer | 0.19 µM | [10] |
| BT-20 | Triple-Negative Breast Cancer | 0.23 µM | [10] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 µM | [10] |
Table 2: Modulation of Key Signaling Pathways
| Compound | Pathway | Effect | Cell Line/Model | Quantitative Data | Citation |
| This compound | AMPK | Activation | Head and Neck Cancer Cells | Increased pAMPKT172 | [11] |
| NF-κB | Inhibition | Colon Carcinogenesis Mouse Model | - | [12] | |
| STAT3 | Inhibition | Head and Neck Cancer Cells | Reduced pSTAT3 | [1] | |
| Curcumin | AMPK | Activation | Hepatoma Cells | Increased phosphorylation of AMPK and ACC | [5] |
| NF-κB | Inhibition | Colon Cancer (LoVo, SW480) | Dose-dependent decrease in NF-κB DNA binding activity | [13] | |
| STAT3 | Inhibition | Liver Cancer Cells | Down-regulation of phosphorylated STAT3 | [14] | |
| Resveratrol | AMPK | Activation | Neurons (Neuro2a) | Robust increase in AMPK Thr172 phosphorylation | [15] |
| NF-κB | Inhibition | Macrophage (RAW 264.7) | Suppressed LPS-induced NF-κB-dependent COX-2 activation | [16] | |
| STAT3 | Inhibition | Malignant Cells with activated STAT3 | Repressed Stat3-regulated genes (cyclin D1, Bcl-xL, Mcl-1) | [17] | |
| Quercetin | AMPK | Activation | HT-29 Colon Cancer Cells | Increased expression of AMPK | [18] |
| NF-κB | Inhibition | Stable Coronary Artery Disease Patients | Decreased expression of IκBα gene | [19] | |
| STAT3 | Inhibition | Glioblastoma (T98G, U87) | Reduction of IL-6-induced STAT3 activation | [11] | |
| EGCG | AMPK | Activation | HT-29 Colon Cancer Cells | Strong activation of AMPK | [20] |
| NF-κB | Inhibition | Pancreatic Cancer Cells | Repressed expression of NF-κB target genes | [18] | |
| STAT3 | Inhibition | Ovarian Cancer Cells | Altered Myb-induced NF-κB-STAT3 signaling | [21] | |
| Berberine | AMPK | Activation | Colon Carcinogenesis Mouse Model | Activated AMPK | [12] |
| NF-κB | Inhibition | Colon Carcinogenesis Mouse Model | Inhibited NF-κB activity (AMPK independent) | [12] | |
| STAT3 | Inhibition | Nasopharyngeal Carcinoma Cells | Inhibited STAT3 activation | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
NF-κB Activity Assessment (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., PEI)
-
Test compounds
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
Pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay reagent (LAR II) and measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the activity in the stimulated control cells.
-
Protein Phosphorylation Analysis (Western Blot)
This technique is used to detect the phosphorylation status of proteins like AMPK and STAT3.
-
Materials:
-
Cell culture plates
-
Test compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-total-AMPK, anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with the test compounds for the desired time.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to normalize the data.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by these natural compounds and a general experimental workflow for their evaluation.
Caption: Signaling pathways modulated by this compound.
Caption: Common signaling targets of comparable natural compounds.
Caption: General experimental workflow for compound evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. This compound suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Resveratrol Analogue Promotes ERKMAPK–Dependent Stat3 Serine and Tyrosine Phosphorylation Alterations and Antitumor Effects In Vitro against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer effects of epigallocatechin-3-gallate nanoemulsion on lung cancer cells through the activation of AMP-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin suppresses colon cancer cell invasion via AMPK-induced inhibition of NF–κB, uPA activator and MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Berberine suppresses tumorigenicity and growth of nasopharyngeal carcinoma cells by inhibiting STAT3 activation induced by tumor associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resveratrol inhibits Src and Stat3 signaling and induces the apoptosis of malignant cells containing activated Stat3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptotic effect of EGCG in HT-29 colon cancer cells via AMPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting Cancer Hallmarks with Epigallocatechin Gallate (EGCG): Mechanistic Basis and Therapeutic Targets [mdpi.com]
Unveiling the Synergistic Potential of Momordicine I in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. Momordicine I, a cucurbitane-type triterpenoid found in bitter melon (Momordica charantia), has demonstrated significant anti-cancer properties. This guide provides a comparative analysis of the synergistic effects of this compound, primarily through the lens of its parent extract, with key chemotherapy drugs, supported by available experimental data and detailed methodologies.
Executive Summary
While direct quantitative data on the synergistic effects of isolated this compound with chemotherapy drugs remains limited in publicly available literature, studies on Bitter Melon Extract (BME), of which this compound is a key bioactive component, have shown promising synergistic interactions with platinum-based drugs and taxanes. BME has been demonstrated to enhance the cytotoxic effects of cisplatin and paclitaxel, particularly in chemoresistant ovarian cancer cell lines. The primary mechanism identified for this synergy involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which can overcome cisplatin resistance.
Comparative Analysis of Synergistic Effects
The following tables summarize the key findings from studies investigating the combination of Bitter Melon Extract (BME) with chemotherapy drugs. It is important to note that these results are for the whole extract and the contribution of this compound to these effects, while significant, is not individually quantified.
| Chemotherapy Drug | Cancer Type | Key Findings | Supporting Data | Reference |
| Cisplatin | Ovarian Cancer (Cisplatin-Resistant) | BME synergistically enhanced cisplatin-mediated cytotoxicity. Cotreatment with BME and cisplatin further enhanced inhibition of cell growth by 40% to 50% compared with cisplatin alone. In vivo, BME administration enhanced cisplatin-induced cytotoxicity, leading to a smaller tumor size. | Qualitative description of synergy.[1][2] | [1][2][3][4] |
| Paclitaxel (Taxol) | Ovarian Cancer | Cotreatment with BME and paclitaxel significantly inhibited chemoresistant ovarian cancer cell growth by 50% compared with either treatment alone. | Qualitative description of synergy.[1] | [1] |
| Paclitaxel | Glioma | Combining paclitaxel with a crude water-soluble extract of M. charantia had no additive or synergetic effect on the viability of glioma cell lines compared to the effect of either agent alone. | No synergy observed.[5] | [5] |
| Doxorubicin | Colon Cancer | Methanolic extracts of bitter melon (BME) acted synergistically with doxorubicin in inhibiting colon cancer cell growth, both in co-treatment and pre-treatment scenarios. | Qualitative description of synergy. | [6] |
Signaling Pathways in Synergistic Action
The synergistic effect of Bitter Melon Extract with cisplatin is primarily attributed to the activation of the AMPK signaling pathway.
AMPK Pathway Activation by BME in Combination with Cisplatin
-
Mechanism: BME activates AMPK in an AMP-independent manner, which in turn suppresses the mTOR/p70S6K and AKT/ERK/FOXM1 signaling cascades.[1][2][3][4] This activation helps to overcome cisplatin resistance in cancer cells.
Caption: BME and Cisplatin Synergy Pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies on Bitter Melon Extract's synergistic effects.
Cell Viability and Cytotoxicity Assay (XTT Assay)
-
Objective: To determine the effect of BME, chemotherapy drugs, and their combination on the proliferation of cancer cells.
-
Procedure:
-
Seed ovarian cancer cell lines (e.g., A2780cp, C13*) in 96-well plates.
-
Treat the cells with various concentrations of BME, cisplatin, or paclitaxel, alone or in combination.
-
Incubate the cells for a specified period (e.g., 5 days).
-
Add XTT labeling mixture (Roche) to each well and incubate for 4 hours at 37°C in a humidified atmosphere.
-
Measure the spectrophotometrical absorbance of the samples using a microplate reader. The absorbance of the formazan dye formed is directly proportional to the number of metabolically active cells.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
In Vivo Xenograft Tumor Growth Assay
-
Objective: To evaluate the in vivo synergistic anti-tumor effect of BME and cisplatin.
-
Procedure:
-
Subcutaneously inject ovarian cancer cells (e.g., ES2) into the flank of female nude mice.
-
Once tumors are palpable, divide the mice into treatment groups (e.g., control, BME alone, cisplatin alone, BME + cisplatin).
-
Administer treatments as per the study protocol. For example, intraperitoneally inject BME and cisplatin on alternate days for a total of 6 injections each.
-
Monitor tumor volume and body weight of the mice regularly.
-
At the end of the experiment, excise the tumors and measure their weight and volume.
-
-
Data Analysis: Compare the tumor growth rates and final tumor sizes between the different treatment groups.
Caption: In Vivo Xenograft Workflow.
Conclusion and Future Directions
The available evidence strongly suggests that Bitter Melon Extract, a natural source of this compound, can act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs like cisplatin and paclitaxel, particularly in resistant cancers. The activation of the AMPK pathway appears to be a key mechanism underlying this synergy.
However, to fully harness the therapeutic potential of this compound, future research should focus on:
-
Studies with Isolated this compound: Conducting combination studies with purified this compound to quantify its specific synergistic, additive, or antagonistic effects with a broader range of chemotherapy agents. This would involve determining Combination Index (CI) values.
-
Elucidation of Molecular Mechanisms: Further investigation into the detailed molecular pathways involved in the synergistic interactions of this compound.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies to evaluate the efficacy and safety of this compound in combination with chemotherapy in various cancer models.
This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic application of this compound as an adjunct to chemotherapy. The promising results from studies on Bitter Melon Extract warrant a more focused investigation into this potent natural compound.
References
- 1. Bitter Melon (Momordica charantia) Extract Inhibits Tumorigenicity and Overcomes Cisplatin-Resistance in Ovarian Cancer Cells Through Targeting AMPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Bitter Melon (Momordica charantia) Extract Inhibits Tumorigenicity and Overcomes Cisplatin-Resistance in Ovarian Cancer Cells Through Targeting AMPK Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. easpublisher.com [easpublisher.com]
- 6. Bitter melon extracts enhance the activity of chemotherapeutic agents through the modulation of multiple drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Hypoglycemic Effect of Momordicine I In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo hypoglycemic effects of Momordicine I, a key bioactive compound found in Momordica charantia (bitter melon), against established oral hypoglycemic agents. Due to a scarcity of in vivo studies on isolated this compound, this guide primarily leverages data from studies on Momordica charantia extracts, which are rich in this compound. This analysis is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
Comparative Efficacy of this compound-Containing Extracts and Standard Hypoglycemic Agents
The hypoglycemic potential of Momordica charantia extracts, containing this compound, has been evaluated in various preclinical studies. These extracts have demonstrated a significant reduction in blood glucose levels in diabetic animal models, with effects comparable to standard oral hypoglycemic drugs such as metformin and glibenclamide.
| Treatment Group | Animal Model | Dosage | Duration | Key Findings |
| M. charantia Methanolic Extract | Alloxan-induced diabetic rats | 125 mg/kg & 375 mg/kg | 12 hours | Significant dose-dependent reduction in fasting blood glucose (FBG). At 375 mg/kg, the effect was comparable to metformin.[1][2] |
| Metformin | Alloxan-induced diabetic rats | 7 mg/kg | 12 hours | Significant reduction in FBG.[1][2] |
| Glibenclamide | Streptozotocin-induced diabetic rats | 5 mg/kg | 21 days | Significant reduction in blood glucose levels.[3] |
| M. charantia Fruit Powder (Wild Variety) | Alloxan-induced diabetic rats | 50% of diet | 21 days | 65% reduction in blood glucose, more significant than glibenclamide.[3] |
| M. charantia Fruit Juice & Metformin | Diabetic rats | Juice alone; Juice + low/high dose metformin | 28 days | Combination therapy showed a synergistic hypoglycemic effect, greater than either treatment alone.[4] |
| M. charantia Extract & Glibenclamide | Streptozotocin-induced diabetic rats | Extract + Glibenclamide | 28 days | Combination showed improved pharmacodynamic parameters compared to glibenclamide alone.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the validation of hypoglycemic agents.
Induction of Diabetes Mellitus in Rodents (Streptozotocin Model)
This protocol outlines the procedure for inducing type 1 diabetes in rats using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.[6][7][8][9][10]
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), cold
-
Syringes and needles for intraperitoneal injection
-
Animal scale
-
Glucometer and test strips
Procedure:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are housed under standard laboratory conditions and allowed to acclimatize.
-
Fasting: Animals are fasted for 12-20 hours prior to STZ injection to enhance β-cell vulnerability.[9]
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer to the desired concentration (e.g., for a dose of 65 mg/kg). STZ is light-sensitive and unstable at neutral or alkaline pH, so it must be prepared fresh and kept on ice.
-
STZ Administration: Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution. A commonly used dose for inducing type 1 diabetes in rats is 40-70 mg/kg body weight.[10] For type 2 diabetes models, a lower dose of STZ (e.g., 25-45 mg/kg) is often combined with a high-fat diet.[9]
-
Post-injection Care: To prevent initial severe hypoglycemia due to massive insulin release from dying β-cells, provide animals with a 10% sucrose solution in their drinking water for the first 24-48 hours.[10]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection and then periodically. Rats with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic and suitable for the study.[11]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an administered glucose load is cleared from the blood, providing an indication of glucose tolerance.[12][13][14][15][16]
Materials:
-
Glucose solution (e.g., 20% or 50% w/v in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Timer
Procedure:
-
Animal Fasting: Fast the animals for 4-6 hours (for mice) or overnight (for rats) before the test. Water should be available ad libitum.[13]
-
Baseline Blood Glucose: At time 0, take a baseline blood sample from the tail vein and measure the blood glucose level.
-
Glucose Administration: Administer a glucose solution orally via gavage. The standard dose is typically 1-2 g/kg body weight.[13][14]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specific time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) can be calculated to provide a quantitative measure of glucose tolerance.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of signaling pathways and experimental procedures.
Signaling Pathway of this compound
This compound is believed to exert its hypoglycemic effect primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key regulator of cellular energy homeostasis.
Caption: this compound's Hypoglycemic Signaling Pathway.
Experimental Workflow for In Vivo Hypoglycemic Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the hypoglycemic effect of a test compound.
Caption: In Vivo Hypoglycemic Study Workflow.
References
- 1. In vivo hypoglycemic effect of methanolic fruit extract of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo hypoglycemic effect of methanolic fruit extract of Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study between the effect of Momordica charantia (wild and hybrid variety) on hypoglycemic and hypolipidemic activity of alloxan induced type 2 diabetic long-evans rats [scirp.org]
- 4. thescipub.com [thescipub.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Antidiabetic Potential of Plant Extracts of Momordica Charantia in Streptozotocin (STZ) - Induced Diabetic Rats | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 12. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose Tolerance Test in Mice [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Momordicine I Extraction Methodologies
Momordicine I, a cucurbitane-type triterpenoid found in the bitter melon plant (Momordica charantia), is a compound of significant interest to the pharmaceutical and nutraceutical industries for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.[1][2] The efficiency of isolating this bioactive compound is critically dependent on the extraction methodology employed. This guide provides a comparative analysis of various extraction techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their objectives.
Comparative Analysis of Extraction Techniques
The selection of an extraction method is a trade-off between yield, purity, processing time, cost, and environmental impact. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages in terms of efficiency and time over traditional solvent extraction methods.[3][4] Supercritical Fluid Extraction (SFE) presents a green alternative, utilizing non-toxic solvents like CO2.[5][6]
The table below summarizes the quantitative performance of different extraction methods based on available literature.
| Extraction Method | Key Parameters | Solvent | Yield/Efficiency | Purity | Source |
| Microwave-Assisted Extraction (MAE) | 80°C, 5 min hold time, 600 W | Methanol | Higher triterpenoid yield compared to UAE.[3][7] | Not specified | [3] |
| Ultrasound-Assisted Extraction (UAE) | 46°C, 120 min, 1:26 solid/solvent ratio | 80:20 Methanol:Water | 2.74-fold more efficient than Soxhlet for charantin (~3.12 mg/g).[4] | Not specified | [4] |
| Supercritical Fluid Extraction (SFE) | 20 MPa, 65°C, 2.5 hours | Supercritical CO₂ with Ethanol co-solvent | 0.78 mg charantin / g sample (higher than conventional methods in less time).[6] | High-purity extract.[5] | [6] |
| Conventional Solvent Extraction (Soxhlet) | Sub-boiling temperature, 120 min | 80:20 Methanol:Water | Lower efficiency compared to UAE.[4] | Fewer impurities with methanol vs. ethanol.[8] | [4][8] |
| Cold Maceration | Room temp, 3 hours shaking | 80% Ethanol | Not specified | Not specified | [9] |
| Dichloromethane Extraction | Not specified | Dichloromethane | Sufficient for isolation and identification.[10][11] | Requires further purification (e.g., column chromatography).[12] | [10][11][12] |
| Patented Multi-Step Process | Homogenization, pH regulation, precipitation, chromatography | Ethanol, Water, Ether, NH₄OH | Not specified | 7% Purity.[13] | [13][14] |
Experimental Workflow for this compound Extraction & Purification
The general process for isolating this compound involves sample preparation, extraction, and purification, followed by analysis. The specific technique chosen for the extraction step is a critical determinant of the overall process efficiency.
Caption: General workflow for this compound extraction and isolation.
Detailed Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed. These protocols are based on published studies and serve as a starting point for methods development and optimization.
1. Microwave-Assisted Extraction (MAE) This protocol is adapted from a study comparing MAE and UAE for cucurbitane-type triterpenoids.[3]
-
Sample Preparation: Weigh 0.5 g of dried, powdered bitter melon.
-
Extraction:
-
Mix the sample with 50 mL of methanol in a 100 mL microwave-safe vessel.
-
Place the vessel in a microwave digestion system.
-
Set the power to 600 W. Ramp the temperature to 80°C over a 5-minute interval.
-
Hold the temperature at 80°C for an additional 5 minutes.
-
-
Post-Extraction:
-
Allow the sample to cool.
-
Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Adjust the final volume to 50 mL with methanol for analysis.
-
2. Ultrasound-Assisted Extraction (UAE) This optimized protocol was developed for maximizing charantin yield, a closely related compound.[4]
-
Sample Preparation: Use 10 g of dried, powdered bitter melon fruit.
-
Extraction:
-
Prepare the extraction solvent: methanol and water in an 80:20 v/v ratio.
-
Mix the sample powder with the solvent at a solid-to-solvent ratio of 1:26 (w/v) in a suitable flask.
-
Place the flask in an ultrasonic water bath set to 200 W.
-
Maintain the temperature at 46°C and sonicate for 120 minutes.
-
-
Post-Extraction:
-
Filter the extract to remove solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure at 50°C using a rotary evaporator to obtain the crude extract.
-
3. Supercritical Fluid Extraction (SFE) This method is highlighted as an environmentally friendly approach.[5][15]
-
Sample Preparation: Place 5 g of ground bitter melon into the SFE extraction chamber.
-
Extraction:
-
Pressurize the system with CO₂ to the desired extraction pressure (e.g., 20-25.5 MPa).[6][15]
-
Introduce a co-solvent such as absolute ethanol to modify the polarity of the supercritical fluid and enhance extraction efficiency.[15]
-
Perform the extraction for a set duration (e.g., 2.5-3 hours).[6][15]
-
-
Post-Extraction:
-
Route the supercritical fluid containing the dissolved compounds to a separator.
-
Reduce the pressure, causing the CO₂ to return to its gaseous state and the extracted compounds to precipitate for collection.
-
4. Dichloromethane Extraction for Isolation This is a classic laboratory-scale method for isolating this compound from leaves.[10][11][12]
-
Sample Preparation: Use ground, dry leaves of Momordica charantia.
-
Extraction:
-
Extract the ground leaves with dichloromethane using a suitable method such as maceration or Soxhlet extraction.
-
Evaporate the dichloromethane under reduced pressure to yield a crude extract.
-
-
Purification:
-
Fractionate the crude extract using reverse-phase column chromatography (e.g., C18 Sep-Pak).[11][12]
-
Elute with a gradient of methanol in water (e.g., 0% to 100% methanol).
-
Collect fractions and monitor for the presence of this compound (e.g., via bioassay or TLC).
-
Purify the active fraction (e.g., from 80% Methanol) by recrystallization from a solvent like chloroform to yield pure crystalline this compound.[11][12]
-
References
- 1. mdpi.com [mdpi.com]
- 2. "Momordicine-I, a bitter melon bioactive metabolite, displays anti-tumo" by Subhayan Sur, Robert Steele et al. [collections.uhsp.edu]
- 3. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 9. Enhancing the medicinal properties and phytochemical content of bitter melon (Momordica charantia L.) through elicitation with brassinosteroid, ethrel, and carrageenan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Momordicin I - Wikipedia [en.wikipedia.org]
- 11. ISOLATION AND IDENTIFICATION MOMORDICIN I FROM LEAVES EXTRACT OF Momordica charantia L. | Jurnal Harian Regional [jurnal.harianregional.com]
- 12. researchgate.net [researchgate.net]
- 13. CN1244531A - Momordicine extracting process - Google Patents [patents.google.com]
- 14. CN1098858C - Momordicine extracting process - Google Patents [patents.google.com]
- 15. Supercritical Carbon Dioxide Fluid Extraction of Functional Components from Momordica charantia L. Fruits [spkx.net.cn]
Assessing the Specificity of Momordicine I's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Momordicine I, a cucurbitane-type triterpenoid isolated from bitter melon (Momordica charantia), has garnered significant interest for its therapeutic potential in a range of diseases, including cancer, diabetes, and cardiovascular conditions.[1][2] Its multifaceted biological activities stem from its ability to modulate key signaling pathways. This guide provides a comparative analysis of this compound's mechanism of action, presenting available quantitative data alongside information on established therapeutic agents that target similar pathways. It also outlines experimental protocols to encourage further investigation into its target specificity.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. For comparative context, publicly available IC50 values for established inhibitors of pathways modulated by this compound are also provided. It is important to note that these values are not from direct head-to-head studies and may vary based on experimental conditions.
| Compound | Target/Cell Line | IC50 | Reference |
| This compound | Cal27 (Head and Neck Cancer) | 7 µg/mL | [3] |
| JHU029 (Head and Neck Cancer) | 6.5 µg/mL | [3] | |
| JHU022 (Head and Neck Cancer) | 17 µg/mL | [3] | |
| LN229 (Glioma) | Strong cytotoxic effect | [4] | |
| GBM8401 (Glioma) | Strong cytotoxic effect | [4] | |
| Crizotinib | ROS1 wild-type | 5.4 nM | [5] |
| ROS1 G2032R mutant | Refractory | [5] | |
| Capmatinib | MET exon 14-mutated NSCLC | 400 mg twice daily (clinical dose) | [6] |
Mechanism of Action and Comparative Analysis
This compound exerts its effects by modulating multiple signaling pathways. Below is an analysis of its action on two key pathways, with a comparison to established drugs.
c-Met/STAT3 Signaling Pathway
This compound has been shown to inhibit the c-Met signaling pathway, which is frequently dysregulated in cancer.[3][7][8][9] By inhibiting c-Met, it downregulates downstream signaling molecules, including STAT3, c-Myc, survivin, and cyclin D1, leading to reduced cancer cell proliferation and tumor growth.[3][7][8][9]
dot
Caption: this compound's inhibition of the c-Met signaling pathway.
Comparison with c-Met Inhibitors:
-
Crizotinib and Capmatinib are FDA-approved tyrosine kinase inhibitors that target c-Met (among other kinases).[5][6][10][11][12] They are used in the treatment of specific types of non-small cell lung cancer (NSCLC) with MET alterations. While direct comparative IC50 values against this compound are not available, these approved drugs have undergone extensive kinase profiling to establish their specificity. To fully understand the therapeutic potential of this compound as a c-Met inhibitor, similar comprehensive profiling is necessary.
AMPK Signaling Pathway
This compound is also an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][13] Activation of AMPK by this compound can lead to the inhibition of mTOR signaling, which is crucial for cell growth and proliferation, and the induction of autophagy.[13] This mechanism is particularly relevant to its anti-diabetic and anti-cancer effects.
dot
Caption: this compound's activation of the AMPK signaling pathway.
Comparison with AMPK Modulators:
-
Metformin is a widely used anti-diabetic drug that indirectly activates AMPK.[14][15][16][17] Studies suggest that bitter melon extracts may have a synergistic effect with metformin in controlling blood glucose.[16] However, the precise potency of this compound in activating AMPK compared to metformin has not been established.
-
Compound C (Dorsomorphin) is a commonly used research tool that acts as an ATP-competitive inhibitor of AMPK.[18][19] While not a therapeutic, it is a standard for studying AMPK-dependent processes. Comparative assays using Compound C could help elucidate the specificity of this compound's interaction with AMPK.
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of this compound, a multi-pronged approach employing modern drug discovery techniques is recommended.
Kinase Selectivity Profiling (Kinome Scan)
This assay is crucial for determining the specificity of a compound against a broad panel of kinases.[20][21][22][23][24] A lack of specificity can lead to off-target effects.
Methodology:
-
Compound Preparation: Prepare this compound at a range of concentrations.
-
Kinase Panel: Utilize a commercial service that offers a broad panel of active human kinases (e.g., 200-400 kinases).
-
Assay Performance: The compound is incubated with each kinase, ATP, and a specific substrate. The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.
-
Data Analysis: The percentage of inhibition for each kinase at each concentration is calculated. The results are often visualized as a dendrogram or a heatmap to provide a clear picture of the compound's selectivity.
dot
Caption: Workflow for Kinase Selectivity Profiling.
Proteomic Profiling for Off-Target Identification
Mass spectrometry-based proteomic approaches can identify the direct and indirect cellular targets of a compound.
Methodology:
-
Cell Treatment: Treat relevant cell lines with this compound or a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteome, and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.
-
Data Analysis: Compare the protein abundance between the this compound-treated and control groups to identify proteins whose expression levels are significantly altered.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.[25][26][27][28] The binding of a ligand can stabilize its target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Incubate intact cells with this compound or a vehicle control.
-
Heat Shock: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (e.g., c-Met or AMPK) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The available evidence suggests that this compound is a promising bioactive compound with a multi-targeted mechanism of action. Its ability to inhibit c-Met and activate AMPK signaling provides a strong rationale for its further development in oncology and metabolic diseases. However, a comprehensive assessment of its specificity is currently lacking. To advance this compound towards clinical application, it is imperative to conduct rigorous specificity studies, including kinome-wide profiling and proteomic analyses, to fully characterize its on- and off-target effects. Direct comparative studies with established drugs targeting the same pathways will also be essential to accurately position this compound in the therapeutic landscape. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically evaluate the specificity of this and other natural products, ultimately facilitating the development of safer and more effective therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. excli.de [excli.de]
- 5. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - The Oncology Pharmacist [theoncologypharmacist.com]
- 7. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capmatinib in MET Exon 14–Mutated Advanced NSCLC (GEOMETRY Mono-1 Study) - Conference Correspondent [conference-correspondent.com]
- 12. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomed.cas.cz [biomed.cas.cz]
- 16. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Compound C, a Broad Kinase Inhibitor Alters Metabolic Fingerprinting of Extra Cellular Matrix Detached Cancer Cells [frontiersin.org]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. researchgate.net [researchgate.net]
- 24. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pelagobio.com [pelagobio.com]
- 26. cetsa-and-thermal-proteome-profiling-strategies-for-target-identification-and-drug-discovery-of-natural-products - Ask this paper | Bohrium [bohrium.com]
- 27. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Momordicine I: A Comparative Analysis of its Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data supporting the therapeutic potential of Momordicine I, a natural compound isolated from Momordica charantia (bitter melon). Its performance is compared with established therapeutic alternatives in the fields of oncology, cardiovascular disease, and diabetes. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the reproducibility of key findings.
Executive Summary
This compound has demonstrated significant preclinical activity as an anti-cancer, cardioprotective, and anti-diabetic agent. This guide synthesizes the available experimental data to offer a comparative perspective on its efficacy against standard therapies such as cisplatin in head and neck cancer, propranolol in hypertension, and metformin in diabetes. While direct comparative studies are limited, this guide collates available data to provide a preliminary assessment of its therapeutic potential.
Anti-Cancer Effects: Head and Neck Cancer
This compound has shown promise in the treatment of head and neck squamous cell carcinoma (HNSCC) by inhibiting cancer cell viability and tumor growth. Its primary mechanism of action involves the inhibition of the c-Met/STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival[1].
Comparative Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and the standard chemotherapy drug, cisplatin, on various HNSCC cell lines. It is important to note that the data for this compound and cisplatin were obtained from different studies and on different cell lines, which limits a direct comparison.
| Compound | Cell Line | IC50 | Source |
| This compound | MOC2 (Mouse Oral Cancer) | 10.4 µg/mL | [2] |
| Cisplatin | UM-SCC-29 | 12.5 µM | [3] |
| Cisplatin | UM-SCC-74B | 4.8 µM | [3] |
| Cisplatin | Cal27 | 5.4 ± 0.4 µg/mL | [4] |
| Cisplatin | FaDu | 7.6 ± 1.4 µg/mL | [4] |
Note: Direct comparison is challenging due to the use of different cell lines and units. Further studies on the same cell lines are required for a definitive comparison.
Signaling Pathway: c-Met/STAT3 Inhibition
This compound exerts its anti-cancer effects by targeting the c-Met receptor, a key driver in many cancers. Inhibition of c-Met leads to the downstream inactivation of STAT3, a transcription factor that promotes cell proliferation and survival. This disruption of the c-Met/STAT3 signaling cascade ultimately leads to reduced tumor growth[1].
Caption: this compound inhibits the c-Met/STAT3 signaling pathway.
Cardiovascular Effects: Hypertension
Preclinical studies suggest that this compound possesses antihypertensive properties. Extracts of Momordica charantia, rich in this compound, have been shown to reduce blood pressure in hypertensive animal models[5][6]. The proposed mechanisms include the modulation of the renin-angiotensin system and the enhancement of nitric oxide production[7].
Comparative Efficacy
The following table presents data on the blood pressure-lowering effects of Momordica charantia extract and the beta-blocker propranolol in hypertensive rat models. The data is from separate studies with different experimental designs, which should be considered when interpreting the results.
| Treatment | Animal Model | Duration | Effect on Blood Pressure | Source |
| Momordica charantia Extract | Dahl Salt-Sensitive Rats | Not specified | Significantly prevented the increase in blood pressure | [6] |
| Propranolol | Spontaneously Hypertensive Rats | 3 months | Significantly lowered systolic blood pressure | [8] |
| Propranolol | Spontaneously Hypertensive Rats | 11 weeks | Significantly reduced systolic blood pressure | [1] |
Note: A direct comparison is not possible due to variations in the animal models, treatment duration, and the form of the administered compound (extract vs. purified this compound).
Signaling Pathway: PI3K/Akt
The cardioprotective effects of this compound are partly attributed to the activation of the PI3K/Akt signaling pathway. This pathway is crucial for cardiomyocyte survival and protection against injury. By activating this pathway, this compound may help preserve cardiac function in the face of stressors like hypertension and ischemia[7][9].
Caption: this compound activates the PI3K/Akt signaling pathway.
Anti-Diabetic Effects
This compound has demonstrated potent anti-diabetic effects in preclinical models, primarily by enhancing insulin secretion and improving glucose uptake. A key mechanism is the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.
Comparative Efficacy
The following table compares the glucose-lowering effects of Momordica charantia and the widely used anti-diabetic drug, metformin. The data is derived from studies using different forms of Momordica charantia (juice or powder) and different experimental setups.
| Treatment | Animal Model | Duration | Effect on Blood Glucose | Source |
| Momordica charantia (wild variety powder) | Alloxan-induced diabetic rats | 21 days | 65% decrease | [10] |
| Glibenclamide (standard drug) | Alloxan-induced diabetic rats | 21 days | 63% decrease | [10] |
| Momordica charantia juice vs. Metformin | Alloxan-induced diabetic mice | 21 days | No significant difference in blood glucose reduction | [11][12] |
Note: The variability in the form of Momordica charantia used and the different comparator drugs make a direct comparison with purified this compound challenging.
Signaling Pathway: AMPK Activation
This compound's anti-diabetic action is significantly mediated through the activation of AMPK. Activated AMPK stimulates glucose uptake in muscle and other tissues and suppresses glucose production in the liver, thereby contributing to lower blood glucose levels[13][14].
Caption: this compound activates the AMPK signaling pathway.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and comparator drugs on cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or the comparator drug. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in the signaling pathways modulated by this compound.
Workflow:
References
- 1. Attenuation by propranolol of exercise training effects in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Pentagalloyl Glucose and Cisplatin Combination Treatment Exhibits a Synergistic Anticancer Effect in 2D and 3D Models of Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momordica charantia Extract Confers Protection Against Hypertension in Dahl Salt-Sensitive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Chronic propranolol treatment inhibits sympathetic nerve activity and keeps blood pressure from rising in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. Comparative study between the effect of Momordica charantia (wild and hybrid variety) on hypoglycemic and hypolipidemic activity of alloxan induced type 2 diabetic long-evans rats [scirp.org]
- 11. Drug-Herb Interaction between Metformin and Momordica charantia in Diabetic Mice | Pramesthi | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medwinpublishers.com [medwinpublishers.com]
Safety Operating Guide
Proper Disposal of Momordicine I: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, pure, uncontaminated Momordicine I, which has been reported as non-toxic in preclinical studies, can likely be disposed of as non-hazardous solid waste.[1][2][3] However, solutions of this compound and any contaminated labware must be handled according to the hazardous nature of the solvent used. This guide provides detailed procedures to ensure the safe and compliant disposal of this compound and its associated waste streams in a laboratory setting.
Summary of this compound Properties
For easy reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₀H₄₈O₄ |
| Molecular Weight | 472.71 g/mol |
| Appearance | Solid |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Known Incompatibilities | Strong oxidizers |
| Hazardous Decomposition Products | Carbon dioxide, Carbon monoxide |
Experimental Protocols for Waste Stream Determination
To ensure proper disposal, it is essential to correctly categorize the waste stream. The primary determination is whether the waste is pure this compound or a solution.
Methodology for Waste Assessment:
-
Identify the Waste Form: Determine if the this compound waste is in solid form (e.g., unused reagent, residue from evaporation) or in a liquid solution.
-
Solvent Identification: If the waste is a solution, identify all solvent components.
-
Contamination Check: Assess if the this compound, either solid or in solution, has been in contact with or is mixed with any other chemical reagents, particularly those that are acutely toxic or hazardous.
-
Consult Safety Data Sheets (SDS): Always review the SDS for all chemicals in the waste mixture to understand their specific hazards and disposal requirements.
Disposal Procedures
Based on the waste stream determination, follow the appropriate disposal protocol outlined below.
Scenario 1: Pure, Uncontaminated Solid this compound
Given the available toxicological data suggesting this compound is non-toxic, pure, solid forms of this compound that are not mixed with any hazardous materials can be managed as non-hazardous waste.
Step-by-Step Protocol:
-
Containerization: Place the solid this compound waste in a sealed, clearly labeled container. The label should read "this compound, Non-Hazardous Solid Waste."
-
Packaging: For disposal in regular laboratory trash, ensure the container is securely sealed to prevent any release of the powder.
-
Institutional Guidelines: Always consult and adhere to your institution's specific policies for the disposal of non-hazardous chemical waste. Some institutions may require that all chemical waste, regardless of hazard classification, be disposed of through their environmental health and safety (EHS) office.
Scenario 2: this compound Dissolved in a Solvent
Solutions of this compound must be treated as hazardous waste, with the hazard classification determined by the solvent used.
Step-by-Step Protocol:
-
Waste Segregation: Do not mix different solvent waste streams. For example, keep halogenated solvent solutions (e.g., chloroform, dichloromethane) separate from non-halogenated solvent solutions (e.g., methanol, acetone, ethyl acetate).
-
Containerization: Use a designated, compatible hazardous waste container with a secure screw-top cap. The container must be in good condition and not leak.
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical names of the solvent(s) and "this compound," and the approximate percentage of each component.
-
Accumulation: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Disposal Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS office.
Scenario 3: Contaminated Labware and Personal Protective Equipment (PPE)
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that are contaminated with this compound should be disposed of based on the nature of the contamination.
Step-by-Step Protocol:
-
Solid Waste Contaminated with Pure this compound: If contaminated only with solid, pure this compound, these items can typically be disposed of in the regular laboratory solid waste stream.
-
Solid Waste Contaminated with this compound Solutions: If contaminated with a solution of this compound, the disposal route is dictated by the solvent.
-
Evaporation of Non-Hazardous Solvents: If the solvent is non-hazardous and volatile (e.g., ethanol), allow the solvent to fully evaporate in a fume hood. The remaining dry, contaminated labware can then be disposed of as solid laboratory waste.
-
Hazardous Solvents: If the solvent is hazardous, the contaminated labware must be collected in a designated solid hazardous waste container, appropriately labeled with the chemical contaminants, and disposed of through your institution's EHS office.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste streams.
References
- 1. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Momordicine I
For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling potent compounds like Momordicine I is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational handling, and disposal of this compound, grounded in established safety protocols for cytotoxic agents.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Based on general guidelines for handling cytotoxic compounds, the following PPE is mandatory:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated and regularly during prolonged procedures.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric should be worn.
-
Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a risk of splashes or aerosol generation.
-
Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powder form of this compound outside of a containment device to prevent inhalation.
All handling of this compound powder should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation and exposure.
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan is crucial for the safe management of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
The primary container should be wiped down before being transferred to the designated storage area.
-
Store this compound in a clearly labeled, sealed container in a cool, dry, and dark place.[3] It should be stored in a designated and restricted-access area.
2. Preparation of Solutions:
-
All weighing and preparation of stock solutions must be conducted within a BSC or fume hood.
-
Use a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
This compound is a white crystalline solid.[4] For solution preparation, it is soluble in DMSO.[3]
3. Handling and Experimental Use:
-
Transport this compound solutions in sealed, secondary containers to prevent spills.
-
Clearly label all vessels containing this compound.
-
After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to institutional and local regulations for cytotoxic waste.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and absorbent pads, must be segregated as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These are often color-coded (e.g., purple or yellow).
-
Final Disposal: Cytotoxic waste should be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration. Do not dispose of this compound down the drain or in general laboratory trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Property | Value | Source |
| Molecular Weight | 472.71 g/mol | [5][6] |
| Molecular Formula | C30H48O4 | [5][6] |
| IC50 (Cal27 cells, 48h) | 7 µg/mL | [4] |
| IC50 (JHU029 cells, 48h) | 6.5 µg/mL | [4] |
| IC50 (JHU022 cells, 48h) | 17 µg/mL | [4] |
| Pharmacokinetics (Mouse, 20 mg/kg IP) | [4] | |
| Cmax | 18 µM | [4] |
| T1/2 | 0.9 h | [4] |
| Pharmacokinetics (Mouse, 20 mg/kg PO) | [4] | |
| Cmax | 0.5 µM | [4] |
| T1/2 | 2 h | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) for Identification of this compound
This protocol is based on the methodology used to identify this compound in bitter melon extract.[4]
-
Sample Preparation: Prepare a methanolic extract of the sample containing this compound.
-
Chromatographic Separation:
-
Column: Use a C18 column (e.g., 4.6 mm i.d. x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of triterpenoids.
-
Flow Rate: Maintain a constant flow rate, for example, 0.8 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Use positive ion electrospray ionization (ESI+).
-
Analysis: Perform full scan analysis to obtain the mass-to-charge ratio (m/z) of the parent ion. For this compound (C30H48O4), the expected [M+H]+ ion would be approximately 473.36.
-
Fragmentation: Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.
-
-
Data Analysis: Compare the retention time and mass spectrum of the peak of interest with a known standard of this compound for positive identification.
Western Blot Analysis of c-Met and Phospho-STAT3 Inhibition by this compound
This protocol is adapted from studies investigating the effect of this compound on the c-Met signaling pathway.[4]
-
Cell Culture and Treatment: Culture head and neck cancer cells (e.g., Cal27, JHU029) in appropriate media. Treat the cells with this compound at the desired concentrations (e.g., 10 µg/mL) for a specified time (e.g., 48 hours).[4]
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 1X SDS sample buffer.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Met, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Operational Workflow for Handling this compound
Caption: A flowchart illustrating the key steps in the safe handling of this compound.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the c-Met signaling pathway, leading to reduced cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. medkoo.com [medkoo.com]
- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momordicin I | C30H48O4 | CID 124506214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
